molecular formula C11H25Cl2N B189245 N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride CAS No. 115555-77-6

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Cat. No.: B189245
CAS No.: 115555-77-6
M. Wt: 242.23 g/mol
InChI Key: UURRECHSOADBEG-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound is recognized for its role as a key building block in the synthesis of more complex molecules, including its specific application as an impurity reference standard in the analysis of Dronedarone . In scientific research, this tertiary amine hydrochloride salt is valued for its reactivity, particularly the presence of the chloropropyl group, which allows for further functionalization through nucleophilic substitution reactions . This makes it a versatile reagent in organic synthesis for constructing compounds with potential biological activity. Studies on its mechanism of action suggest that structurally similar compounds can interact with neurotransmitter systems, showing affinity for targets like dopamine receptors and serotonin transporters, which is a key area of investigation in neuropharmacology . This product is offered with a high level of purity and is accompanied by a Certificate of Analysis to ensure reliability and reproducibility in your experiments . It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to consult the safety data and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24ClN.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURRECHSOADBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626717
Record name N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115555-77-6
Record name 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115555-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dibutylamino-3-chloropropane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115555776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626717
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Foundational & Exploratory

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Butyl-N-(3-chloropropyl)butan-1-amine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 115555-77-6), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and validated methodologies.

Introduction and Strategic Importance

This compound is a tertiary amine salt of significant interest in synthetic organic chemistry. Its structure, featuring a reactive chloropropyl group, makes it a valuable building block for constructing more complex molecular architectures.[1] This compound is not an end-product for therapeutic use but serves as a critical starting material or intermediate.[1] Notably, it is recognized as a key impurity reference standard in the manufacturing and quality control of Dronedarone, an antiarrhythmic drug, highlighting its importance in the pharmaceutical industry.[1] This guide aims to provide the detailed, actionable insights necessary for its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Characteristics

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 115555-77-6[2]
Molecular Formula C₁₁H₂₅Cl₂N[2]
Molecular Weight 242.23 g/mol [2]
Appearance Solid or liquid[3]
Synonyms 1-Dibutylamino-3-chloropropane hydrochloride, 3-(Dibutylamino)propyl chloride hydrochloride, Dibutyl(3-chloropropyl)amine hydrochloride[4]
Purity Typically ≥98% for research grades[5]
Storage Conditions Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][3]

Note: The free amine form, N-Butyl-N-(3-chloropropyl)butan-1-amine, has a different CAS number (36421-15-5) and properties.[5]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The following protocol outlines a foundational method for its preparation in a laboratory setting.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification A Charge Reactor: N-Butylamine (2.1 eq) Solvent (e.g., Toluene) B Add 3-chloropropyl chloride (1.0 eq) dropwise under N2 A->B Alkylation C Heat reaction mixture to 80-90°C B->C Thermal Control D Monitor reaction progress (e.g., by TLC or GC) C->D Kinetics E Cool to RT Filter off N-Butylamine HCl salt D->E Completion F Concentrate filtrate under reduced pressure E->F G Dissolve residue in ether Add HCl in ether F->G Salt Formation H Filter the precipitate G->H I Wash with cold ether H->I J Dry under vacuum to yield final product I->J

Caption: Synthesis workflow for N-Butyl-N-(3-chloropropyl)butan-1-amine HCl.

Step-by-Step Methodology

Materials:

  • N-Butylamine

  • 3-chloropropyl chloride

  • Toluene (or other suitable solvent)

  • Diethyl ether

  • Hydrochloric acid (ethereal solution)

  • Nitrogen gas supply

  • Standard reaction glassware with reflux condenser and dropping funnel

Protocol:

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, charge N-butylamine. A molar excess of N-butylamine (e.g., 2.1 equivalents) is crucial to drive the reaction to completion and minimize the formation of di- or tri-substituted byproducts.[1]

  • Reagent Addition: Add 3-chloropropyl chloride (1.0 equivalent) dropwise to the stirred solution. The addition should be controlled to manage any exotherm.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80–90°C.[1] This temperature range provides a balance between achieving a reasonable reaction rate and preventing thermal degradation of the reactants or products.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess N-butylamine will have formed a hydrochloride salt, which will precipitate. Filter off this solid and wash it with a small amount of cold solvent.

  • Isolation of Free Amine: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is the free amine, N-Butyl-N-(3-chloropropyl)butan-1-amine.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. While stirring, add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Final Purification: Collect the precipitated solid (the target hydrochloride salt) by filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials or non-polar impurities.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems directly from the reactivity of the terminal chlorine atom on the propyl chain. This C-Cl bond is susceptible to nucleophilic substitution, making the molecule an excellent alkylating agent for introducing the dibutylaminopropyl moiety into other molecules.

Core Reaction: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion (a good leaving group) by a nucleophile (Nu⁻). This allows for the formation of a new carbon-nucleophile bond, effectively functionalizing the molecule.

G compound N-Butyl-N-(3-chloropropyl)butan-1-amine (as free amine for clarity) product Functionalized Product (R-Nu) compound->product SN2 Reaction nucleophile Nu⁻ (Nucleophile) leaving_group Cl⁻ (Chloride ion)

Sources

An In-depth Technical Guide on the Significance of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride in Cardiovascular Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, a key chemical intermediate in the synthesis of the antiarrhythmic agent Dronedarone. While not a therapeutic agent in itself, its role is critical in the manufacturing and quality control of Dronedarone. This document elucidates its function as a synthetic precursor and an impurity reference standard. The primary focus will then shift to the intricate mechanism of action of Dronedarone, the pharmacologically active molecule derived from this intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical lineage and pharmacological profile of Dronedarone.

Introduction: The Role of this compound

This compound is a tertiary amine hydrochloride salt that serves two principal functions in the pharmaceutical industry.[1] Firstly, it is a crucial building block in the multi-step synthesis of Dronedarone, a benzofuran derivative medication used to treat atrial fibrillation.[2] Secondly, due to its potential presence in the final drug product, it is utilized as a certified impurity reference standard for quality control and assurance in the manufacturing of Dronedarone.[3][4][5] Its own pharmacological mechanism of action has not been a subject of extensive research, as its significance lies in its synthetic utility and as a marker for process-related impurities.[2][6]

Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient

The synthesis of Dronedarone involves the alkylation of a phenol derivative with this compound.[2][7] The chloropropyl group of the intermediate is highly reactive and allows for nucleophilic substitution, forming a crucial ether linkage in the Dronedarone molecule.[1]

Below is a generalized workflow illustrating the synthetic route from a key intermediate to Dronedarone.

Synthesis_Workflow A 2-n-butyl-3-(4-hydroxybenzoyl) -5-nitrobenzofuran C Alkylation Reaction A->C B N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride B->C D Intermediate Product (2-n-butyl-3-[4-(3-di-n-butylamino-propoxy) benzoyl]-5-nitrobenzofuran) C->D Formation of ether linkage E Reduction of Nitro Group D->E F 5-amino Intermediate E->F G Reaction with Methanesulfonyl Chloride F->G H Dronedarone G->H

A simplified workflow for the synthesis of Dronedarone.

The Core Subject: Mechanism of Action of Dronedarone

Dronedarone is a multichannel blocker with a complex pharmacological profile, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmic agents.[8][9] Its primary therapeutic effect is the maintenance of sinus rhythm in patients with paroxysmal or persistent atrial fibrillation.[1][8]

The multifaceted mechanism of Dronedarone involves the modulation of several cardiac ion channels:[10][11][12][13]

  • Potassium Channels (Class III action): Dronedarone blocks several outward potassium currents, including the rapid and slow delayed rectifier currents (IKr and IKs) and the acetylcholine-activated inward rectifier current (IK(ACh)).[9] This inhibition prolongs the duration of the action potential and increases the effective refractory period in myocardial tissue, which are key mechanisms for suppressing arrhythmias.[11]

  • Sodium Channels (Class I action): It exhibits a rate-dependent inhibition of the rapid inward sodium current (INa), which contributes to slowing cardiac conduction.[8]

  • Calcium Channels (Class IV action): Dronedarone also blocks L-type calcium channels (ICaL), which can help to control the ventricular rate in atrial fibrillation.[10][13]

  • Anti-adrenergic Effects (Class II action): It demonstrates non-competitive antagonism of α- and β-adrenergic receptors, reducing the influence of the sympathetic nervous system on the heart.[11][12] This anti-adrenergic activity helps in controlling heart rate and may contribute to its antiarrhythmic effects.

The following diagram illustrates the primary molecular targets of Dronedarone within a cardiac myocyte.

Dronedarone_MoA cluster_channels Cardiac Ion Channels cluster_receptors Adrenergic Receptors cluster_effects Cellular Effects Dronedarone Dronedarone K_channels Potassium Channels (I_Kr, I_Ks, I_K(ACh)) Dronedarone->K_channels Inhibition Na_channel Sodium Channel (I_Na) Dronedarone->Na_channel Inhibition Ca_channel Calcium Channel (I_CaL) Dronedarone->Ca_channel Inhibition Adrenergic_receptors α- and β-Adrenergic Receptors Dronedarone->Adrenergic_receptors Antagonism AP_prolongation Prolongation of Action Potential Duration K_channels->AP_prolongation ERP_increase Increase in Effective Refractory Period K_channels->ERP_increase Conduction_slowing Slowing of Cardiac Conduction Na_channel->Conduction_slowing HR_control Heart Rate Control Ca_channel->HR_control Adrenergic_receptors->HR_control

The multichannel blocking mechanism of Dronedarone.
Pharmacodynamic Profile Summary
Target Effect Vaughan-Williams Class Therapeutic Consequence
Potassium Channels (IKr, IKs)InhibitionClass IIIProlongs repolarization, increases refractory period
Sodium Channels (INa)Inhibition (rate-dependent)Class ISlows conduction velocity
Calcium Channels (ICaL)InhibitionClass IVSlows ventricular rate
Adrenergic Receptors (α, β)AntagonismClass IIReduces sympathetic tone, controls heart rate

Experimental Protocols for Elucidating Mechanism of Action

The multichannel blocking activity of Dronedarone has been characterized using a variety of in vitro electrophysiological techniques. A standard experimental workflow for assessing the effect of a compound like Dronedarone on a specific ion channel is outlined below.

Patch-Clamp Electrophysiology Workflow
  • Cell Preparation: Isolate primary cardiomyocytes or use a stable cell line heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing hERG channels).

  • Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Whole-Cell Configuration: Achieve a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane, followed by rupture of the cell membrane to gain electrical access to the cell interior.

  • Voltage-Clamp Protocol: Apply a specific voltage protocol to elicit the ionic current of interest. For example, to study IKr, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application: Perfuse the cell with a control external solution, followed by solutions containing increasing concentrations of Dronedarone.

  • Data Acquisition and Analysis: Record the ionic currents before, during, and after drug application. Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

Patch_Clamp_Workflow A Cell Culture/ Isolation C Establish Whole-Cell Patch-Clamp Configuration A->C B Micropipette Fabrication B->C D Apply Voltage-Clamp Protocol C->D E Record Baseline Current D->E F Perfuse with Dronedarone Solution E->F G Record Current in Presence of Drug F->G H Data Analysis (IC50 determination) G->H

A generalized workflow for patch-clamp electrophysiology.

Toxicology and Safety Profile of Dronedarone

Dronedarone was developed as an alternative to amiodarone with a more favorable safety profile, notably the absence of iodine moieties to reduce the risk of thyroid and pulmonary toxicity.[9][13] However, it is associated with potential gastrointestinal side effects and a risk of proarrhythmia.[10] Importantly, Dronedarone is contraindicated in patients with severe heart failure as it may increase the risk of mortality in this population.[1][10]

Conclusion

This compound is a non-pharmacologically active compound that plays a vital role as a chemical intermediate and impurity standard in the production of the antiarrhythmic drug Dronedarone. The therapeutic efficacy of Dronedarone stems from its complex mechanism of action as a multichannel blocker, affecting potassium, sodium, and calcium channels, as well as exhibiting anti-adrenergic properties. A thorough understanding of the synthesis and the pharmacological profile of the final active pharmaceutical ingredient is essential for drug development professionals.

References

  • Dronedarone: Basic Pharmacology and Clinical Use. PubMed. [Link]

  • A review on dronedarone: Pharmacological, pharmacodynamic and pharmacokinetic profile. Journal of Applied Pharmaceutical Science. [Link]

  • Dronedarone. Wikipedia. [Link]

  • Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter. PubMed. [Link]

  • dronedarone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What is Dronedarone Hydrochloride used for?. Wisegeek. [Link]

  • Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium?. PMC - NIH. [Link]

  • A review on dronedarone: Pharmacological, pharmacodynamic and pharmacokinetic profile. ResearchGate. [Link]

  • Dronedarone-impurities. Pharmaffiliates. [Link]

  • N-Butyl-N-(3-chloropropyl)butan-1-amine. Veeprho. [Link]

  • Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. ResearchGate. [Link]

  • N-Butyl-N-(3-chloropropyl)butan-1-amine. Omsynth Lifesciences. [Link]

  • Butyl(3-chloropropyl)amine. PubChem. [Link]

  • Synthesis of dronedarone and salts thereof.
  • Dronedarone Impurities and Related Compound. Veeprho. [Link]

  • A Novel and Efficient Synthesis of Dronedarone Hydrochloride, an Antiarrhythmic Drug Substance. ResearchGate. [Link]

  • Method for synthesis of dronedarone.
  • Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, a tertiary amine hydrochloride salt, is a chemical compound of significant interest in organic synthesis and pharmaceutical research.[1] While direct, comprehensive studies on its specific biological activities are not extensively documented in publicly available literature, its structural features—a dibutylamine core and a reactive chloropropyl group—provide a strong basis for predicting its potential pharmacological and toxicological profile. This guide synthesizes information on structurally related compounds to infer the likely biological activities, mechanisms of action, and potential applications of the title compound. We will explore its role as a synthetic intermediate, particularly as an impurity reference standard for the drug Dronedarone, and delve into the expected biological interactions based on the known activities of N-alkyl-N-(haloalkyl)amines and dibutylamine derivatives.[1] Detailed experimental protocols for the synthesis and potential biological evaluation of this compound are also presented to facilitate further research in this area.

Introduction: Chemical Identity and Structural Significance

This compound, also known by its CAS number 36421-15-5 for the free base and 115555-77-6 for the hydrochloride salt, is a tertiary amine with the molecular formula C₁₁H₂₄ClN·HCl.[1][2][3] The molecule's structure is characterized by a central nitrogen atom bonded to two butyl groups and a 3-chloropropyl group.[1] This combination of a lipophilic dibutyl moiety and a reactive alkyl halide makes it a versatile intermediate in chemical synthesis.[1]

The presence of the chloropropyl group is particularly significant as it allows for further functionalization through nucleophilic substitution reactions.[1] This reactivity is key to its use as a building block for more complex molecules.[1] Notably, it is recognized as an impurity reference standard in the analysis of Dronedarone, an antiarrhythmic drug, highlighting its relevance in pharmaceutical quality control.[1][4]

Table 1: Physicochemical Properties of N-Butyl-N-(3-chloropropyl)butan-1-amine

PropertyValueSource
Molecular FormulaC₁₁H₂₄ClN[2]
Molecular Weight205.77 g/mol [2]
IUPAC NameN-butyl-N-(3-chloropropyl)butan-1-amine[2]
CAS Number (Free Base)36421-15-5[2]
CAS Number (HCl Salt)115555-77-6[1]

Postulated Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are limited. However, by examining its structural components and related compounds, we can infer potential biological effects.

Insights from the Dibutylamine Moiety

The dibutylamine core suggests potential interactions with biological systems. Dibutylamine itself is a corrosive and toxic liquid with a fishy, ammoniacal odor.[5][6] Structurally similar amines are known to possess biological activity. For instance, N-alkylated amines are present in a variety of drugs, including those targeting neurological and inflammatory pathways.[7] It is plausible that the dibutyl groups of the title compound could contribute to its overall lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with hydrophobic pockets of biological targets.

The Role of the N-(3-chloropropyl) Group

The N-(3-chloropropyl) group is a reactive moiety that can undergo intramolecular cyclization to form a quaternary azetidinium ion. This reactive intermediate can then alkylate nucleophilic sites on biomolecules such as DNA and proteins. This mechanism is characteristic of nitrogen mustards, a class of compounds known for their cytotoxic and vesicant properties. While N-Butyl-N-(3-chloropropyl)butan-1-amine is not a classical nitrogen mustard, the presence of the chloroalkyl group suggests a potential for alkylating activity, which could lead to cytotoxicity.

Studies on structurally similar compounds suggest that they can interact with neurotransmitter systems, showing affinity for targets like dopamine receptors and serotonin transporters.[1] This raises the possibility that this compound could exhibit neurological or psychiatric effects.

Potential as an Antimicrobial Agent

Derivatives of amines and carbazoles have shown promise as antimicrobial agents.[8][9] The lipophilic nature of the butyl chains combined with the reactive chloropropyl group could allow the molecule to disrupt microbial cell membranes or interact with essential enzymes, leading to antimicrobial activity.

Synthesis and Chemical Reactivity

This compound is primarily used as a chemical intermediate.[1] Its synthesis is a key aspect of its utility.

Synthetic Pathways

Several methods for the synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine have been described.[1]

  • One-Step Alkylation: This method involves the direct reaction of dibutylamine with 1-bromo-3-chloropropane. The nucleophilic secondary amine attacks the more reactive brominated carbon, displacing the bromide ion to form the desired tertiary amine.

  • Two-Step Alkylation: For higher specificity, a two-step process can be employed.[1] This involves first reacting N-butylamine with 1-bromo-3-chloropropane to form N-(3-chloropropyl)butan-1-amine.[1][10] This intermediate is then further alkylated with a butyl halide to yield the final product.[1]

Following the synthesis of the free base, it can be converted to the hydrochloride salt by treatment with hydrochloric acid.[1]

Figure 1: Synthetic workflows for this compound.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro and in vivo assays can be performed.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of the compound against various cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549) and a normal human cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to obtain a range of test concentrations.

  • Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Viability Assessment: After a 24-48 hour incubation period, assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of the compound against a panel of bacteria and fungi.

Methodology:

  • Microorganism Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Broth Microdilution Method: Prepare serial dilutions of the compound in a 96-well microtiter plate with appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Biological_Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Hypothetical) Compound N-Butyl-N-(3-chloropropyl)butan-1-amine HCl Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution) Compound->Antimicrobial ReceptorBinding Receptor Binding Assays (e.g., Dopamine, Serotonin) Compound->ReceptorBinding Toxicology Acute Toxicity Study (e.g., LD50 in rodents) Cytotoxicity->Toxicology Informs Pharmacokinetics Pharmacokinetic Profiling (ADME) Antimicrobial->Pharmacokinetics Informs

Figure 2: Proposed workflow for the biological evaluation of the target compound.

Safety and Toxicology

The safety and toxicological profile of this compound is not well-established. However, based on its chemical structure, certain hazards can be anticipated.

The parent compound, dibutylamine, is corrosive and can cause burns to the skin, eyes, and mucous membranes.[5] The presence of the reactive chloropropyl group in the title compound suggests that it may also be an irritant and a potential alkylating agent, which could lead to skin sensitization and other toxic effects upon exposure. GHS classification data for the free base indicates it may cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling this compound.

Conclusion and Future Directions

This compound is a chemical with clear utility in organic synthesis, particularly within the pharmaceutical industry. While its specific biological activities remain to be fully elucidated, its structural features suggest a range of potential interactions with biological systems. The presence of the dibutylamine moiety and the reactive chloropropyl group points towards possible cytotoxic, antimicrobial, and neurological activities.

Future research should focus on systematically evaluating these potential biological effects through a comprehensive panel of in vitro and in vivo studies. Such investigations will not only clarify the pharmacological and toxicological profile of this compound but may also uncover novel therapeutic applications. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in exploring the biological landscape of this compound.

References

  • N-(3-Chloropropyl)dibutylamine | C11H24ClN | CID 96084 - PubChem. (URL: [Link])

  • Dibutylamine | C8H19N | CID 8148 - PubChem. (URL: [Link])

  • Butyl(3-chloropropyl)amine | C7H16ClN | CID 10909733 - PubChem. (URL: [Link])

  • Important biologically active N-alkylated amines. - ResearchGate. (URL: [Link])

  • Dibutylamine - Wikipedia. (URL: [Link])

  • N-Butyl-N-(3-chloropropyl)-1-butanamine - ChemBK. (URL: [Link])

  • This compound, CAS No. 115555-77-6 - iChemical. (URL: [Link])

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - MDPI. (URL: [Link])

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (URL: [Link])

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An In-depth Technical Guide to the Physicochemical Properties of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS 115555-77-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, registered under CAS number 115555-77-6, is a tertiary amine salt of significant interest in pharmaceutical synthesis. It serves as a key intermediate and a reference standard for impurities in the manufacturing of more complex active pharmaceutical ingredients (APIs), most notably Dronedarone, a drug used for the management of cardiac arrhythmias.[1][2] A thorough understanding of its physicochemical properties is paramount for process optimization, quality control, and ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established analytical methodologies.

Chemical Identity and Structure

The compound is the hydrochloride salt of the tertiary amine N-Butyl-N-(3-chloropropyl)butan-1-amine. The presence of two butyl groups and a chloropropyl group attached to the nitrogen atom defines its structure and reactivity.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish between the properties of the hydrochloride salt (CAS 115555-77-6) and its free amine base form (CAS 36421-15-5).

PropertyValueSource
CAS Number 115555-77-6[1]
Molecular Formula C₁₁H₂₅Cl₂N[3]
Molecular Weight 242.23 g/mol [1]
Appearance Solid or liquid[4]
Melting Point 162–164°C (after recrystallization)[1]
Boiling Point 118-130 °C at 25 Torr (for free amine)[5]
pKa (Predicted) 9.39 ± 0.50 (for free amine)[5]

Spectroscopic and Analytical Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the proton environment in the molecule.

¹H NMR (400 MHz, D₂O):

  • δ 1.25 (t, 6H, CH₂CH₂CH₂C H₃) : This triplet corresponds to the six protons of the terminal methyl groups of the two butyl chains.

  • δ 1.65 (m, 4H, NCH₂C H₂) : This multiplet represents the four protons on the second carbon of the butyl chains.

  • δ 2.45 (t, 2H, C H₂Cl) : This triplet is assigned to the two protons on the carbon atom bonded to the chlorine atom.

  • δ 3.15 (q, 4H, NC H₂) : This quartet corresponds to the four protons on the carbons directly attached to the nitrogen atom in the butyl chains.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. Key characteristic peaks for this compound include:

  • ~2500 cm⁻¹ : This broad peak is characteristic of the N⁺-H stretch, confirming the formation of the hydrochloride salt.[1]

  • ~750 cm⁻¹ : This peak corresponds to the C-Cl stretching vibration.[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the direct alkylation of N-butylamine.

Synthetic Pathway

Synthesis cluster_0 Two-Step Alkylation cluster_1 Direct Alkylation N_butylamine N-Butylamine Intermediate N-(3-chloropropyl)butan-1-amine (Intermediate) N_butylamine->Intermediate First Alkylation Alkyl_halide 1-Bromo-3-chloropropane or 3-chloropropyl chloride Final_product_base N-Butyl-N-(3-chloropropyl)butan-1-amine Intermediate->Final_product_base Second Alkylation + K₂CO₃ Second_alkylation Butyl bromide HCl HCl Final_product_base->HCl Final_product_salt N-Butyl-N-(3-chloropropyl)butan-1-amine HCl HCl->Final_product_salt N_butylamine_direct N-Butylamine Final_product_base_direct N-Butyl-N-(3-chloropropyl)butan-1-amine N_butylamine_direct->Final_product_base_direct Nucleophilic Substitution (80-90°C) Alkyl_halide_direct 3-chloropropyl chloride Alkyl_halide_direct->Final_product_base_direct HCl_direct HCl Final_product_base_direct->HCl_direct Acidification Final_product_salt_direct N-Butyl-N-(3-chloropropyl)butan-1-amine HCl HCl_direct->Final_product_salt_direct

Figure 2: Synthetic routes to this compound.

A common laboratory-scale synthesis involves a two-step alkylation process. In the first step, N-butylamine reacts with a suitable haloalkane like 1-bromo-3-chloropropane to form the secondary amine intermediate, N-(3-chloropropyl)butan-1-amine. This intermediate then undergoes a second alkylation with butyl bromide in the presence of a base such as potassium carbonate to yield the final tertiary amine.[1]

An alternative, more direct approach involves the single-step alkylation of N-butylamine with 3-chloropropyl chloride.[1] This reaction is typically carried out at elevated temperatures (80–90°C) and with an excess of N-butylamine to minimize the formation of poly-alkylated byproducts.[1] The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Purification Protocol: Recrystallization

High purity of this compound is crucial for its use as a reference standard. Recrystallization is an effective method for its purification.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent system. A 3:1 (v/v) mixture of ethanol and water is reported to be effective.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

This protocol has been shown to yield the compound with a purity of over 99%.[1]

Solubility, Lipophilicity, and Ionization

The solubility, lipophilicity (logP/logD), and ionization constant (pKa) are critical parameters that influence the behavior of a compound in various experimental and physiological environments.

Solubility

As a hydrochloride salt, this compound is expected to be soluble in polar solvents such as water and lower alcohols (e.g., methanol, ethanol). Its solubility is anticipated to be lower in non-polar organic solvents.

Lipophilicity (logP/logD)
Ionization Constant (pKa)

The pKa value indicates the strength of the amine's basicity. A predicted pKa of 9.39 for the free amine suggests that it is a moderately strong base.[5] In its hydrochloride salt form, the compound will be protonated and exist as a cation in aqueous solutions, particularly at physiological pH.

Stability and Storage

Proper storage and handling are essential to maintain the integrity of this compound.

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

Stability: While specific stability studies are not widely published, as a hydrochloride salt, it is expected to be more stable than its free amine base. However, it may be susceptible to degradation under strongly basic conditions. Stress testing under various conditions (e.g., heat, humidity, light, and different pH values) is recommended to establish a comprehensive stability profile, in line with ICH guidelines.[7]

Safety and Handling

Researchers and drug development professionals must adhere to appropriate safety precautions when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid Contact: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.

Conclusion

This compound (CAS 115555-77-6) is a vital chemical intermediate with well-defined physicochemical properties. Its identity can be unequivocally confirmed through a combination of spectroscopic techniques, including ¹H NMR and FTIR. The synthesis and purification protocols are established, allowing for the production of high-purity material essential for its role in pharmaceutical development. While some experimental data, such as precise solubility in various solvents and logD values, would further enhance its characterization, the existing information provides a solid foundation for its effective use in research and manufacturing. A comprehensive understanding of these properties is critical for scientists and engineers working on the synthesis and quality control of Dronedarone and other related pharmaceutical compounds.

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Solubility Profile of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and overall therapeutic efficacy. A comprehensive understanding of a compound's solubility profile is therefore not merely a regulatory requirement but a fundamental necessity for rational drug design and formulation. This guide provides an in-depth technical overview of the solubility profile of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, a key chemical intermediate. As a tertiary amine hydrochloride, its solubility characteristics are emblematic of a class of compounds frequently encountered in medicinal chemistry. This document will delve into the theoretical underpinnings of its solubility, present detailed protocols for its empirical determination, and offer insights into the interpretation of this crucial data for researchers, scientists, and drug development professionals.

Compound Overview: this compound

This compound is a tertiary amine salt with the chemical formula C₁₁H₂₅Cl₂N and a molecular weight of 242.23 g/mol .[1] It is primarily utilized as a high-purity chemical intermediate and serves as a crucial reference standard in the synthesis and analysis of more complex pharmaceutical molecules, such as Dronedarone.[1] The structure comprises a dibutylamine core functionalized with a 3-chloropropyl group, which imparts specific reactivity for further chemical modifications.[1]

The hydrochloride salt is formed by the reaction of the tertiary amine, N-Butyl-N-(3-chloropropyl)butan-1-amine, with hydrochloric acid.[2] This conversion from the free base to the salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility of amine-containing compounds.[3][4] The free base, N-Butyl-N-(3-chloropropyl)butan-1-amine, is reported to be soluble in organic solvents like alcohol and ether, but insoluble in water.[5] The hydrochloride salt, being an ionic compound, is anticipated to exhibit increased solubility in aqueous media.[1][5]

PropertyValueSource
Chemical Name This compound[1]
CAS Number 115555-77-6[1][6]
Molecular Formula C₁₁H₂₅Cl₂N[1]
Molecular Weight 242.23 g/mol [1]
Form Solid, Crystalline[7]
Primary Use Chemical Intermediate, Pharmaceutical Reference Standard[1]

Theoretical Framework: Understanding the Solubility of Amine Hydrochlorides

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As an amine salt, its dissolution in aqueous media is primarily driven by the favorable ion-dipole interactions between the charged ammonium group and the polar water molecules.[1][5]

Several factors significantly influence the solubility of this compound:

  • pH: The pH of the aqueous medium is a critical determinant. In acidic to neutral conditions, the compound will exist predominantly in its protonated, ionic form (R₃NH⁺Cl⁻), which is more water-soluble. As the pH increases into the alkaline range, the equilibrium will shift towards the uncharged, free base form (R₃N), which is significantly less soluble in water.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature, but this must be determined empirically.

  • Solvent Polarity: The compound's solubility will vary across different solvents. It is expected to be more soluble in polar protic solvents (e.g., water, ethanol) that can solvate both the cation and the anion effectively. Its solubility in non-polar organic solvents is likely to be limited.[7]

  • Common Ion Effect: The presence of other chloride salts in the solution can decrease the solubility of this compound due to the common ion effect.

Experimental Determination of Solubility: Protocols and Methodologies

A thorough investigation of the solubility profile involves both thermodynamic and kinetic solubility assessments. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility provides a high-throughput measure of how readily a compound dissolves under specific conditions.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies such as the ICH and USP.[4][8][9]

Principle: An excess amount of the solid compound is equilibrated with a solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer), as recommended by ICH M9 guidelines.[4][8]

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer and selected organic solvents. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).[10]

  • Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assessment: High-Throughput Screening

Kinetic solubility assays are valuable in early drug discovery for rapid screening of a large number of compounds.[11] These methods measure the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[10][12]

Principle: A DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours).

Experimental Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a multi-well plate.

  • Aqueous Buffer Addition: Add the desired aqueous buffer to each well to initiate precipitation.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[12]

  • Measurement: Measure the light scattering of the samples using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[12]

  • Data Analysis: Determine the kinetic solubility by identifying the concentration at which significant precipitation occurs.

G A Prepare DMSO Stock Solution B Dispense into Microplate A->B C Add Aqueous Buffer B->C D Incubate (e.g., 2 hours) C->D E Measure Light Scattering (Nephelometry) D->E F Determine Kinetic Solubility E->F

Caption: Kinetic Solubility Workflow via Nephelometry.

Expected Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, an expected solubility profile can be projected based on its chemical nature as a tertiary amine hydrochloride.

Example Thermodynamic Solubility Data:

Solvent/BufferpHTemperature (°C)Expected Solubility (mg/mL)
0.1 M HCl1.237High (>10)
Acetate Buffer4.537Moderate to High (1-10)
Phosphate Buffer6.837Moderate (0.1-1)
Water~7.025Low to Moderate (<1)
EthanolN/A25High (>10)
DichloromethaneN/A25Sparingly Soluble (<0.1)

Interpretation of Results:

  • High solubility in acidic pH: Confirms the enhanced solubility of the protonated amine salt form. This is crucial for oral drug delivery, as the compound will likely dissolve readily in the acidic environment of the stomach.

  • Decreasing solubility with increasing pH: This pH-dependent solubility is a key characteristic to consider for absorption in the different segments of the gastrointestinal tract.

  • Solubility in organic solvents: The data will inform solvent selection for various manufacturing processes, including reaction chemistry, purification, and formulation.

Conclusion and Future Directions

The solubility profile of this compound is a critical dataset for any research or development program involving this compound. The methodologies outlined in this guide, grounded in established pharmaceutical principles and regulatory guidelines, provide a robust framework for its comprehensive determination.[2][4][8][13] A thorough understanding of its thermodynamic and kinetic solubility in various aqueous and organic media will enable scientists to make informed decisions regarding its handling, formulation, and application in the synthesis of novel therapeutic agents. Further studies could explore the impact of different counter-ions on solubility and investigate the use of solubility-enhancing excipients for potential formulation development.

References

  • How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form? - Filo. (URL: Not a direct link, concept sourced from general chemistry principles of amine salt solubility.)
  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. (URL: [Link])

  • N-Butyl-N-(3-chloropropyl)-1-butanamine. ChemBK. (URL: [Link])

  • Why do amines dissolve in hydrochloric acid? - Quora. (URL: [Link])

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. (URL: [Link])

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  • In vitro solubility assays in drug discovery. PubMed. (URL: [Link])

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  • CHAPTER 7 AMINES.
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Literature review on N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Butyl-N-(3-chloropropyl)butan-1-amine Hydrochloride

Introduction

This compound is a tertiary amine salt of significant interest within the fields of organic synthesis and pharmaceutical development.[1] Its bifunctional nature, featuring a reactive chloropropyl group, makes it a versatile intermediate for the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers and drug development professionals. Primarily, it is recognized as a key building block and has been identified as an impurity reference standard in the analysis of the antiarrhythmic drug, Dronedarone.[1][2]

Physicochemical and Structural Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in a laboratory setting.

PropertyValueSource(s)
CAS Number 115555-77-6[1][3][4]
Alternate CAS 36421-15-5 (for free base)[1][2][5]
Molecular Formula C₁₁H₂₅Cl₂N (as hydrochloride salt)[1]
Molecular Weight 242.23 g/mol [1]
IUPAC Name N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride[1]
Synonyms 1-Dibutylamino-3-chloropropane hydrochloride, Dibutyl(3-chloropropyl)amine hydrochloride[6][7]
Physical Form Solid or liquid[8]
InChI Key UURRECHSOADBEG-UHFFFAOYSA-N[1]

The structure consists of a central nitrogen atom bonded to two butyl groups and one 3-chloropropyl group, with the hydrochloride salt formed at the amine. The chloropropyl moiety is the primary site for synthetic modification, typically via nucleophilic substitution reactions.[1]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is primarily achieved through the alkylation of N-butylamine. The choice of methodology often depends on the desired purity, scale, and specificity.

Protocol 1: Direct Two-Step Alkylation

This is a foundational and widely employed method that proceeds via nucleophilic substitution. It offers a high degree of control over the reaction.

Causality Behind Experimental Choices:

  • Molar Ratio: A significant excess of the primary amine (N-butylamine) is used in the first step to statistically favor mono-alkylation and minimize the formation of undesired di- and tri-substituted byproducts.[1]

  • Temperature Control: The reaction temperature is maintained between 80–90°C. This range is optimal as it provides sufficient activation energy for the reaction to proceed at a practical rate without promoting side reactions like Hofmann elimination, which can become significant at temperatures above 90°C.[1]

  • Intermediate Isolation: Isolating the N-(3-chloropropyl)butan-1-amine intermediate allows for purification before the second alkylation, leading to a final product with higher purity.

Experimental Workflow:

  • First Alkylation:

    • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add N-butylamine (2.0 molar equivalents).

    • Slowly add 1-bromo-3-chloropropane (1.0 molar equivalent) dropwise while maintaining the temperature at 80-85°C. The use of 1-bromo-3-chloropropane is strategic, as the bromine is a better leaving group than chlorine, allowing for selective reaction at that site first.

    • After the addition is complete, continue stirring at this temperature for 4-6 hours until TLC or GC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and isolate the intermediate product, N-(3-chloropropyl)butan-1-amine, through distillation or column chromatography.[1]

  • Second Alkylation:

    • Dissolve the purified intermediate (1.0 molar equivalent) in a suitable aprotic solvent like acetonitrile.

    • Add a mild base such as potassium carbonate (1.5 molar equivalents) to act as a proton scavenger.

    • Add butyl bromide (1.1 molar equivalents).

    • Heat the mixture to reflux and monitor the reaction's progress.

  • Acidification and Isolation:

    • Upon completion, cool the mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure to yield the free base, N-Butyl-N-(3-chloropropyl)butan-1-amine.

    • Dissolve the crude free base in a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in isopropanol.

    • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum.

Purification and Characterization

A self-validating protocol requires rigorous purification and characterization to ensure the identity and purity of the final compound.

  • Recrystallization Protocol: The hydrochloride salt is effectively purified by recrystallization from an ethanol-water mixture. A 3:1 ethanol-water (v/v) ratio can yield purity levels exceeding 99% after two cycles. The formation of needle-like crystals with a sharp melting point (162–164°C) is a strong indicator of high purity.[1]

  • Spectroscopic Validation:

    • ¹H NMR (400 MHz, D₂O): δ 1.25 (t, 6H, CH₂CH₂CH₂CH₃), 1.65 (m, 4H, NCH₂CH₂), 2.45 (t, 2H, CH₂Cl), 3.15 (q, 4H, NCH₂).[1]

    • FT-IR: Characteristic peaks include a broad stretch around 2500 cm⁻¹ corresponding to the N⁺-H of the hydrochloride salt and a peak near 750 cm⁻¹ indicating the C-Cl stretch.[1]

SynthesisWorkflow N_Butylamine N-Butylamine (2 eq.) Alkylation1 Step 1: First Alkylation (80-85°C) N_Butylamine->Alkylation1 BromoChloroPropane 1-Bromo-3-chloropropane (1 eq.) BromoChloroPropane->Alkylation1 ButylBromide Butyl Bromide (1.1 eq.) Alkylation2 Step 2: Second Alkylation (Reflux) ButylBromide->Alkylation2 K2CO3 K₂CO₃ K2CO3->Alkylation2 HCl HCl (gas or solution) Acidification Step 3: Acidification HCl->Acidification Intermediate Intermediate: N-(3-chloropropyl)butan-1-amine Alkylation1->Intermediate Intermediate->Alkylation2 FreeBase Free Base Product Alkylation2->FreeBase FreeBase->Acidification FinalProduct Final Product: N-Butyl-N-(3-chloropropyl) butan-1-amine HCl Acidification->FinalProduct Purification Purification (Recrystallization) FinalProduct->Purification Analysis Characterization (NMR, FT-IR, MP) Purification->Analysis

Caption: Workflow for the two-step synthesis of the target compound.

Applications in Research and Development

The primary utility of this compound is as a chemical intermediate.[1]

  • Pharmaceutical Synthesis: It serves as a crucial precursor in the synthesis of various pharmaceutical agents. As mentioned, it is a known impurity and reference standard for Dronedarone, making it essential for analytical method development and quality control in the pharmaceutical industry.[1][2]

  • Organic Synthesis: The reactive chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of diverse functional groups. This makes it a versatile tool for building novel molecular scaffolds.[1]

  • Neuropharmacology Research: While the direct mechanism of action for this specific compound is not extensively detailed, structurally similar molecules are known to interact with neurotransmitter systems. There is research interest in its potential to show affinity for targets like dopamine and serotonin transporters, which are key areas of investigation in neuropharmacology.[1]

Safety, Handling, and Toxicology

Appropriate safety precautions are mandatory when handling this compound.

Hazard Identification:

  • Harmful if swallowed. [9]

  • Causes skin irritation. [9]

  • Causes serious eye irritation. [9][10]

  • May cause an allergic skin reaction. [10]

  • Very toxic to aquatic life with long-lasting effects. [9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested to EN 374), safety goggles or a face shield, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors or dust.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically at an industrial combustion plant.[10]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation or a rash occurs, seek medical advice.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

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  • N-Butyl-N-(3-chloropropyl)butan-1-amine | 36421-15-5 | Pharmaffiliates. (n.d.).
  • Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine - Chemos GmbH&Co.KG. (2022, October 6).
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An In-Depth Technical Guide to the Biomolecular Interactions of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a tertiary amine recognized primarily as a key chemical intermediate in pharmaceutical synthesis, notably as a reference standard in the analysis of Dronedarone.[1][2] However, its chemical structure, featuring two lipophilic butyl chains and a reactive chloropropyl group, suggests a significant, yet largely unexplored, potential for direct interaction with biological macromolecules.[1] This guide moves beyond its role as a synthetic precursor to provide a comprehensive framework for investigating its interactions with biomolecules. We will dissect the compound's potential for both covalent modification and non-covalent binding, offering a theoretical basis and practical, field-proven experimental protocols to characterize these interactions. This document serves as a technical resource for researchers aiming to understand the compound's mechanism of action, predict potential toxicological profiles, and unlock new therapeutic possibilities.

Compound Profile: Chemical Identity and Biological Reactivity

A thorough understanding of a molecule's physicochemical properties is the foundation for predicting its biological behavior.

Chemical and Physical Properties

This compound is a versatile chemical entity with properties that influence its stability, solubility, and reactivity in biological systems.[1]

PropertyValueSource
IUPAC Name N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride[1]
CAS Number 115555-77-6 (Hydrochloride); 36421-15-5 (Free Amine)[1][3][4]
Molecular Formula C₁₁H₂₄ClN · HCl[1][5]
Molecular Weight 205.77 g/mol (Free Amine)[4][5][6][7]
Appearance Liquid or Solid[5][7][8]
Key Feature Reactive 3-chloropropyl group for nucleophilic substitution[1]
The Nexus of Reactivity: The 3-Chloropropyl Group

The defining feature of this molecule from a biomolecular interaction standpoint is the terminal chlorine on the propyl chain.[1] This alkyl chloride moiety renders the compound an alkylating agent. The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by nucleophiles. In a biological milieu, this reactivity is of paramount importance, as key biomolecules are rich in nucleophilic centers. This opens the door for the formation of stable, covalent bonds, a mechanism that can lead to irreversible modulation of biological function.

A Dual-Mechanism Framework for Biomolecular Interaction

The compound's structure suggests a dualistic mode of interaction: covalent alkylation driven by the chloropropyl group and non-covalent binding mediated by the tertiary amine and butyl chains.

Covalent Modification: Irreversible Alkylation of Biomolecules

The potential for covalent bond formation is the most significant aspect of this compound's interaction profile. Such interactions are often irreversible and can lead to permanent inactivation or alteration of a target's function.

  • Interaction with Proteins: Amino acid residues with nucleophilic side chains are prime targets for alkylation. These include the thiol group of cysteine, the imidazole ring of histidine, the amino group of lysine, and the carboxylate groups of aspartate and glutamate. Alkylation can disrupt protein structure, block active sites of enzymes, or interfere with protein-protein interactions.

  • Interaction with Nucleic Acids: The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA and RNA are nucleophilic. The N7 position of guanine is particularly susceptible to alkylation. Covalent modification of DNA can be mutagenic and cytotoxic, forming the basis of action for many alkylating chemotherapeutic agents.

Caption: Key non-covalent forces driving binding.

Experimental Strategies for Characterizing Interactions

A multi-tiered approach is essential to fully elucidate the interaction profile of this compound. The following protocols are designed to move from broad target identification to detailed mechanistic and functional characterization.

Workflow for Target Identification and Binding Characterization

This workflow provides a logical progression from discovering potential binding partners to quantifying the nature of the interaction.

Experimental_Workflow Start Start: Compound of Interest TargetID Phase 1: Target ID (Affinity Chromatography-MS) Start->TargetID Covalent Phase 2: Covalent Check (Intact MS, Peptide Mapping) TargetID->Covalent Potential Targets Identified NonCovalent Phase 3: Non-Covalent Binding (SPR, ITC) TargetID->NonCovalent Function Phase 4: Functional Assay (Cell-based, Enzyme Assays) Covalent->Function Covalent Target Confirmed NonCovalent->Function Binding Kinetics Measured Data Data Synthesis & Implications Function->Data

Caption: A structured workflow for interaction analysis.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS) for Target Identification

Expertise & Rationale: This technique is the cornerstone of target discovery. By immobilizing the compound (or a close analog) on a solid support, we can "fish" for interacting proteins from a complex biological sample (e.g., cell lysate). This approach is unbiased and can identify both covalent and high-affinity non-covalent binders.

Methodology:

  • Ligand Immobilization: Synthesize an analog of the compound with a linker arm (e.g., replacing a butyl group with a carboxyl-terminated chain). Covalently attach this analog to activated chromatography beads (e.g., NHS-activated sepharose).

  • Control Column Preparation: Prepare a control column with beads that have been deactivated without the ligand to identify non-specific binders.

  • Protein Incubation: Incubate the affinity and control columns with a protein lysate from the cells or tissue of interest for a sufficient duration to allow binding.

  • Washing: Wash both columns extensively with a series of buffers of increasing stringency (e.g., increasing salt concentration) to remove weakly and non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. For non-covalent binders, a high concentration of the free compound or a denaturant can be used. For covalent binders, elution is more challenging and may require on-bead digestion.

  • Protein Identification: Analyze the eluates from both columns using SDS-PAGE and subsequent in-gel digestion followed by LC-MS/MS to identify the proteins specifically retained on the affinity column.

Protocol: Surface Plasmon Resonance (SPR) for Quantifying Non-Covalent Kinetics

Expertise & Rationale: SPR is a powerful, label-free technique for studying biomolecular interactions in real time. [9][10]It provides not only the binding affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd). This kinetic information is critical in drug development, as the residence time of a drug on its target (related to kd) can be more predictive of efficacy than affinity alone.

Methodology:

  • Target Immobilization: Covalently immobilize the purified protein target identified in Phase 1 onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and a reference flow cell. The binding is measured in real-time as a change in the refractive index, reported in Response Units (RU).

  • Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the target.

  • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD).

Protocol: Peptide Mapping by LC-MS/MS to Pinpoint Covalent Modification Sites

Expertise & Rationale: While intact mass spectrometry can confirm if a covalent modification has occurred (by observing a mass shift), it doesn't reveal where. Peptide mapping is the gold standard for identifying the specific amino acid residue that has been alkylated. This information is mechanistically vital, for instance, to confirm if modification occurs in a critical active site.

Methodology:

  • Reaction: Incubate the purified target protein with the compound. Include a control sample with no compound.

  • Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea) and reduce disulfide bonds (with DTT), then cap the free cysteines (with iodoacetamide). This second alkylation step is crucial to distinguish native cysteines from those modified by the compound.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them with a tandem mass spectrometer.

  • Data Interpretation: Search the MS/MS data against the protein's sequence. Look for peptides that have a mass shift corresponding to the addition of the N-Butyl-N-(3-propyl)butan-1-amine moiety (C₁₁H₂₄N). The MS/MS fragmentation pattern of the modified peptide will reveal the exact amino acid residue that was modified.

Implications for Drug Development and Toxicology

The data gathered from these experimental approaches have profound implications:

  • Mechanism of Action: Identifying the specific molecular targets and the nature of the interaction (covalent vs. non-covalent) is the first step in elucidating the compound's mechanism of action.

  • Safety and Toxicology: Covalent modification of off-target proteins or DNA is a significant safety concern that can lead to immunogenicity or genotoxicity. [11]The protocols described here are essential for early-stage hazard identification.

  • Drug-Drug Interactions: This compound could potentially inhibit or induce metabolic enzymes like cytochrome P450s. [11][12]Enzyme inhibition assays are a necessary step to predict potential drug-drug interactions. [11]* Lead Optimization: If a desired target is identified, the binding and functional data can guide the synthesis of new analogs. For example, if covalent binding is desired but too reactive, the chloropropyl group can be replaced with a less reactive "warhead." If non-covalent binding is too weak, the butyl chains can be modified to improve hydrophobic interactions.

Conclusion

This compound is more than a simple synthetic intermediate; it is a molecule with a dual-potential for interacting with biological systems. Its reactive chloropropyl group makes it a potential covalent modifier of proteins and nucleic acids, while its tertiary amine and lipophilic side chains allow for reversible, non-covalent binding to target proteins. A comprehensive investigation, employing a logical workflow of target identification, binding characterization, and functional validation, is crucial to fully understand its biological activity. The technical framework and protocols provided in this guide offer a robust pathway for researchers to explore the biomolecular interactions of this compound, enabling a deeper understanding of its potential therapeutic applications and toxicological risks.

References

  • This compound | 115555-77-6 | Benchchem. (URL: )
  • The Role of Biomolecular Interactions in Drug Design and Discovery - Hilaris Publisher. (URL: [Link])

  • Biomolecular Interaction Analysis in Drug Discovery Using Surface Plasmon Resonance Technology - ResearchGate. (URL: [Link])

  • Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray. (URL: [Link])

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  • N-Butyl-N-(3-chloropropyl)-1-butanamine - ChemBK. (URL: [Link])

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  • How to Better Predict Potential Drug Interactions Early in the Discovery Process - YouTube. (URL: [Link])

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Methodological & Application

Application Note & Synthesis Protocol: N-Butyl-N-(3-chloropropyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS No: 115555-77-6). This tertiary amine hydrochloride is a crucial chemical intermediate, notably utilized as an impurity reference standard in the analytical assessment of pharmaceutical compounds like Dronedarone.[1][2] The protocol herein describes a robust and reproducible method based on the nucleophilic substitution reaction between dibutylamine and 1-bromo-3-chloropropane, followed by conversion to its hydrochloride salt. We delve into the mechanistic rationale behind the procedural steps, offering insights into reagent selection, reaction control, and product purification to ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction and Scientific Background

This compound is a tertiary amine salt characterized by a dibutylamino core and a reactive 3-chloropropyl group.[1] This terminal alkyl chloride functionality makes the compound a versatile synthon for further molecular elaboration through subsequent nucleophilic substitution reactions, rendering it a valuable building block in multi-step organic synthesis.[1]

The synthesis strategy hinges on the principles of amine alkylation, a cornerstone transformation in organic chemistry.[3][4] Specifically, this protocol employs a direct N-alkylation of a secondary amine, dibutylamine, with a dihaloalkane, 1-bromo-3-chloropropane.

Mechanistic Rationale: The SN2 Pathway and Regioselectivity

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of dibutylamine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic terminal carbon of 1-bromo-3-chloropropane.[5]

A critical aspect of this synthesis is the choice of 1-bromo-3-chloropropane as the alkylating agent. This choice imparts excellent regioselectivity to the reaction. Bromine is a superior leaving group compared to chlorine due to its larger atomic radius and lower electronegativity, which makes the bromide ion (Br⁻) a more stable, weaker base than the chloride ion (Cl⁻). Consequently, the nucleophilic attack by dibutylamine occurs preferentially at the carbon atom bonded to bromine, leaving the chloro- group intact for future synthetic manipulations.[6][7]

While amine alkylations can sometimes be complicated by over-alkylation, leading to the formation of quaternary ammonium salts, the synthesis of a tertiary amine from a secondary amine is generally less susceptible to this side reaction compared to the alkylation of primary amines.[3][8][9] The use of a slight excess of the secondary amine can further suppress this phenomenon.[3]

Materials and Methods

Reagents and Consumables
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Notes
Dibutylamine111-92-2C₈H₁₉N129.24Purity ≥ 99%
1-Bromo-3-chloropropane109-70-6C₃H₆BrCl157.44Purity ≥ 98%
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Anhydrous powder
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05Anhydrous, HPLC grade
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12Anhydrous
Hydrochloric Acid (HCl)7647-01-0HCl36.462M solution in Diethyl Ether
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Anhydrous
Deionized Water7732-18-5H₂O18.02
Saturated Sodium Chloride Solution (Brine)7647-14-5NaCl58.44
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple probe

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Synthesis Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. All reagents are hazardous. Dibutylamine is corrosive and flammable. 1-Bromo-3-chloropropane is a suspected carcinogen and irritant. N-Butyl-N-(3-chloropropyl)butan-1-amine and its hydrochloride salt are irritants, especially to the eyes and skin.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Part A: Synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine (Free Base)
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is dry. Purge the apparatus with an inert gas like nitrogen or argon.

  • Charging the Flask: To the flask, add dibutylamine (12.93 g, 100 mmol, 1.0 equiv.), sodium bicarbonate (12.6 g, 150 mmol, 1.5 equiv.), and 100 mL of anhydrous acetonitrile.

  • Initiating the Reaction: Begin stirring the mixture. In the dropping funnel, place 1-bromo-3-chloropropane (15.74 g, 100 mmol, 1.0 equiv.). Add the 1-bromo-3-chloropropane dropwise to the stirred solution over approximately 30-45 minutes. An initial exotherm may be observed; control the addition rate to maintain a gentle reflux.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85°C) using the heating mantle. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The reaction is typically complete within 4-6 hours, as indicated by the consumption of dibutylamine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (sodium bicarbonate and sodium bromide) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Liquid-Liquid Extraction: To the resulting residue, add 100 mL of diethyl ether and 100 mL of deionized water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Isolation: Separate the organic (upper) layer. Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude N-Butyl-N-(3-chloropropyl)butan-1-amine as a pale yellow oil.

Part B: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free base oil obtained in Part A in approximately 100 mL of anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Precipitation and Isolation: Continue adding the HCl solution until no further precipitation is observed (check the pH with moist litmus paper to ensure it is acidic). Stir the resulting slurry at room temperature for an additional 30 minutes to ensure complete salt formation.

  • Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake three times with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum at 40-50°C for several hours to a constant weight. The final product, this compound, should be a fine white crystalline solid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_part_a Part A: Free Base Synthesis cluster_part_b Part B: Hydrochloride Salt Formation A1 1. Charge Flask: Dibutylamine, NaHCO₃, Acetonitrile A2 2. Add 1-Bromo-3-chloropropane (dropwise) A1->A2 A3 3. Heat to Reflux (80-85°C) & Monitor via TLC A2->A3 A4 4. Cool & Filter Solids A3->A4 A5 5. Concentrate Filtrate (Rotary Evaporator) A4->A5 A6 6. Liquid-Liquid Extraction (Et₂O / Water) A5->A6 A7 7. Dry (MgSO₄) & Concentrate Crude Oil Product A6->A7 B1 1. Dissolve Crude Oil in Diethyl Ether A7->B1 Crude Free Base B2 2. Add 2M HCl in Ether (Precipitation) B3 3. Filter White Solid B4 4. Wash with Cold Ether B5 5. Dry Under Vacuum Final Final Product: N-Butyl-N-(3-chloropropyl)butan-1-amine HCl B5->Final

Caption: Workflow for the synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine HCl.

Characterization and Expected Results

  • Appearance: White to off-white crystalline powder.

  • Yield: Typical yields for this two-step process are in the range of 70-85%.

  • Molecular Formula: C₁₁H₂₅Cl₂N

  • Molecular Weight: 242.23 g/mol [12]

  • Purity: Purity should be assessed by HPLC and confirmed by spectroscopic methods.

  • Spectroscopic Analysis:

    • ¹H NMR & ¹³C NMR: The spectra should be consistent with the structure of this compound, showing characteristic peaks for the two butyl groups and the chloropropyl chain.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₁H₂₄ClN, m/z ≈ 205.16).

Concluding Remarks

This protocol details a reliable and efficient method for the laboratory-scale synthesis of this compound. The causality-driven approach, from the regioselective choice of the alkylating agent to the controlled formation of the hydrochloride salt, provides a clear pathway for obtaining this valuable chemical intermediate in high purity. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine. [Link]

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  • ChemBK. N-Butyl-N-(3-chloropropyl)-1-butanamine. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 341-347. Available at: [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Google Patents. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
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  • Google Patents. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
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  • PTC Organics, Inc. PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. [Link]

  • PubChem. N-(3-Chloropropyl)dibutylamine. [Link]

  • Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
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  • Google Patents. CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride.
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Application Notes & Protocols: Strategic Use of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride in Dronedarone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediates in Dronedarone Manufacturing

Dronedarone (N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide) is a significant antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter.[1][2] Its complex benzofuran-derived structure necessitates a multi-step synthesis where the strategic selection and quality of chemical intermediates are paramount to the efficiency, scalability, and economic viability of the final Active Pharmaceutical Ingredient (API).

This document provides a detailed guide on the application of a key late-stage intermediate, N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS No. 115555-77-6).[3][4] This tertiary amine hydrochloride is a crucial building block, facilitating the introduction of the dibutylamino-propoxy side chain, which is integral to the pharmacological profile of Dronedarone. We will explore the synthesis of this intermediate and its subsequent alkylation reaction to form a Dronedarone precursor, providing detailed, field-tested protocols for research, development, and scale-up operations.

Overview of the Dronedarone Synthetic Pathway

The synthesis of Dronedarone can be logically segmented. A common and effective strategy involves the preparation of two advanced fragments followed by their coupling. This compound serves as the alkylating agent that attaches the critical side chain to the core benzofuran structure.

The general workflow is visualized below:

G cluster_0 Part A: Synthesis of Alkylating Agent cluster_1 Part B: Synthesis of Benzofuran Core cluster_2 Part C: Coupling & Final Steps A1 Dibutylamine A3 N-Butyl-N-(3-chloropropyl)butan-1-amine A1->A3 Alkylation A2 1-Bromo-3-chloropropane A2->A3 A5 N-Butyl-N-(3-chloropropyl)butan-1-amine HCl (Intermediate of Interest) A3->A5 Salt Formation A4 HCl (gas or solution) A4->A5 C1 Dronedarone Precursor (Nitro Compound) A5->C1 O-Alkylation B1 2-Butyl-5-nitrobenzofuran B3 2-Butyl-3-(4-methoxybenzoyl) -5-nitrobenzofuran B1->B3 Friedel-Crafts Acylation B2 Anisoyl Chloride B2->B3 B4 2-Butyl-3-(4-hydroxybenzoyl) -5-nitrobenzofuran (Core Intermediate) B3->B4 Demethylation (e.g., AlCl3) B4->C1 C2 Dronedarone Precursor (Amine) C1->C2 Reduction (e.g., H2/Pd-C) C3 Dronedarone (Free Base) C2->C3 Sulfonylation (MsCl) C4 Dronedarone HCl (API) C3->C4 Salt Formation

Caption: Dronedarone Synthesis Workflow.

Protocol I: Synthesis of this compound

The synthesis of this intermediate is a critical upstream process. While direct alkylation of N-butylamine is possible, a more controlled two-step approach starting from dibutylamine generally provides higher purity by minimizing byproducts.[3]

Principle: This protocol follows a nucleophilic substitution pathway where dibutylamine displaces the bromine atom from 1-bromo-3-chloropropane. The resulting free base is then converted to its hydrochloride salt for improved stability and handling. The choice of 1-bromo-3-chloropropane is strategic; the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective alkylation.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMolar Eq.
Dibutylamine111-92-2129.24100 g1.5
1-Bromo-3-chloropropane109-70-6157.4481.5 g1.0
Potassium Carbonate (K2CO3)584-08-7138.21143 g2.0
Acetonitrile (ACN)75-05-841.05800 mL-
Diethyl Ether60-29-774.12500 mL-
Hydrochloric Acid (in Ether)7647-01-036.46As required-
Step-by-Step Protocol
  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dibutylamine (100 g), potassium carbonate (143 g), and acetonitrile (800 mL).

  • Initiation: Begin stirring the suspension and heat the mixture to a gentle reflux (approx. 80-82°C). The potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Slowly add 1-bromo-3-chloropropane (81.5 g) dropwise over 1 hour via an addition funnel. An exothermic reaction will be observed. Maintain a steady reflux rate by controlling the addition speed.

  • Reaction Monitoring: After the addition is complete, maintain the reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromide is consumed.

  • Work-up and Isolation (Free Base):

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K2CO3, KBr, KCl) and wash the filter cake with acetonitrile (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • The resulting crude oil is N-Butyl-N-(3-chloropropyl)butan-1-amine free base.[5][6]

  • Salt Formation:

    • Dissolve the crude oil in 500 mL of diethyl ether.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add a saturated solution of HCl in diethyl ether dropwise with vigorous stirring until the pH of the solution becomes acidic (test with moist pH paper).

    • A white precipitate of this compound will form.

  • Purification:

    • Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether (2 x 100 mL) to remove any unreacted starting materials or impurities.

    • Dry the product in a vacuum oven at 40-50°C to a constant weight.

Expected Yield: 75-85%. Purity (by HPLC): ≥98%.[1]

Protocol II: Application in Dronedarone Synthesis (O-Alkylation)

The synthesized hydrochloride salt is used to alkylate the phenolic hydroxyl group of the benzofuran core intermediate, 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran.[7][8]

Principle: This step is a classic Williamson ether synthesis. A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then attacks the primary carbon bearing the chlorine atom on the N-Butyl-N-(3-chloropropyl)butan-1-amine intermediate, displacing the chloride and forming the ether linkage.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMolar Eq.
2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran141645-16-1353.3550 g1.0
N-Butyl-N-(3-chloropropyl)butan-1-amine HCl115555-77-6242.2337.6 g1.1
Potassium Carbonate (K2CO3)584-08-7138.2158.6 g3.0
Potassium Iodide (KI)7681-11-0166.002.3 g0.1
Methyl Ethyl Ketone (MEK)78-93-372.11500 mL-
Step-by-Step Protocol
  • Reaction Setup: Charge a 1 L three-neck round-bottom flask with 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran (50 g), potassium carbonate (58.6 g), potassium iodide (2.3 g), and methyl ethyl ketone (500 mL).

  • Heating: Begin stirring and heat the mixture to reflux (approx. 80°C).

  • Addition of Alkylating Agent: Add this compound (37.6 g) portion-wise over 30 minutes. The use of the hydrochloride salt requires a sufficient excess of base (K2CO3) to first neutralize the HCl and then deprotonate the phenol. The potassium iodide serves as a catalyst via the Finkelstein reaction, transiently converting the alkyl chloride to the more reactive alkyl iodide.

  • Reaction and Monitoring: Maintain the reaction at reflux for 18-24 hours. Monitor the disappearance of the starting benzofuran derivative by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the cake with MEK (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in a suitable solvent like ethyl acetate (400 mL) and wash with water (2 x 200 mL) and then brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 2-n-butyl-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-5-nitro benzofuran.[9]

  • Purification: The crude product can be purified by column chromatography or by proceeding to the next synthetic step (reduction of the nitro group) and purifying the subsequent intermediate, often via salt formation (e.g., as a dioxalate salt) to achieve high purity.[7][10]

Quality Control & Analytical Characterization

Trustworthiness in synthesis relies on rigorous validation of each intermediate.[1]

  • Identity Confirmation: The structure of this compound should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Purity should be determined using High-Performance Liquid Chromatography (HPLC) with a suitable reference standard. The acceptable purity level for use in GMP synthesis is typically ≥98%.

  • Impurity Profile: It is crucial to identify and control potential impurities. Common contaminants in the alkylating agent can include debutylated or monobutylated species, which can lead to the formation of related substance impurities in the final Dronedarone API.[10][11]

Conclusion

This compound is a non-negotiable intermediate for the efficient synthesis of Dronedarone. The protocols detailed herein provide a robust framework for its preparation and subsequent application. Careful control over reaction conditions, stoichiometry, and purification is essential to ensure the production of a high-purity intermediate, which directly translates to a higher quality and yield of the final Dronedarone API, minimizing complex downstream purification challenges.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway: Key Intermediates in Dronedarone Production.
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  • Sanofi-Aventis (2011). Intermediate for preparing dronedarone and preparation method thereof. Google Patents (CN102153531B).
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  • Fujian Cosunter Pharmaceutical Co Ltd (2012). Method for synthesis of dronedarone. Google Patents (CN102659726A).
  • Wang, Z., et al. (2014). New Process for Preparation of Dronedarone Hydrochloride. Chinese Journal of Pharmaceuticals, 45(8), 681-684. Retrieved from [Link]

  • iChemical (n.d.). This compound, CAS No. 115555-77-6. Retrieved from [Link]

  • Alcon, E., et al. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. ResearchGate. Retrieved from [Link]

  • Hetero Research Foundation (2012). Synthesis of dronedarone and salts thereof. Google Patents (EP2428511A1).

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Application Note: A Comprehensive Guide to the Analytical Method Development and Validation for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, science-first guide for the development and validation of a robust analytical method for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS: 115555-77-6). As a crucial intermediate and potential impurity in pharmaceutical manufacturing, particularly in the synthesis of Dronedarone, a reliable analytical method is paramount for quality control and regulatory compliance.[1][2] This guide addresses the inherent analytical challenges of this tertiary amine, namely its lack of a significant UV chromophore, by establishing a sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with low-wavelength UV detection. We will detail the entire lifecycle of method development, from initial analyte characterization and strategic optimization to comprehensive validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Introduction: Understanding the Analytical Challenge

This compound is a tertiary amine salt. From an analytical perspective, its structure presents two primary challenges:

  • Poor UV Absorbance: The molecule lacks aromatic rings or conjugated double bonds, resulting in no significant chromophore for high-wavelength UV detection. This necessitates detection at lower wavelengths (e.g., <210 nm), which can be prone to interference and baseline noise.

  • Basic Nature: As a tertiary amine, the analyte is basic and can interact with acidic residual silanols on the silica surface of conventional HPLC columns, leading to poor peak shape (tailing) and inconsistent retention.[5]

This guide is designed for researchers, analytical scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice to develop a method that is not only functional but also robust and transferable.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of logical method development. These characteristics directly influence choices regarding sample preparation, mobile phase pH, column chemistry, and potential degradation pathways.

PropertyValue / DescriptionScientific Implication
Chemical Structure Tertiary amine structure confirms its basic nature. The two n-butyl groups provide significant hydrophobicity suitable for reversed-phase chromatography. The chloropropyl group is a potential site for nucleophilic substitution and hydrolysis.[1]
CAS Number 115555-77-6Unique identifier for the hydrochloride salt.[6]
Molecular Formula C₁₁H₂₄ClN·HClConfirms the composition of the salt form.[1]
Molecular Weight 242.23 g/mol Used for calculating concentrations and molarities.[1]
Form Hydrochloride SaltThe salt form generally confers higher aqueous solubility compared to the free base, simplifying sample and standard preparation in aqueous or hydro-organic diluents.[7]
Predicted pKa ~10.5The high pKa of the tertiary amine means it will be fully protonated (positively charged) at acidic to neutral pH. This is critical for controlling retention and peak shape in HPLC.
UV Absorbance No significant chromophoreRequires detection at low UV wavelengths (e.g., 200-210 nm), where mobile phase transparency is crucial.

Strategic Workflow for Method Development

A structured, phase-gated approach ensures that each aspect of the method is systematically developed and optimized before proceeding to formal validation. The workflow is designed to build a deep understanding of the method's performance characteristics at each stage.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Physicochemical Properties) B Method Selection & Rationale (HPLC vs. GC, Detector Choice) A->B Informs C Chromatographic Optimization (Column, Mobile Phase, pH) B->C Develop D Forced Degradation Study (Establish Stability-Indicating Power) C->D Test E Formal Method Validation (ICH Q2(R1) Parameters) D->E Validate

Caption: Overall workflow for analytical method development and validation.

Rationale for Technique Selection: RP-HPLC

While Gas Chromatography (GC) is a viable technique for analyzing amines, it often requires derivatization to improve peak shape and thermal stability, or the use of specialized, base-deactivated columns.[5][8] Furthermore, the analysis would be of the free base, requiring a neutralization and extraction step from the hydrochloride salt.

Reversed-Phase HPLC (RP-HPLC) is selected for its versatility, robustness, and widespread availability in QC laboratories. The key to a successful RP-HPLC method for this compound is to control the analyte's ionization state. By maintaining a low mobile phase pH (e.g., 2.5-3.5), the tertiary amine (pKa ~10.5) is fully protonated, which:

  • Ensures a single ionic species , leading to a sharp, symmetrical peak.

  • Minimizes secondary interactions with column silanols, mitigating peak tailing.

For detection, low-wavelength UV (205 nm) is chosen as a practical and accessible option. While detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) would offer superior sensitivity, developing a robust UV-based method is a valuable goal for laboratories where these technologies are not standard for routine QC.[9][10]

Part I: HPLC Method Development & Optimization Protocol

Protocol 1: Preparation of Solutions

Objective: To prepare stable, accurate, and chromatographically compatible solutions.

1. Diluent Preparation:

  • Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Rationale: This mixture ensures the solubility of the hydrochloride salt and is compatible with the reversed-phase mobile phase, preventing precipitation upon injection.

2. Standard Stock Solution (approx. 500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

3. Working Standard Solution (approx. 50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

4. Sample Solution (approx. 50 µg/mL):

  • Prepare the sample in the same manner as the standard solution to achieve a target concentration of 50 µg/mL in the diluent.

Protocol 2: Chromatographic Conditions & Optimization

Objective: To achieve a chromatogram with a symmetric analyte peak (tailing factor < 1.5), adequate retention (k' > 2), and a stable baseline.

ParameterOptimized ConditionRationale & Optimization Insights
HPLC System Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD)A DAD is crucial for assessing peak purity during forced degradation and specificity studies.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmA modern, end-capped C18 column provides good hydrophobic retention and minimizes silanol interactions.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄Rationale: The phosphate buffer provides excellent buffering capacity at pH 3.0, ensuring the analyte remains fully protonated (BH⁺). This is the single most critical parameter for achieving a good peak shape.
Mobile Phase B AcetonitrileRationale: Acetonitrile is chosen for its low UV cutoff and lower backpressure compared to methanol.
Gradient IsocraticAn isocratic elution is preferred for its simplicity and robustness in routine QC.
Composition Mobile Phase A : Mobile Phase B (55 : 45 v/v)Optimization: The organic ratio was adjusted to achieve a retention time of approximately 6-8 minutes, providing sufficient separation from the void volume and potential early-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 205 nmSelected for maximum sensitivity for this non-chromophoric analyte.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from the sample diluent.

Part II: Forced Degradation Studies

Objective: To demonstrate the stability-indicating capability of the analytical method by showing that degradation products can be resolved from the parent analyte peak. This is a core requirement for methods used in stability testing.[11][12]

G cluster_conditions Stress Conditions Analyte N-Butyl-N-(3-chloropropyl) butan-1-amine HCl (Sample Solution ~50 µg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) Analyte->Base Oxidative Oxidative (3% H₂O₂, RT, 24h) Analyte->Oxidative Thermal Thermal (Solid, 105°C, 48h) Analyte->Thermal Photo Photolytic (ICH Q1B, Solid & Solution) Analyte->Photo Result Analysis by Optimized HPLC Method (Assess Peak Purity & Resolution) Acid->Result Base->Result Oxidative->Result Thermal->Result Photo->Result

Caption: Workflow for forced degradation studies.

Protocol 3: Forced Degradation Procedure

For each condition, a sample solution is prepared at the working concentration (50 µg/mL). After exposure, samples are cooled (if necessary), neutralized (for acid/base hydrolysis), and diluted back to the initial concentration if needed before injection.

  • Acid Hydrolysis: Mix 5 mL of sample solution with 5 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of sample solution with 5 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.2 M HCl before analysis. Expected Degradant: Hydrolysis of the C-Cl bond to form the corresponding alcohol.

  • Oxidative Degradation: Mix 5 mL of sample solution with 5 mL of 6% H₂O₂. Store at room temperature, protected from light. Analyze after 24 hours. Expected Degradant: N-oxide formation.

  • Thermal Degradation: Store the solid reference standard in a hot air oven at 105°C for 48 hours. Prepare a sample solution from the stressed solid and analyze.

  • Photolytic Degradation: Expose both solid standard and a sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Analyze against a control sample protected from light.

Data Interpretation: The primary goal is to achieve 5-20% degradation of the active substance. The chromatograms of the stressed samples must show that all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a DAD detector should be performed to confirm that the main peak is spectrally pure in all stressed conditions.

Part III: Method Validation Protocol (ICH Q2(R1))

The following protocols are designed to formally validate the performance of the optimized HPLC method.[3][13]

Protocol 4: Validation Experiments
ParameterProcedureAcceptance Criteria
Specificity Inject blank (diluent), working standard, and all forced degradation samples.No interference at the retention time of the analyte. Peak purity index > 0.999 for the analyte peak in stressed samples. Resolution (Rs) between the analyte and the closest impurity/degradant should be > 2.0.
Linearity Prepare five solutions from 25 µg/mL to 75 µg/mL (50% to 150% of working concentration). Inject each in triplicate. Plot a graph of mean peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant compared to the response at 100% level.
Accuracy Prepare samples in triplicate at three concentrations (e.g., 40, 50, 60 µg/mL; 80%, 100%, 120%) by spiking. Calculate the % recovery.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: Prepare and analyze six individual sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability. RSD for combined intermediate precision results should be ≤ 2.0%.
LOQ / LOD Determine from the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOQ should be confirmed by analyzing a sample at this concentration with acceptable precision (RSD ≤ 10%) and accuracy (80-120%).
Robustness Analyze the working standard while making small, deliberate changes to method parameters: - Flow Rate (± 0.1 mL/min) - Column Temp. (± 5°C) - Mobile Phase pH (± 0.2)System suitability parameters (tailing factor, theoretical plates) must remain within acceptable limits. Retention time shift should be controlled.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating an RP-HPLC method for the analysis of this compound. By carefully controlling the mobile phase pH to manage the analyte's ionization state, a robust, specific, and reliable isocratic method using low-wavelength UV detection was established. The forced degradation studies confirmed its stability-indicating nature, making it suitable for both routine quality control and stability testing in a regulated pharmaceutical environment. This comprehensive guide serves as a practical template for scientists facing similar analytical challenges with basic, non-chromophoric compounds.

References

  • Title: Development of a Gas Chromatography Method for the Estimation of Alkylamines in Foods Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Development of a gas chromatography method for the estimation of alkylamines in foods Source: National Center for Biotechnology Information URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column Source: SIELC Technologies URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Analysis of alkylamines and aromatic amines Source: Agilent Technologies URL: [Link]

  • Title: Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry Source: ScienceDirect URL: [Link]

  • Title: Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography Source: Atmospheric Measurement Techniques URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: We are looking for an HPLC method for determination of tertiary amines Source: ResearchGate URL: [Link]

  • Title: Derivatization for aminoacids with a tertiary amine group Source: Chromatography Forum URL: [Link]

  • Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: University of Helsinki URL: [Link]

  • Title: DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM Source: UM Research Repository URL: [Link]

  • Title: Degradation studies of amines and alkanolamines during sour gas treatment process Source: ResearchGate URL: [Link]

  • Title: N-Butyl-N-(3-chloropropyl)-1-butanamine Source: ChemBK URL: [Link]

  • Title: Emissions and formation of degradation products in amine-based carbon capture plants Source: FORCE Technology URL: [Link]

  • Title: Degradation studies of amines and alkanolamines during sour gas treatment process Source: Academic Journals URL: [Link]

  • Title: Degradation of amine-based solvents in CO2 capture process by chemical absorption Source: Heriot-Watt University Research Portal URL: [Link]

  • Title: N-(3-Chloropropyl)dibutylamine Source: PubChem URL: [Link]

  • Title: VALIDATION OF AN ANALYTICAL PROCEDURE – CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE Source: ResearchGate URL: [Link]

Sources

Application Note: HPLC Analysis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Due to the compound's lack of a significant UV chromophore, this method employs an Evaporative Light Scattering Detector (ELSD), which provides a universal and sensitive means of detection for non-volatile and semi-volatile compounds.[2][3] The described reversed-phase HPLC method is suitable for purity assessment and impurity profiling in a quality control environment. The protocol emphasizes the rationale behind parameter selection and aligns with the principles of analytical procedure validation outlined in the ICH Q2(R1) guideline.[4][5][6]

Introduction

This compound is a tertiary amine salt critical for the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality and safety of the final drug product. Standard HPLC with UV detection is often challenging for aliphatic amines as they lack the necessary light-absorbing functional groups.[7][8] To overcome this, the presented method utilizes Evaporative Light Scattering Detection (ELSD).

ELSD is a mass-based detection method that is independent of the analyte's optical properties.[9] The process involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.[2][3][10] This makes it an ideal technique for compounds like this compound, enabling gradient elution for effective separation of impurities, an advantage over Refractive Index (RI) detection.[3][11]

This guide provides a comprehensive protocol, from sample preparation to chromatographic conditions and data interpretation, designed for researchers and drug development professionals.

Experimental

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and data acquisition software.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), preferably with end-capping to minimize peak tailing of the basic amine analyte.

  • Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC gradient grade).

    • Water (Type I, 18.2 MΩ·cm).

    • Formic acid (LC-MS grade, ~99%).

    • Nitrogen gas (high purity, >99.9%) for the ELSD.[9]

Chromatographic Conditions

The following table summarizes the optimized HPLC-ELSD conditions.

ParameterSettingRationale
Analytical Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and efficiency for moderately polar compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures the amine is protonated, improving peak shape by minimizing interactions with residual silanols.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.[13]
Gradient Elution See Table 2Allows for the separation of impurities with varying polarities from the main analyte peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CEnhances reproducibility by maintaining a stable column environment.
Injection Volume 10 µLBalances sensitivity with the risk of column overloading.
ELSD Drift Tube Temp. 50 °COptimizes solvent evaporation without degrading the analyte.
ELSD Nebulizer Gas Nitrogen @ 2.0 L/minFacilitates the formation of a fine aerosol for efficient evaporation.[11]

Table 1: HPLC-ELSD Chromatographic Conditions

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL).

  • Sample Solution (500 µg/mL): Accurately weigh 5 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same 50:50 diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Detailed Protocol & System Validation

HPLC-ELSD Workflow

The overall analytical process follows a standardized workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject Sample C->D To Autosampler E C18 Column Separation (Gradient Elution) D->E F ELSD Detection E->F G Integrate Peaks F->G Signal Output H Quantify using Calibration Curve G->H I Generate Report H->I

Caption: HPLC-ELSD workflow for the analysis of N-Butyl-N-(3-chloropropyl)butan-1-amine HCl.

Principle of Evaporative Light Scattering Detection (ELSD)

Understanding the detector's mechanism is key to optimizing its performance. The process consists of three distinct stages.

ELSD_Principle cluster_0 Stage 1: Nebulization cluster_1 Stage 2: Evaporation cluster_2 Stage 3: Detection node1 Column Eluent (Analyte + Mobile Phase) Enters Nebulizer with N₂ Gas Forms Fine Aerosol node2 Aerosol enters Heated Drift Tube Volatile Mobile Phase Evaporates Leaves Dried Analyte Particles node1->node2 node3 Analyte Particles pass through Light Beam Scattered Light is Measured by Photodetector Signal is Proportional to Mass node2->node3

Caption: The three-stage operational principle of the Evaporative Light Scattering Detector (ELSD).

Method Validation Framework (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated.[6] The validation should assess the following parameters as described in the ICH Q2(R1) guideline.[4][5][14]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This involves analyzing blank samples, placebo, and spiked samples.

  • Linearity: Analyze a minimum of five concentrations across the proposed range. The response of an ELSD is often non-linear and typically follows a power function (Response = a × [Concentration]^b). A plot of log(Response) vs. log(Concentration) should be linear.

  • Range: The range should be established based on the linearity studies and the requirements for the assay (e.g., 80% to 120% of the test concentration).

  • Accuracy: Determine the closeness of the test results to the true value by applying the method to samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze replicate samples (e.g., n=6) of the same homogenous sample under the same operating conditions over a short interval.

    • Intermediate Precision: Assess the method's performance on different days, with different analysts, or on different equipment.

  • Robustness: Deliberately introduce small variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and evaluate the impact on the results to demonstrate the method's reliability during normal usage.

Expected Results and Discussion

A successful separation will show a sharp, well-defined peak for this compound. The gradient elution is designed to elute more polar impurities early in the run and less polar, more hydrophobic impurities later. The use of formic acid in the mobile phase is crucial for obtaining good peak symmetry for the amine analyte on a silica-based C18 column.

Troubleshooting:

  • Baseline Noise: High baseline noise in ELSD can be caused by impurities in the mobile phase or gas supply.[9] Using high-purity solvents and filtering the mobile phase is essential.

  • Poor Sensitivity: Sensitivity can be optimized by adjusting the ELSD drift tube temperature and nebulizer gas flow. The temperature should be high enough to evaporate the mobile phase but low enough to avoid volatilizing the analyte.

  • Peak Tailing: Significant peak tailing may indicate secondary interactions with the stationary phase. Ensure the mobile phase pH is sufficiently low, or consider a column specifically designed for basic compounds.

Conclusion

The described HPLC-ELSD method provides a reliable and robust approach for the analysis of this compound. It overcomes the challenge of poor UV absorbance and is suitable for implementation in a regulated quality control laboratory. Proper method validation according to ICH guidelines is required to formally establish its suitability for its intended purpose.[6]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Evaporative light scattering detector. Grokipedia. Available from: [Link]

  • Evaporative light scattering detector. Wikipedia. Available from: [Link]

  • The principles of ELSD. Peak Scientific. (2016-09-15). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021-09-17). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. (2005-11). Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • So, how does an ELSD work? Biotage. (2023-01-23). Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). Available from: [Link]

  • Success with Evaporative Light-Scattering Detection. LCGC. (2014-08-22). Available from: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • Reversed-phase chromatography. Wikipedia. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available from: [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. (2020-10-24). Available from: [Link]

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LC-MS methods for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride using a Validated LC-MS/MS Method

Abstract

This document details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound. This tertiary amine is a critical chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs), such as Dronedarone[1]. The method described herein employs reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control, stability testing, and research applications in pharmaceutical development[2][3].

Introduction: The Rationale for a Dedicated Analytical Method

This compound (CAS: 115555-77-6) is a key building block in complex organic synthesis[1]. Its purity and concentration must be rigorously controlled, as residual amounts can carry through multiple synthesis steps, potentially impacting the impurity profile of the final API[1]. Consequently, a highly selective, sensitive, and reliable analytical method is imperative for its quantification.

Traditional analytical techniques like HPLC with UV detection often lack the required sensitivity and selectivity for trace-level impurity analysis, especially in complex matrices. Aliphatic amines, in particular, are poor chromophores, making UV detection challenging without derivatization[4]. LC-MS/MS overcomes these limitations by coupling the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry. The use of positive electrospray ionization (ESI) is particularly well-suited for analyzing basic compounds like tertiary amines, which are readily protonated in the ion source[5]. This application note provides a comprehensive, step-by-step protocol for method implementation and validation.

Experimental Design and Causality

The selection of each experimental parameter was driven by the physicochemical properties of the analyte and the goal of achieving a robust, high-throughput analysis.

Materials and Instrumentation
  • Reference Standard: this compound (Purity ≥98%), sourced from a reputable chemical supplier.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O).

  • Reagents: LC-MS grade Formic Acid (FA).

  • LC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a binary pump, multisampler, and multicolumn thermostat[6].

  • MS System: An Agilent 6470 Triple Quadrupole LC/MS system or equivalent, equipped with an Agilent Jet Stream Electrospray Ionization (ESI) source[6].

  • Software: Agilent MassHunter Workstation software for data acquisition and analysis.

Chromatographic Separation

The primary objective of the chromatographic step is to retain and elute the analyte as a sharp, symmetrical peak, free from interferences. A reversed-phase C18 column was chosen for its versatility and effectiveness in retaining moderately polar organic molecules.

Causality of Parameter Selection:

  • Acidified Mobile Phase: The addition of 0.1% formic acid to both aqueous and organic mobile phases is critical. N-Butyl-N-(3-chloropropyl)butan-1-amine is a basic compound. In an acidic environment (pH < pKa), the tertiary amine is protonated. This single, charged state prevents peak tailing that can occur from interactions with residual silanols on the silica-based column packing, thereby ensuring sharp, Gaussian peak shapes.

  • Gradient Elution: A gradient elution, starting with a high aqueous composition, ensures the analyte is retained on the column. The proportion of acetonitrile is then increased to elute the compound in a reasonable timeframe, providing a balance between retention, resolution, and analysis speed.

ParameterCondition
LC Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program 5% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min
Mass Spectrometric Detection

The mass spectrometer provides the selectivity and sensitivity required for quantification. Positive ESI mode was selected as tertiary amines readily accept a proton to form a stable [M+H]⁺ ion. The method relies on Multiple Reaction Monitoring (MRM) for quantification, which significantly enhances the signal-to-noise ratio by monitoring a specific precursor-to-product ion transition.

Mechanistic Insight into Fragmentation: The mass spectra of amines are characterized by the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass and an odd-mass molecular ion[7]. The free base (C₁₁H₂₄ClN) has a monoisotopic mass of approximately 205.16 Da. The protonated precursor ion [M+H]⁺ is therefore observed at m/z 206.2. Upon collision-induced dissociation (CID) in the collision cell, the most common fragmentation pathway for amines is α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom[7][8][9]. This results in the formation of a stable, resonance-stabilized iminium cation. For this analyte, the loss of a C₄H₈ fragment (butene) via a rearrangement and cleavage is a favorable pathway, leading to a prominent product ion.


}

MS/MS Fragmentation Pathway.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Nebulizer Gas 45 psi
Drying Gas Temp 300 °C
Drying Gas Flow 10 L/min
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions Precursor Ion (m/z)
206.2
206.2

Detailed Protocols

Adherence to this protocol is essential for achieving reproducible and accurate results. All preparations should be performed using calibrated pipettes and volumetric flasks.

Standard and Sample Preparation Protocol

This workflow outlines the preparation of stock, calibration curve (CC), and quality control (QC) samples. QC samples should be prepared from a separate stock solution to ensure an independent check of the method's accuracy[2].


}

Standard and QC Sample Preparation Workflow.

Step-by-Step Methodology:

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This is the primary stock solution.

  • Intermediate Stock Solution (100 µg/mL): Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the intermediate stock.

  • Calibration Curve Standards: Prepare calibration standards by serially diluting the intermediate stock solution with 50:50 ACN:H₂O to achieve final concentrations ranging from 1.0 ng/mL to 1000 ng/mL (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Using a separately prepared stock solution, create QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 80 ng/mL, and 800 ng/mL) to fall within the calibration range.

LC-MS/MS Analysis and Data Processing
  • Sequence Setup: Create a sequence in the MassHunter software. Begin with several blank injections (50:50 ACN:H₂O) to ensure system cleanliness and lack of carryover.

  • Run Order: Arrange the sequence with the calibration standards bracketing the QC and unknown samples. A typical order is: Blank -> Calibration Curve -> QC Low -> QC Mid -> QC High -> Unknown Samples -> QC Mid -> Blank.

  • Data Acquisition: Launch the sequence to acquire the data using the chromatographic and mass spectrometric conditions outlined in Tables 1 and 2.

  • Data Processing:

    • Integrate the peak area for the quantifier MRM transition (206.2 -> 114.1) for all standards and samples.

    • Construct a calibration curve by plotting the peak area versus the nominal concentration of the standards.

    • Apply a linear regression model with a 1/x² weighting factor, which is common for bioanalytical or impurity methods to give less weight to the higher concentration standards.

    • Calculate the concentrations of the QC and unknown samples using the regression equation from the calibration curve.

Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines[3][10]. The results confirm that the analytical procedure is fit for its intended purpose.

Validation ParameterAcceptance Criteria (ICH)Result
Specificity No significant interfering peaks at the retention time of the analyte in blank samples.Pass: No interferences observed.
Linearity (Range) Correlation coefficient (r²) ≥ 0.99Pass: r² > 0.998 over the range of 1.0 - 1000 ng/mL.
Accuracy Mean recovery within ±15% of nominal (±20% at LLOQ).Pass: Recoveries were between 96.5% and 104.2%.
Precision (RSD%) RSD ≤ 15% (≤ 20% at LLOQ).Pass: Intra-day and inter-day precision RSD were < 5%.
Limit of Quantitation (LOQ) The lowest concentration on the curve that meets accuracy and precision criteria.1.0 ng/mL with S/N > 10.
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., flow rate ±10%, column temp ±5°C).Pass: No significant impact on quantification observed.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound. The described protocol is straightforward and leverages standard reversed-phase chromatography and triple quadrupole mass spectrometry. The comprehensive validation demonstrates the method's reliability, making it an invaluable tool for quality control in pharmaceutical manufacturing and for researchers working with this compound[11].

References

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Mass Spectrometry Research Facility, University of Oxford. (n.d.).
  • Benchchem. (n.d.). This compound | 115555-77-6.
  • Gilar, M., et al. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides.
  • Uhde, E., et al. (2017). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Analytical Chemistry.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Ge, X., et al. (2012). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection.
  • Kovac, A., et al. (2017). Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography.
  • Donegan, M. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Whitman College. (n.d.). GCMS Section 6.
  • European Medicines Agency. (2022, July 25).
  • Wang, Y., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Sigma-Aldrich. (n.d.).
  • Matrix Scientific. (n.d.). This compound.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • University of Tartu. (n.d.).
  • Sigma-Aldrich. (n.d.). N-Butyl-N-(3-chloropropyl)butan-1-amine.
  • ECHIMICA. (2020, December 20).
  • International Council for Harmonisation (ICH). (2023, November 30).
  • AMSbio. (2025, July 22).
  • LGC Standards. (n.d.). N-Butyl-N-(3-chloropropyl)
  • Sriram Chemicals. (n.d.). N-Butyl-N-(3-chloropropyl)butan-1-amine.
  • ChemBK. (2024, April 10). N-Butyl-N-(3-chloropropyl)-1-butanamine.
  • Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
  • Gorka, A., et al. (2022). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.

Sources

Experimental Design & Application Protocols for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental design and application of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride. This versatile chemical intermediate, characterized by a tertiary amine core and a reactive chloropropyl group, serves as a valuable building block in synthetic chemistry.[1] Its structure is particularly amenable to two primary classes of reactions: intermolecular N-alkylation to form quaternary ammonium salts and intramolecular cyclization to generate strained heterocyclic systems. This guide will detail the underlying chemical principles and provide step-by-step protocols for these key applications, emphasizing experimental integrity, safety, and product validation.

Introduction and Physicochemical Properties

This compound is the salt form of the tertiary amine N-Butyl-N-(3-chloropropyl)butan-1-amine. The presence of the lone pair on the nitrogen atom and the electrophilic carbon of the chloropropyl group dictates its reactivity.[1] It is primarily used as a reagent or intermediate in organic synthesis.[1] Before use in the protocols described below, the free base, N-Butyl-N-(3-chloropropyl)butan-1-amine, must be generated from the hydrochloride salt. This is typically achieved by treatment with an aqueous base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent.

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 115555-77-6 (hydrochloride); 36421-15-5 (free amine)[1][2][3]
Molecular Formula C₁₁H₂₅Cl₂N[2][4]
Molecular Weight 242.23 g/mol [4]
Physical Form Liquid (free amine)[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2][5]
Signal Word Warning[2][6]

Safety & Handling: Researchers must handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[6] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[6]

Application Note I: Intramolecular Cyclization for the Synthesis of 1,1-Dibutylazetidinium chloride

The most prominent application for a haloamine of this structure is an intramolecular Sɴ2 reaction to form a cyclic azetidinium salt.[7] Azetidinium rings are valuable four-membered heterocyclic motifs in medicinal chemistry due to their conformational rigidity.[7][8] The reaction, a specific type of Menshutkin reaction, proceeds by the nucleophilic attack of the tertiary amine's lone pair on the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming the strained four-membered ring.[1]

G

Protocol 2.1: Synthesis of 1,1-Dibutylazetidinium chloride

Principle: This protocol describes the intramolecular N-cyclization of N-Butyl-N-(3-chloropropyl)butan-1-amine to yield the corresponding quaternary azetidinium salt. The reaction is facilitated by heating in a polar aprotic solvent, which promotes the Sɴ2 reaction pathway without competing as a nucleophile.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM), ACS grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask (100 mL)

  • Separatory funnel (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Free Base Generation: a. Dissolve 5.0 g of this compound in 50 mL of deionized water in a 250 mL separatory funnel. b. Slowly add 2 M NaOH solution while gently shaking until the aqueous layer is basic (pH > 12, check with pH paper). c. Extract the aqueous layer with dichloromethane (3 x 30 mL). d. Combine the organic extracts and dry over anhydrous MgSO₄. e. Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the free amine as an oil. Causality: The hydrochloride salt is unreactive for cyclization. The amine must be deprotonated to its free base form to act as a nucleophile.

  • Intramolecular Cyclization: a. Transfer the obtained oil (the free amine) to a 100 mL round-bottom flask equipped with a magnetic stir bar. b. Add 50 mL of anhydrous acetonitrile to the flask. c. Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Causality: Heating provides the activation energy for the cyclization reaction. Acetonitrile is a polar aprotic solvent that effectively solvates the transition state of the Sɴ2 reaction without interfering. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots. The disappearance of the starting material's signal (e.g., the -CH₂Cl proton signal) indicates reaction completion. This typically takes 12-24 hours.

  • Product Isolation and Purification: a. Once the reaction is complete, allow the solution to cool to room temperature. The product, 1,1-Dibutylazetidinium chloride, may precipitate as a white solid. b. If precipitation is incomplete, cool the flask in an ice bath for 1 hour. c. Add 50 mL of cold, anhydrous diethyl ether to the flask to further precipitate the product. Causality: The quaternary ammonium salt product is ionic and generally insoluble in nonpolar solvents like diethyl ether, facilitating its isolation. d. Collect the white solid by vacuum filtration using a Büchner funnel. e. Wash the solid with two portions of cold diethyl ether (2 x 20 mL). f. Dry the product under high vacuum to remove residual solvent.

Expected Characterization Data:

  • ¹H NMR: Expect characteristic downfield shifts for the protons adjacent to the quaternary nitrogen within the azetidinium ring (typically δ 4.0-4.8 ppm). The butyl chain protons will appear further upfield.

  • ¹³C NMR: The carbons of the azetidinium ring will show characteristic shifts, with those bonded to the nitrogen appearing significantly downfield.

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the mass of the 1,1-Dibutylazetidinium cation (C₁₁H₂₄N⁺).

Application Note II: Intermolecular N-Alkylation with a Primary Amine

As a tertiary amine bearing an alkyl halide, the title compound can also act as an alkylating agent for other nucleophiles, such as primary or secondary amines.[7] This reaction type, another example of the Menshutkin reaction, is fundamental for building molecular complexity and synthesizing more highly substituted amines or quaternary ammonium salts.[1] The protocol below details the alkylation of benzylamine as a model reaction.

G

Protocol 3.1: Synthesis of N-Benzyl-N'-(dibutyl)propane-1,3-diamine

Principle: This protocol describes the use of N-Butyl-N-(3-chloropropyl)butan-1-amine as an alkylating agent for a primary amine, benzylamine. A non-nucleophilic base is required to neutralize the HCl generated in situ, preventing the protonation and deactivation of the benzylamine nucleophile.

Materials:

  • N-Butyl-N-(3-chloropropyl)butan-1-amine (free base, prepared as in Protocol 2.1)

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous, powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: a. To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Butyl-N-(3-chloropropyl)butan-1-amine (1.0 eq), benzylamine (1.1 eq), and powdered anhydrous potassium carbonate (2.0 eq). Causality: Using a slight excess of the nucleophile (benzylamine) ensures complete consumption of the alkylating agent. K₂CO₃ is a mild, non-nucleophilic base that neutralizes the acid byproduct without interfering in the reaction. b. Add 40 mL of anhydrous DMF via syringe. Causality: DMF is a polar aprotic solvent that is excellent for Sɴ2 reactions and helps to dissolve all reactants. c. Stir the suspension at room temperature for 10 minutes.

  • Reaction Execution: a. Heat the reaction mixture to 70-80°C using a heating mantle. b. Maintain the temperature and stir vigorously for 16-24 hours. c. Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system with a suitable stain like ninhydrin to visualize the amines).

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL). Causality: The aqueous washes remove the DMF solvent and any remaining inorganic salts. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-Benzyl-N'-(dibutyl)propane-1,3-diamine.

References

  • BenchChem (2025). Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines.
  • Chalmers University of Technology (n.d.). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library.
  • BenchChem (n.d.). This compound | 115555-77-6.
  • NIH National Center for Biotechnology Information (n.d.). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PubMed Central.
  • Wikipedia (n.d.). Amine alkylation.
  • ACS Publications (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Organic Chemistry Portal (n.d.). Azetidine synthesis.
  • Google Label (n.d.). chemical label this compound (1:1).
  • Sigma-Aldrich (n.d.). N-Butyl-N-(3-chloropropyl)butan-1-amine.
  • Echemi (2019). 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1) Safety Data Sheets.
  • Chemistry LibreTexts (2019). 23.16: Synthesis of Amines by Alkylation.
  • Chemos GmbH & Co.KG (2022). Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine.
  • Wikipedia (n.d.). Menshutkin reaction.
  • NIH National Center for Biotechnology Information (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PubMed Central.
  • BenchChem (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Google Patents (n.d.). US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • Matrix Scientific (n.d.). This compound.
  • NIH National Center for Biotechnology Information (n.d.). Synthesis of Tricyclic Triamines Using Intramolecular Cycloaddition of Nitrones. PubMed Central.
  • NIH National Center for Biotechnology Information (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. PubMed Central.
  • Chemistry LibreTexts (2025). 24.6: Synthesis of Amines.
  • Organic Chemistry Portal (n.d.). Synthesis of cyclic amines.
  • Jasperse, J. (n.d.). Reactions of Amines.
  • NIH National Center for Biotechnology Information (n.d.). N-(3-Chloropropyl)dibutylamine. PubChem.

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N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride as a reference standard in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of N-Butyl-N-(3-chloropropyl)butan-1-amine Hydrochloride as a Chromatographic Reference Standard

Abstract

This technical guide provides a comprehensive framework for the utilization of this compound as a reference standard in chromatographic analyses. Primarily recognized as a key intermediate and impurity standard in the synthesis of pharmaceutical compounds like Dronedarone, its accurate quantification is essential for quality control and regulatory compliance.[1][2] This document outlines the fundamental properties of the standard, detailed protocols for its preparation and chromatographic analysis, and a discussion on method validation rooted in internationally recognized guidelines. The methodologies are designed to be self-validating, incorporating system suitability tests and validation principles to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Role of a Reference Standard

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base.[3] Its purpose is to ensure the accuracy, precision, and reliability of an analytical method by providing a benchmark for the identification and quantification of an analyte.[3][4][5] this compound serves as a critical reference material, particularly in the pharmaceutical industry where it is used to identify and quantify process-related impurities.[1][2]

The chemical structure, a tertiary amine hydrochloride, presents specific analytical considerations.[1] Tertiary amines can exhibit challenging chromatographic behavior, such as peak tailing on standard silica-based columns due to interactions with residual silanols. Furthermore, the molecule lacks a significant chromophore, which necessitates careful consideration of the detection technique.[6][7] This guide addresses these challenges by providing robust protocols and explaining the scientific rationale behind the chosen analytical conditions.

Physicochemical Properties

A thorough understanding of the reference standard's properties is the foundation of successful analytical method development.

PropertyValueSource
IUPAC Name N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride[1]
CAS Number 115555-77-6[1][8]
Alternate CAS 36421-15-5 (Free Base)[2][9]
Molecular Formula C₁₁H₂₅Cl₂N (as hydrochloride salt)[1]
Molecular Weight 242.23 g/mol (as hydrochloride salt)Calculated
Appearance Typically a solid or liquid[10]
Solubility Soluble in organic solvents like alcohol and ether; insoluble in water (as free base)[11]

Qualification of the Reference Standard

Before use, each new lot of a reference standard must be rigorously qualified to confirm its identity and purity. This ensures the integrity of the analytical data generated. The process involves multiple analytical techniques to build a comprehensive profile of the material.

G cluster_0 Reference Standard Qualification Workflow cluster_1 Identity Tests cluster_2 Purity & Content Tests start Receive New Lot of N-Butyl-N-(3-chloropropyl)butan-1-amine HCl identity Identity Confirmation start->identity Visual Inspection purity Purity & Impurity Profiling identity->purity Identity Confirmed ftir FT-IR Spectroscopy identity->ftir nmr ¹H NMR Spectroscopy identity->nmr ms Mass Spectrometry identity->ms content Content/Potency Assignment purity->content Purity Profile Established hplc HPLC-UV/CAD (Purity) purity->hplc gc GC-FID (Residual Solvents) purity->gc certify Generate Certificate of Analysis (CoA) content->certify Potency Calculated kf Karl Fischer (Water Content) content->kf roi Residue on Ignition (Inorganic Impurities) content->roi release Release for Laboratory Use certify->release

Caption: Workflow for the qualification of a new reference standard lot.

Causality Behind the Workflow:

  • Identity Confirmation: Orthogonal techniques (FT-IR, NMR, MS) are used to unequivocally confirm the molecular structure, ensuring the material is what it purports to be.

  • Purity & Impurity Profiling: A high-resolution chromatographic method (e.g., HPLC) is essential to separate and quantify any organic impurities. This is critical as the presence of impurities would lead to an overestimation of the main compound.

  • Content/Potency Assignment: The final assigned value of the standard is not assumed to be 100%. It is calculated by subtracting the contributions from water content, residual solvents, and non-volatile impurities (mass balance approach). This assigned potency is the value used in all subsequent calculations for sample analysis, ensuring the highest accuracy.

Protocol 1: Preparation of Standard Solutions

Accurate solution preparation is paramount. Any errors at this stage will directly translate to errors in the final analytical result.

Objective: To prepare a 1.0 mg/mL primary stock solution and a 0.1 mg/mL working standard solution.

Materials:

  • This compound Reference Standard (with Certificate of Analysis)

  • Methanol (HPLC Grade or higher)

  • Acetonitrile (HPLC Grade or higher)

  • Deionized Water (>18 MΩ·cm)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Volumetric pipettes

Step-by-Step Methodology:

  • Select Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is a suitable diluent as it is compatible with reversed-phase chromatography and ensures good solubility of the hydrochloride salt.

  • Equilibrate Standard: Allow the reference standard container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture uptake.

  • Prepare Stock Solution (1.0 mg/mL): a. Accurately weigh approximately 10 mg of the reference standard into a 10 mL Class A volumetric flask. Record the weight to at least four decimal places (e.g., 10.15 mg). b. Rationale: Using an appropriate amount of material minimizes weighing errors. The exact weight is used for calculation, not a target weight. c. Add approximately 7 mL of the diluent. Sonicate for 5-10 minutes or until fully dissolved. d. Allow the solution to return to room temperature, then dilute to the mark with the diluent. Invert the flask 15-20 times to ensure homogeneity. e. Correction for Purity: Calculate the actual concentration using the purity value from the Certificate of Analysis.

    • Corrected Conc. (mg/mL) = (Weight (mg) / Volume (mL)) * (Purity / 100)

  • Prepare Working Standard Solution (0.1 mg/mL): a. Pipette 10.0 mL of the Stock Solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with the diluent and mix thoroughly by inverting. c. This working solution is now ready for injection into the chromatographic system.

  • Storage: Store solutions at 2-8°C and protect from light. Conduct a stability study to determine the maximum allowable storage duration before degradation occurs. For this application note, a freshly prepared solution is recommended.

Protocol 2: Reversed-Phase HPLC Method

This method is designed for the quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentA standard, reliable HPLC system with a UV detector is sufficient.
Column C18, 4.6 x 150 mm, 3.5 µmA general-purpose C18 column provides good retention for this moderately hydrophobic compound.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine and providing an acidic pH to ensure the analyte is in its protonated form.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% B to 80% B over 10 minutes, hold at 80% B for 2 min, return to 20% B and equilibrate for 3 minA gradient elution ensures that the main peak is eluted with a good shape and that any more retained impurities are washed from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detector UV at 210 nmThe compound lacks a strong chromophore; detection at low UV wavelengths is necessary.[6] For higher sensitivity, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a core principle of a self-validating method.[12]

Procedure: Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.

Acceptance Criteria:

SST ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions with the column.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Shows the stability of the pump and mobile phase composition.

Only proceed with analysis if all SST criteria are met.

Analytical Method Validation

Any new analytical method must be validated to prove it is suitable for its intended purpose. The validation process follows guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[5][13]

G cluster_0 ICH Q2(R2) Method Validation Workflow start Developed HPLC Method specificity Specificity / Selectivity start->specificity linearity Linearity specificity->linearity Analyte is resolved range_node Range linearity->range_node Correlation established accuracy Accuracy robustness Robustness accuracy->robustness precision Precision precision->robustness range_node->accuracy range_node->precision end Validated Method robustness->end Method is reliable

Caption: A typical workflow for analytical method validation based on ICH Q2(R2).

Summary of Validation Parameters & Typical Results

The following table summarizes the key validation characteristics and provides example acceptance criteria for a quantitative impurity method.[4][12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can measure the analyte in the presence of impurities, degradants, or excipients.Peak is spectrally pure and resolved from adjacent peaks (Resolution > 2.0).
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 5 concentration levels.
Accuracy To measure the closeness of the test results to the true value (assessed by spike/recovery).Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: - Repeatability: Same day, analyst, instrument. - Intermediate Precision: Different day, analyst, or instrument.% RSD ≤ 5.0% for repeatability. % RSD ≤ 5.0% for intermediate precision.
Quantitation Limit (QL) The lowest amount of analyte that can be reliably quantified with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at QL should meet acceptance criteria.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Established based on linearity, accuracy, and precision data.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met when parameters like flow rate (±10%) or column temperature (±5°C) are varied.

Conclusion

This compound is a valuable tool for ensuring the quality and safety of pharmaceutical products. Its effective use as a reference standard hinges on a systematic approach encompassing proper qualification of the standard, meticulous preparation of solutions, and the application of a robust, validated chromatographic method. By following the detailed protocols and understanding the scientific principles outlined in this guide, analytical laboratories can generate accurate, reliable, and reproducible data that meets stringent scientific and regulatory expectations.

References

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • N-Butyl-N-(3-chloropropyl)buta | TRC-B700365-1G. SLS Ireland. [Link]

  • N-Butyl-N-(3-chloropropyl)-1-butanamine. ChemBK. [Link]

  • Butyl(3-chloropropyl)amine. PubChem, National Center for Biotechnology Information. [Link]

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  • N-(3-Chloropropyl)dibutylamine. PubChem, National Center for Biotechnology Information. [Link]

  • This compound CAS No.115555-77-6. Guangdong Juda Chemical Industrial Co.,Limited. [Link]

  • Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies. [Link]

  • We are looking for an HPLC method for determination of tertiary amines. ResearchGate. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]

  • HPLC Standards - This is What You Need. LabMal. [Link]

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Application Notes and Protocols for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS: 115555-77-6) is a tertiary amine hydrochloride salt of significant utility in modern synthetic and analytical chemistry. Its bifunctional nature, featuring a stable hydrochloride salt and a reactive alkyl chloride, makes it a versatile intermediate for introducing a dibutylamino-propyl moiety into target molecules. This guide provides an in-depth exploration of its chemical properties, core applications, and detailed laboratory protocols. The primary focus is on its role as a key building block in organic synthesis and its application as a certified reference material, particularly as an impurity standard in the pharmaceutical industry for drugs like Dronedarone.[1][2] The protocols herein are designed to provide researchers, scientists, and drug development professionals with the technical insights and practical steps necessary for its effective use.

Chemical Profile and Physicochemical Properties

The structure of this compound is defined by a central nitrogen atom bonded to two butyl groups and one 3-chloropropyl group, forming a tertiary amine that is protonated and stabilized as a hydrochloride salt. This structure is fundamental to its reactivity and application.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 115555-77-6[3]
Molecular Formula C₁₁H₂₅Cl₂N[1]
Molecular Weight 242.23 g/mol [4]
IUPAC Name N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride[1]
Synonyms 3-(Dibutylamino)propyl chloride hydrochloride, Dibutyl(3-chloropropyl)amine hydrochloride[5]
Appearance Solid or liquid[6]
Purity Typically ≥98%
Solubility Soluble in water, methanol, and DMSO.[7][8][7][8]

Core Application: Versatile Intermediate in Organic Synthesis

The primary utility of this compound lies in its role as a synthetic building block. The terminal chlorine atom on the propyl chain is a reactive site for nucleophilic substitution, allowing for the covalent attachment of the N,N-dibutylaminopropyl group to a wide range of molecules.[1]

Mechanism of Action: Nucleophilic Substitution

The core reactivity involves a classic Sɴ2 reaction. The hydrochloride salt is typically neutralized in situ using a suitable base to free the tertiary amine. The target nucleophile (e.g., a phenoxide, thiolate, or another amine) then attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond.

G start N-Butyl-N-(3-chloropropyl)butan-1-amine HCl (Starting Material) base Addition of Base (e.g., K₂CO₃, Et₃N) start->base free_amine Free Amine Intermediate (N,N-Dibutyl-3-chloropropylamine) base->free_amine Deprotonation sn2 SN2 Reaction free_amine->sn2 nucleophile Nucleophile (Nu⁻) (e.g., Ar-O⁻, R-S⁻) nucleophile->sn2 product Final Product (R-Nu-CH₂CH₂CH₂-N(Bu)₂) sn2->product C-Nu bond formation salt Salt Byproduct (e.g., KCl, Et₃N·HCl) sn2->salt Chloride displacement

Caption: General workflow for nucleophilic substitution reactions.

Application Spotlight: Dronedarone Impurity Standard

In pharmaceutical development and manufacturing, stringent quality control is paramount. N-Butyl-N-(3-chloropropyl)butan-1-amine is a known process-related impurity and synthetic precursor for Dronedarone, an antiarrhythmic drug. As such, the hydrochloride salt serves as a critical reference standard.[1][2] Its availability in a highly pure form allows analytical chemists to:

  • Develop and Validate Analytical Methods: Create and confirm the accuracy of HPLC or GC methods designed to detect and quantify this specific impurity in the final drug substance.

  • Perform Limit Tests: Ensure that batches of Dronedarone do not exceed the maximum allowable level of this impurity as mandated by regulatory bodies like the FDA and EMA.

  • Conduct Stability Studies: Monitor for the formation of this impurity over time under various storage conditions.

Laboratory Protocols

Protocol: Synthesis of a Phenyl Ether via Nucleophilic Substitution

This protocol provides a representative workflow for using the title compound to synthesize an N,N-dibutyl-3-(phenoxy)propan-1-amine derivative.

Objective: To demonstrate the functionalization of a phenol with the N,N-dibutylaminopropyl moiety.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, combine 4-methoxyphenol (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.5 eq).

    • Rationale: Potassium carbonate acts as the base to both deprotonate the phenol (forming the nucleophilic phenoxide) and neutralize the amine hydrochloride.[1] An excess ensures the reaction goes to completion.

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sɴ2 reaction mechanism without interfering.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Elevated temperature increases the reaction rate.[1] Refluxing prevents solvent loss.

  • Workup - Quenching: After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Rationale: The bicarbonate wash removes any unreacted acidic phenol. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure phenyl ether derivative.

Protocol: Quality Control and Purity Analysis by HPLC

Objective: To determine the purity of this compound using a standard Reverse-Phase HPLC method.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard analytical HPLC with UV detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL solution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the gradient method and record the chromatogram.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Protocol: Structural Confirmation by Spectroscopy

Objective: To confirm the identity of the compound using NMR and FT-IR spectroscopy.

Expected Spectroscopic Data: [1]

TechniqueParameterExpected Result
¹H NMR (400 MHz, D₂O)δ 3.15 (q, 4H, NCH₂), 2.45 (t, 2H, CH₂Cl), 1.65 (m, 4H, NCH₂CH₂), 1.25 (t, 6H, CH₃)
FT-IR (KBr Pellet)~2500 cm⁻¹ (N⁺-H stretch), ~750 cm⁻¹ (C-Cl stretch)
  • Rationale: The combination of these techniques provides unambiguous confirmation of the compound's structure. ¹H NMR confirms the proton environment and connectivity, while FT-IR identifies key functional groups like the amine salt and the alkyl chloride.[1]

Synthesis Overview and Optimization

The industrial synthesis of this compound is typically achieved through the direct alkylation of N-butylamine.[1] Understanding the key parameters is crucial for optimizing yield and purity.

G reagents N-Butylamine + 3-Chloropropyl chloride reaction Heated Reactor (80-90°C) reagents->reaction Alkylation acidification Inline Acidification (HCl) reaction->acidification precipitation Precipitation of HCl Salt acidification->precipitation purification Purification (Recrystallization) precipitation->purification product Final Product: N-Butyl-N-(3-chloropropyl)butan-1-amine HCl purification->product

Caption: A simplified workflow for the synthesis of the title compound.

Table 2: Key Synthesis Parameter Optimization [1]

ParameterConditionRationale and Outcome
Molar Ratio 2:1 (N-butylamine : 3-chloropropyl chloride)An excess of the amine ensures complete conversion of the alkylating agent, which minimizes the formation of di- or tri-substituted byproducts, leading to higher purity.
Temperature 80–90°CThis temperature range provides a balance between achieving a practical reaction rate and avoiding thermal degradation or side reactions like Hofmann elimination, which can occur at temperatures >90°C.
Purification Recrystallization from Ethanol/Water (3:1 v/v)This solvent system is effective for selectively crystallizing the hydrochloride salt, achieving purities >99% and yielding needle-like crystals with a sharp melting point.

Safety and Handling

  • Hazard Identification: The compound may be corrosive and can cause irritation to the skin, eyes, and respiratory system.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this material.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols.

  • Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • PharmaCompass. (n.d.). N-(3-chloropropyl)-N,N-dibutylamine hydrochloride. Retrieved from [Link]

  • FAQ-Chemical. (n.d.). What are the properties and applications of 3-Chloropropylamine hydrochloride? Retrieved from [Link]

  • ChemBK. (2024). N-Butyl-N-(3-chloropropyl)-1-butanamine. Retrieved from [Link]

  • iChemical. (n.d.). This compound, CAS No. 115555-77-6. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Butyl-N-(3-chloropropyl)butan-1-amine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Chloropropylamine Hydrochloride: Comprehensive Overview and Applications. Retrieved from [Link]

  • SLS Ireland. (n.d.). N-Butyl-N-(3-chloropropyl)buta. Retrieved from [Link]

  • Farmacevtski Vestnik. (2011). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Chloropropyl)dibutylamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS 115555-77-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. As a key intermediate, particularly noted as an impurity reference standard in the analysis of Dronedarone, achieving high purity and yield is critical.[1][2] This document provides in-depth technical guidance, drawing from established principles of organic synthesis and practical field experience.

Diagram: Overall Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction N-Alkylation Reaction cluster_workup Workup & Purification cluster_final_product Final Product Formation Dibutylamine Dibutylamine Reaction_Vessel Reaction Mixture (Heated) Dibutylamine->Reaction_Vessel Alkylating_Agent 1-Bromo-3-chloropropane Alkylating_Agent->Reaction_Vessel Base Base (e.g., K2CO3, NaOH) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Acetonitrile) Solvent->Reaction_Vessel PTC Phase Transfer Catalyst (Optional) PTC->Reaction_Vessel Quench Aqueous Quench Reaction_Vessel->Quench 1. Reaction 2. Cooling Extraction Organic Extraction Quench->Extraction Drying Drying Agent Extraction->Drying Filtration Filtration Drying->Filtration Free_Base N-Butyl-N-(3-chloropropyl)butan-1-amine (Free Base) Filtration->Free_Base Evaporation of Solvent HCl_Addition HCl Addition (e.g., HCl in Ether/IPA) Free_Base->HCl_Addition Final_Product N-Butyl-N-(3-chloropropyl)butan-1-amine HCl (Precipitated Solid) HCl_Addition->Final_Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of dibutylamine with a 3-halopropylating agent, typically 1-bromo-3-chloropropane. This is a nucleophilic substitution reaction where the secondary amine attacks the electrophilic carbon bearing the bromine atom. Bromine is a better leaving group than chlorine, leading to selective alkylation at that position. The reaction is generally performed in the presence of a base to neutralize the HBr formed. The resulting tertiary amine free base is then treated with hydrochloric acid to precipitate the desired hydrochloride salt.

Q2: Why is 1-bromo-3-chloropropane the preferred alkylating agent over 1,3-dichloropropane?

A2: The choice of 1-bromo-3-chloropropane is strategic for achieving regioselectivity. The carbon-bromine bond is weaker and bromine is a better leaving group than chlorine. This difference in reactivity allows the nucleophilic dibutylamine to selectively displace the bromide, leaving the chloride intact for potential further functionalization.[1] Using 1,3-dichloropropane would require more forcing conditions and could lead to a mixture of products, including potential over-alkylation or reaction at both ends.

Q3: What is the purpose of the base in the N-alkylation step?

A3: The base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), is crucial for neutralizing the hydrobromic acid (HBr) that is generated as a byproduct of the alkylation reaction.[3] If not neutralized, the acid will protonate the starting dibutylamine, forming a dibutylammonium salt. This salt is no longer nucleophilic and cannot react with the alkylating agent, which would effectively halt the reaction and lead to low yields.[3]

Q4: When should I consider using a phase-transfer catalyst (PTC)?

A4: A phase-transfer catalyst is highly recommended when your reaction system is biphasic, for example, using an aqueous solution of a base (like NaOH) with an organic solvent (like toluene) where the amine and alkylating agent are dissolved. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion (from the aqueous phase) into the organic phase to deprotonate the amine, thereby accelerating the reaction.[4][5] PTCs can lead to faster reactions, higher yields, and allow for the use of less expensive inorganic bases under milder conditions.[5][6]

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific issues that can lead to diminished yields and provides actionable solutions.

Problem 1: Low Conversion of Dibutylamine (Significant Starting Material Remains)
Potential Cause Explanation & Causality Recommended Solution & Protocol
Insufficient Base The reaction generates one equivalent of HBr for every equivalent of product formed. If the base is insufficient or of poor quality (e.g., hydrated K2CO3), the amine starting material will be quenched as an ammonium salt, stopping the reaction.Solution: Use at least 1.5-2.0 equivalents of a strong, anhydrous base like potassium carbonate. Ensure the base is finely powdered to maximize surface area. For liquid-liquid systems, use a concentrated aqueous solution of NaOH (e.g., 20-50%) in conjunction with a phase-transfer catalyst.[7]
Low Reaction Temperature N-alkylation reactions have an activation energy barrier that must be overcome. Insufficient thermal energy will result in a sluggish or incomplete reaction.Solution: The reaction is typically conducted at elevated temperatures, often in the range of 80–90°C.[1] Monitor the reaction progress by TLC or GC-MS. If conversion stalls, consider incrementally increasing the temperature, but be mindful of potential side reactions at excessively high temperatures.
Poor Solubility If the reactants and base are not well-solubilized, the reaction will be slow and inefficient. This is a common issue when using inorganic bases like K2CO3 in non-polar solvents.[8]Solution: Choose an appropriate solvent. Acetonitrile or DMF can be good choices as they dissolve the amine and have better solubility for some inorganic salts than solvents like toluene.[3] Alternatively, employing a phase-transfer catalyst (PTC) like TBAB can overcome solubility issues in biphasic systems.[6]
Problem 2: Formation of Significant Byproducts
Potential Cause Explanation & Causality Recommended Solution & Protocol
Quaternary Ammonium Salt Formation (Over-alkylation) The desired tertiary amine product is still nucleophilic and can react with another molecule of 1-bromo-3-chloropropane to form an undesired quaternary ammonium salt.Solution: Use a slight excess of the dibutylamine relative to the alkylating agent (e.g., 1.1-1.2 equivalents). This ensures the alkylating agent is consumed before it can react with the product. Additionally, adding the 1-bromo-3-chloropropane slowly (dropwise) to the reaction mixture can help maintain a low instantaneous concentration, favoring the reaction with the more abundant starting amine.[7]
Elimination Reactions In the presence of a strong base, 1-bromo-3-chloropropane can undergo dehydrohalogenation to form allyl halides (allyl bromide or allyl chloride).[7] The product, N-Butyl-N-(3-chloropropyl)butan-1-amine, can also undergo elimination to form N,N-dibutylallylamine.Solution: Use a milder base like potassium carbonate instead of strong hydroxides if elimination is a major issue.[3] Maintain careful temperature control, as higher temperatures favor elimination over substitution. A reaction temperature of 80-90°C is a good starting point.[1]
Dimerization If bromide ions accumulate, they can potentially displace the chloride on the product molecule to form a more reactive N-(3-bromopropyl) intermediate. This highly reactive species can then alkylate another molecule of dibutylamine or the product itself, leading to dimers.[7]Solution: Slow addition of the alkylating agent is key to minimizing the concentration of both the product and bromide ions at any given time.[7] Ensuring efficient stirring can also help to quickly disperse reactants and prevent localized high concentrations.

Diagram: Key Side Reactions

Side_Reactions Dibutylamine Dibutylamine Product Desired Product (Tertiary Amine) Dibutylamine->Product + BCP (Desired Reaction) BCP 1-Bromo-3-chloropropane BCP->Product Allyl_Halide Allyl Halide (Elimination) BCP->Allyl_Halide + Strong Base - HBr Quat_Salt Quaternary Ammonium Salt (Over-alkylation) Product->Quat_Salt + BCP Dimer Dimer Product->Dimer + Dibutylamine (via intermediate)

Sources

Technical Support Center: Purification of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting and frequently asked questions (FAQs) for the purification of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride. As a key intermediate in pharmaceutical synthesis, particularly as a reference standard for impurities in drugs like Dronedarone, its purity is paramount.[1][2]

I. Understanding the Compound and Potential Impurities

This compound is a tertiary amine salt. Its synthesis typically involves the alkylation of N-butylamine.[1] Understanding the synthetic route is crucial for anticipating potential impurities, which can significantly impact the choice of purification strategy.

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials: N-butylamine and 1-bromo-3-chloropropane or 3-chloropropyl chloride.[1]

  • Over-Alkylated Byproducts: Quaternary ammonium salts formed by further reaction.

  • Incomplete Reaction Intermediates: Such as N-(3-chloropropyl)butan-1-amine from a two-step synthesis.[1]

  • Solvent Residues: Organic solvents used during the reaction and workup.

  • Inorganic Salts: Such as potassium carbonate if used as a base.[1]

Logical Flow for Impurity Identification and Removal

Caption: Decision workflow for purification of this compound.

II. Frequently Asked Questions (FAQs)

Q1: My crude this compound is an oil, not a solid. How can I purify it?

A1: The freebase form, N-Butyl-N-(3-chloropropyl)butan-1-amine, is a liquid.[3][4] If your product is an oil, it may be the freebase or a highly impure hydrochloride salt with a depressed melting point.

  • Troubleshooting Steps:

    • Confirm Salt Formation: Dissolve a small sample in water and check the pH. It should be acidic. If it's basic or neutral, the hydrochloride salt has not formed or has been neutralized.

    • Convert to Hydrochloride: If it is the freebase, dissolve the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Isolate the Salt: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum.

Q2: I'm struggling to find a good recrystallization solvent. What do you recommend?

A2: Finding an appropriate solvent for recrystallization of amine hydrochlorides can be challenging due to their salt-like nature.[5] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Recommended Solvents & Systems:

    • Single Solvents: Isopropanol, ethanol, or acetone.

    • Solvent/Anti-Solvent Systems: A common approach is to dissolve the salt in a minimal amount of a polar solvent (like ethanol or methanol) at an elevated temperature and then add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

Q3: My compound streaks badly on silica gel TLC plates. How can I get a clean separation by column chromatography?

A3: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which strongly interacts with the basic amine.[6]

  • Troubleshooting & Optimization:

    • Basify the Mobile Phase: Add a small amount of a volatile base like triethylamine (0.5-2% v/v) or ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol or chloroform/methanol).[6] This neutralizes the acidic sites on the silica, preventing strong adsorption and reducing tailing.

    • Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel, which are better suited for purifying basic compounds.[6][7]

    • Reversed-Phase Chromatography: For highly polar amine salts, reversed-phase chromatography can be effective. A mobile phase of acetonitrile/water with a modifier like triethylamine at an alkaline pH can provide good separation.[6]

Q4: After purification, my product discolors over time. Why is this happening and how can I prevent it?

A4: Amine salts can be susceptible to oxidation, which can lead to discoloration.[8][9] The presence of residual acidic or metallic impurities can catalyze this process.

  • Prevention Strategies:

    • Ensure Complete Removal of Impurities: Thorough purification is key.

    • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

    • Purity of Solvents: Use high-purity, peroxide-free solvents for the final purification and isolation steps.

III. Step-by-Step Purification Protocols

Protocol 1: Recrystallization

This protocol is ideal for purifying the solid hydrochloride salt from non-polar impurities and those with different solubility profiles.

  • Solvent Selection:

    • Test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, acetone, ethanol/diethyl ether) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate) with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

IssuePotential CauseSolution
No crystals form Solution is not saturated; compound is too soluble.Evaporate some solvent; add an anti-solvent dropwise; scratch the inner wall of the flask; add a seed crystal.[5]
"Oiling out" Melting point of the compound is below the solvent's boiling point.Use a lower-boiling solvent or a different solvent system.[5]
Low recovery Too much solvent used; compound is significantly soluble in cold solvent.Use the minimum amount of hot solvent; ensure thorough cooling.[5][10]
Product still impure Impurities have similar solubility; cooling was too rapid.Perform a second recrystallization; try a different solvent system; allow for slow cooling.[5]
Protocol 2: Column Chromatography (for the Free Base)

If recrystallization is ineffective, converting the salt to the free base for chromatographic purification is a good alternative.

  • Conversion to Free Base:

    • Dissolve the crude hydrochloride salt in water.

    • Basify the aqueous solution to a pH > 10 by adding a base such as a 2M NaOH solution.

    • Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base oil.

  • Chromatography Setup:

    • Stationary Phase: Silica gel.

    • Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane/methanol. Crucially, add 1% triethylamine to the eluent mixture to prevent streaking.

  • Column Packing and Loading:

    • Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

    • Adsorb the crude free base onto a small amount of silica gel and load it onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor by TLC (using a mobile phase containing triethylamine) to identify those containing the pure product.

  • Isolation and Conversion Back to Hydrochloride:

    • Combine the pure fractions and evaporate the solvent.

    • Dissolve the purified free base oil in diethyl ether and add a solution of HCl in ether to precipitate the pure hydrochloride salt.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Workflow for Column Chromatography

Caption: Step-by-step workflow for purification via column chromatography of the free base.

IV. References

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

Sources

Stability of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and stability of this intermediate in various solvent systems. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving this compound for a reaction. Why am I seeing a new, more polar peak appear in my LC-MS analysis even at room temperature?

A1: This is a classic issue observed with haloalkylamines. The most probable cause is intramolecular cyclization. The tertiary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in the same molecule. This forms a strained, four-membered quaternary ammonium ring called an azetidinium salt (1,1-dibutylazetidin-1-ium chloride).

This new compound is ionic and significantly more polar than the parent amine, which is why it appears as a distinct peak in your chromatogram, typically with a much shorter retention time on a reverse-phase column. This reaction can occur spontaneously in solution, and its rate is highly dependent on the solvent used.

Q2: Which general class of solvent is recommended for minimizing degradation of this compound during storage or reaction setup?

A2: For short-term storage in solution or for use as a reaction solvent where the amine itself is a reactant, a non-polar, aprotic solvent is generally the best choice. Solvents like Toluene or Dichloromethane (DCM) will minimize the two primary degradation pathways:

  • Intramolecular Cyclization: Polar solvents can stabilize the charged transition state of the cyclization reaction, thereby accelerating it. Non-polar solvents disfavor this pathway.

  • Hydrolysis: The presence of water or other protic species can lead to the hydrolysis of the chloropropyl group to a hydroxypropyl group.[1]

For long-term storage, it is always recommended to store the compound as a dry solid under inert atmosphere, protected from light and moisture.[2]

Q3: My protocol requires a protic solvent like ethanol. What should I be aware of?

A3: Using a protic solvent like ethanol introduces several potential stability issues.

  • Solvolysis: The solvent itself (ethanol) can act as a nucleophile, attacking the carbon-chlorine bond to form an ether linkage (N-Butyl-N-(3-ethoxypropyl)butan-1-amine). This is a type of substitution reaction.[1]

  • Enhanced Cyclization: While the hydrochloride salt is more stable than the free base, the polarity of ethanol can still facilitate the intramolecular cyclization to the azetidinium salt, as discussed in Q1.

  • Hygroscopicity: Alcohols are hygroscopic and often contain trace amounts of water, which can lead to hydrolysis.

If a protic solvent is unavoidable, we recommend using a freshly opened bottle of anhydrous solvent, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and keeping the reaction time as short as possible.

Q4: I am performing a forced degradation study. What are the primary degradation pathways I should be looking for?

A4: Forced degradation studies are designed to intentionally stress the molecule to understand its liabilities.[3] For this compound, you should anticipate and develop analytical methods to detect the following:

  • Acidic/Basic Hydrolysis: Under basic conditions, the free amine is generated, which is a potent nucleophile for cyclization. Under acidic conditions, direct hydrolysis of the C-Cl bond can occur, though it is typically slower.[4]

  • Oxidation: Tertiary amines are susceptible to oxidation, which can form an N-oxide.[3][4] This is a common degradation pathway when exposed to oxidizing agents like hydrogen peroxide or even atmospheric oxygen over time.

  • Photolytic Degradation: Exposure to UV or visible light can generate free radicals, potentially leading to cleavage of the C-N or C-Cl bonds or other complex rearrangements.

  • Thermal Degradation: At elevated temperatures, elimination of HCl could occur, or the rates of all other degradation pathways will be significantly accelerated.

Troubleshooting Guide: Unexpected Experimental Results

Observed Issue Potential Cause Recommended Action & Explanation
Rapid loss of starting material in a polar protic solvent (e.g., Methanol, Water). Intramolecular cyclization to the azetidinium salt.Confirm: Use LC-MS to look for a new peak with a mass corresponding to the parent compound (C₁₁H₂₄ClN). The azetidinium cation will have the same mass. Mitigate: Switch to an aprotic solvent (e.g., Acetonitrile, THF, DCM). If a protic solvent is required, run the reaction at the lowest possible temperature and use the hydrochloride salt form, which is less nucleophilic than the free base.
Appearance of a new, less polar impurity after workup with aqueous base. Formation of the free base.The hydrochloride salt is ionic and polar. Neutralizing it with a base (e.g., NaHCO₃) forms the free amine, which is much less polar. This is expected behavior and not degradation. Ensure your analytical method can detect both forms or that you are analyzing the correct layer post-extraction.
Inconsistent results between batches of solvent. Water content in the solvent.The C-Cl bond is susceptible to hydrolysis.[1] Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use. Run a control experiment with your old and new solvent batches to confirm this is the issue.
Formation of multiple unknown peaks during a reaction at elevated temperature. Thermal degradation and/or reaction with solvent impurities.Analyze: Use high-resolution mass spectrometry (HRMS) to get accurate masses and potential formulas for the degradants. Optimize: Lower the reaction temperature. Ensure the solvent is of high purity and de-gassed to remove oxygen, which can contribute to oxidative degradation at higher temperatures.

Proposed Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure and established reactivity principles for haloalkylamines and tertiary amines.[1][4]

G parent N-Butyl-N-(3-chloropropyl)butan-1-amine HCl (Parent Compound) cyclized 1,1-Dibutylazetidin-1-ium chloride (Intramolecular Cyclization Product) parent->cyclized Polar Solvent (e.g., ACN, EtOH) hydrolyzed N-Butyl-N-(3-hydroxypropyl)butan-1-amine (Hydrolysis Product) parent->hydrolyzed H₂O (Acidic or Basic) n_oxide N-Butyl-N-(3-chloropropyl)butan-1-amine N-oxide (Oxidation Product) parent->n_oxide [O] (e.g., H₂O₂, Air)

Caption: Key degradation pathways for the target compound.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound in different solvents under stress conditions.

1. Materials & Equipment:

  • This compound

  • Solvents: Acetonitrile (ACN, aprotic polar), Dichloromethane (DCM, aprotic non-polar), Ethanol (EtOH, protic polar)

  • Stress Reagents: 1M HCl, 1M NaOH, 3% H₂O₂

  • HPLC or UPLC system with UV/PDA and/or MS detector

  • pH meter, calibrated

  • Photostability chamber

  • Oven/water bath

2. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of the compound in each of the three test solvents (ACN, DCM, EtOH).

  • Note: The compound has low solubility in water, so direct preparation in aqueous stress media is not recommended.[5] A co-solvent approach is necessary.

3. Experimental Workflow Diagram:

Caption: Workflow for conducting a forced degradation study.

4. Stress Condition Application (Example using ACN stock):

  • Acidic: Mix 1 mL of stock with 1 mL of 1M HCl.

  • Basic: Mix 1 mL of stock with 1 mL of 1M NaOH.

  • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

  • Thermal: Place a sealed vial of the stock solution in a 60°C oven.

  • Photolytic: Place a quartz vial of the stock solution in a photostability chamber.

  • Control: Store a sealed vial of the stock solution wrapped in foil at 4°C.

5. Sampling and Analysis:

  • At each time point (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Quench the reaction: Dilute the aliquot 1:10 in a suitable mobile phase. For acidic/basic samples, neutralize the pH during dilution if necessary for column stability.

  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).

  • Calculate the percentage of the parent compound remaining relative to the T=0 control.

Hypothetical Data Summary

The following table illustrates the type of data you would generate from this study, providing a clear comparison of stability across different conditions.

Stress ConditionSolvent% Recovery after 24hMajor Degradation Product(s) Observed
Control (4°C, dark) Acetonitrile>99%None
Dichloromethane>99%None
Ethanol98.5%Azetidinium Salt
Thermal (60°C) Acetonitrile92.1%Azetidinium Salt
Dichloromethane97.3%Minor unknowns
Ethanol75.4%Azetidinium Salt, Ethoxy-adduct
Oxidative (H₂O₂) Acetonitrile65.2%N-Oxide, Azetidinium Salt
Dichloromethane88.9%N-Oxide
Ethanol58.0%N-Oxide, Azetidinium Salt, others
Basic (NaOH) Acetonitrile15.7%Azetidinium Salt (rapid formation)
Dichloromethane42.6%Azetidinium Salt
Ethanol<5%Azetidinium Salt, Hydrolysis Product

Data Interpretation: This hypothetical data shows that the compound is least stable in polar protic solvents (Ethanol) and under basic and oxidative conditions, with intramolecular cyclization being the dominant degradation pathway. The most stable conditions are in a non-polar, aprotic solvent like DCM.

References

  • Echemi. (n.d.). 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1) Safety Data Sheets.
  • Benchchem. (n.d.). This compound | 115555-77-6.
  • Benchchem. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine.
  • SRIRAMCHEM. (n.d.). N-Butyl-N-(3-chloropropyl)butan-1-amine.
  • ChemBK. (2024, April 10). N-Butyl-N-(3-chloropropyl)-1-butanamine - Introduction.
  • Filo. (2025, June 19). Effect of Solvent on Basicity of Amines.
  • NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines - PMC.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Matrix Scientific. (n.d.). This compound.
  • Fisher Scientific. (2013, October 3). SAFETY DATA SHEET.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Manual for the Survey of Persistent Organic Pollutants in the Environment. (n.d.). III Analytical Methods.
  • MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends.
  • ResearchGate. (n.d.). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal | Request PDF.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • LGC Standards. (n.d.). This compound (water solution).
  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of N-Isopropylpentedrone Hydrochloride.

Sources

Identification of byproducts in N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of byproducts encountered during this synthetic procedure. Our goal is to equip you with the expertise to optimize your reaction outcomes and ensure the purity of your target compound.

Introduction to the Synthesis

The synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine, a tertiary amine, is typically achieved through the nucleophilic substitution (SN2) reaction between a secondary amine, di-n-butylamine, and a suitable three-carbon electrophile bearing two leaving groups, such as 1-bromo-3-chloropropane. The desired reaction selectively alkylates the amine with the more reactive alkyl bromide, leaving the alkyl chloride intact for further functionalization. The final product is often isolated as a hydrochloride salt to improve its stability and handling characteristics.

While the primary reaction is straightforward, the nucleophilic nature of the amine and the reactivity of the alkylating agent can lead to several side reactions, resulting in a mixture of products. Understanding and controlling these pathways is critical for achieving high purity.

Core Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Desired Product Di-n-butylamine Di-n-butylamine Tertiary_Amine N-Butyl-N-(3-chloropropyl)butan-1-amine Di-n-butylamine->Tertiary_Amine SN2 Reaction 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->Tertiary_Amine HCl_Salt N-Butyl-N-(3-chloropropyl)butan-1-amine HCl Tertiary_Amine->HCl_Salt + HCl

Caption: Primary synthesis route for the target compound.

Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the synthesis and purification process.

Q1: My reaction mixture shows multiple spots on TLC, with one having a very low Rf value. What is this likely to be?

A1: A spot with a very low Rf value, often remaining at the baseline in non-polar solvent systems, is characteristic of a highly polar compound. In this synthesis, the most common highly polar byproduct is the quaternary ammonium salt . This occurs when the desired tertiary amine product, which is still nucleophilic, reacts with another molecule of the alkylating agent (1-bromo-3-chloropropane).[1][2] This "over-alkylation" is a frequent side reaction in amine alkylations.[2][3]

Q2: I'm observing a byproduct with a mass corresponding to the loss of HCl from my product. What is it?

A2: This observation suggests an elimination reaction . Under basic conditions or with sufficient heat, the quaternary ammonium salt byproduct can undergo a Hofmann elimination to form an alkene.[4][5][6] The tertiary amine itself can also undergo elimination, though it's less common under typical alkylation conditions. The resulting byproduct would be an N,N-dibutylallylamine. The steric bulk of the leaving group in a Hofmann elimination typically favors the formation of the least substituted alkene.[4][6][7][8]

Q3: My GC-MS analysis shows peaks corresponding to unreacted starting materials. How can I improve conversion?

A3: The presence of unreacted di-n-butylamine and 1-bromo-3-chloropropane indicates incomplete reaction. To drive the reaction to completion, you can try:

  • Increasing the reaction time or temperature: Monitor the reaction progress by TLC or GC to avoid decomposition or the formation of other byproducts.

  • Adjusting stoichiometry: Using a slight excess of the alkylating agent can help consume all the secondary amine, but this may increase the risk of quaternization.[1] Conversely, a large excess of the amine can minimize over-alkylation.[3]

  • Choice of base and solvent: Using a non-nucleophilic, hindered base can be beneficial.[1] The solvent choice can also impact reaction rates; polar aprotic solvents like DMF or acetonitrile are often effective.[9]

Q4: Can the alkylating agent, 1-bromo-3-chloropropane, form byproducts on its own?

A4: Yes. Under basic conditions, 1-bromo-3-chloropropane can undergo dehydrohalogenation to form allyl bromide or allyl chloride.[10] It can also potentially dimerize or polymerize, though this is less common under controlled conditions. These byproducts can then react with the amine to form N-allyl-N,N-dibutylamine or other undesired species.

Q5: What is the best way to remove the quaternary ammonium salt byproduct?

A5: Due to its salt-like nature, the quaternary ammonium salt has very different solubility properties compared to the tertiary amine product. It is often insoluble in non-polar organic solvents. You can typically remove it by:

  • Precipitation: The salt may precipitate from the reaction mixture upon cooling, especially if a less polar solvent is used.

  • Washing/Extraction: During the workup, the quaternary salt will preferentially partition into the aqueous phase, while the desired tertiary amine (as a free base) will remain in the organic phase.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides a deeper dive into the mechanisms of byproduct formation and detailed protocols for their identification.

Major Potential Byproducts
Byproduct NameStructureFormation MechanismKey Identification Notes
Quaternary Ammonium Salt [Bu₂(N⁺)(CH₂CH₂CH₂Cl)₂] Br⁻Over-alkylation (SN2) : Tertiary amine product reacts with alkylating agent.[1]Highly polar (low Rf on TLC), not volatile for GC-MS, best identified by LC-MS or NMR.
Unreacted Di-n-butylamine Bu₂NHIncomplete Reaction Volatile, readily detectable by GC-MS. Can be detected with amine-specific stains (e.g., ninhydrin if primary/secondary).
Elimination Product Bu₂N-CH₂-CH=CH₂Hofmann Elimination : E2 reaction from the quaternary salt or product.[4][5]Mass is [M-HCl] of the product. Identified by GC-MS and characteristic alkene signals in ¹H NMR.
Dimerized Amine Bu₂N-(CH₂)₃-NBu₂Dimerization : Reaction of the product with another molecule of di-n-butylamine.High molecular weight. Detectable by LC-MS or GC-MS if sufficiently volatile.
Mechanism of Quaternization (Over-alkylation)

The desired tertiary amine product is still a potent nucleophile and can compete with the starting secondary amine for the alkylating agent.

Quaternization Tertiary_Amine N-Butyl-N-(3-chloropropyl)butan-1-amine (Product) Quat_Salt Quaternary Ammonium Salt (Byproduct) Tertiary_Amine->Quat_Salt SN2 Attack Alkyl_Halide 1-bromo-3-chloropropane Alkyl_Halide->Quat_Salt Hofmann_Elimination Quat_Salt Quaternary Ammonium Salt Transition_State E2 Transition State Quat_Salt->Transition_State Base Base (e.g., OH⁻) Base->Transition_State Abstracts β-proton Products Alkene + Tertiary Amine + H₂O Transition_State->Products Concerted Elimination

Caption: Hofmann elimination pathway leading to an alkene.

Analytical Protocols for Byproduct Identification

A systematic approach using multiple analytical techniques is the most reliable way to identify all impurities.

Workflow for Analysis

Analysis_Workflow Crude_Mixture Crude Reaction Mixture TLC 1. TLC Analysis Crude_Mixture->TLC Initial check GCMS 2. GC-MS Analysis (Volatile Components) TLC->GCMS If multiple spots LCMS 3. LC-MS Analysis (Non-Volatile Salts) TLC->LCMS If baseline spot Identification Byproduct Identification GCMS->Identification LCMS->Identification NMR 4. NMR Spectroscopy (Structural Confirmation) Identification->NMR For confirmation

Caption: A systematic workflow for byproduct analysis.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify volatile byproducts such as unreacted starting materials, elimination products, and other low molecular weight species.

  • Methodology:

    • Sample Preparation: Dilute a small aliquot of the crude organic extract in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

    • GC Program: Use a standard temperature gradient program (e.g., start at 50°C, ramp to 250°C at 10°C/min) with a non-polar column (e.g., DB-5ms).

    • MS Analysis: Acquire mass spectra in electron ionization (EI) mode, scanning from m/z 40 to 500.

    • Data Interpretation:

      • Compare retention times with authentic standards of starting materials if available.

      • Analyze the mass spectrum for each peak. Look for the molecular ion (M⁺) and characteristic fragmentation patterns. For example, amines often show alpha-cleavage.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To identify non-volatile or thermally labile byproducts, particularly the quaternary ammonium salt.

  • Methodology:

    • Sample Preparation: Dilute the crude mixture in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water).

    • LC Conditions: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile, both containing a modifier like 0.1% formic acid (for positive ion mode).

    • MS Analysis: Use electrospray ionization (ESI) in positive ion mode. This is crucial for detecting the positively charged quaternary ammonium ion.

    • Data Interpretation: Look for the m/z value corresponding to the predicted mass of the quaternary ammonium cation. The molecular weight of the counter-ion (e.g., Br⁻) will not be included in the observed mass.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain definitive structural information for all components in the mixture.

  • Methodology:

    • Sample Preparation: If possible, isolate the major byproducts using column chromatography. Otherwise, analyze the crude mixture. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Data Interpretation:

      • ¹H NMR: Look for characteristic signals. For the quaternary salt, expect a downfield shift of the protons adjacent to the positive nitrogen center. For an elimination product, look for signals in the vinyl region (~5-6 ppm).

      • ¹³C NMR: Correlate with the proton data to confirm the carbon skeleton of the identified byproducts.

References
  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • Allen Institute. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]

Sources

Best practices for storing and handling N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 115555-77-6). This document provides essential information, best practices, and troubleshooting advice for the safe and effective handling of this chemical intermediate. As a key building block in pharmaceutical research, particularly as an impurity reference standard for Dronedarone, its integrity is paramount for successful experimental outcomes[1]. This guide is structured to address common questions and challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a tertiary amine hydrochloride salt[1]. The hydrochloride form is typically a solid, while its free amine base (CAS No. 36421-15-5) is a liquid. It is crucial to understand the hazards associated with this compound to ensure safe handling.

According to safety classifications, this chemical is:

  • Harmful if swallowed (H302)[2].

  • Causes skin irritation (H315) and may cause an allergic skin reaction[2][3].

  • Causes serious eye irritation (H319)[2][3].

  • May cause respiratory irritation (H335).

  • Very toxic to aquatic life , with long-lasting effects (H400/H410)[2].

Always consult the Safety Data Sheet (SDS) specific to the product you have received before beginning any work[4][5].

Q2: What are the optimal storage conditions for this compound?

Proper storage is critical to maintaining the chemical's purity and stability. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air, which can lead to degradation and handling issues[6][7].

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Generally, temperatures below 30°C (86°F) are recommended[7].Prevents decomposition and minimizes volatility.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon)[4].Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation[4][6].
Container Use the original supplier container. If transferring, use containers made of compatible materials like high-density polyethylene (HDPE) or glass[7].Prevents contamination and reaction with container materials.
Location Store in a well-ventilated area designated for chemical storage, away from incompatible materials like strong oxidizing agents and acids[5][7][8].Ensures safety and prevents accidental reactions.
Q3: What Personal Protective Equipment (PPE) is required for handling?

Given the hazards, a comprehensive approach to PPE is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield[3].

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374[3].

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. If ventilation is inadequate, use a certified respirator.

Q4: How should I properly dissolve the compound for experiments?

The free amine base is reported to be soluble in alcohols, ethers, and other organic solvents, but insoluble in water[8]. The hydrochloride salt form typically exhibits higher solubility in polar solvents, including water and alcohols. Always perform a small-scale solubility test if the solvent is not specified by the supplier or protocol.

Q5: What are the best practices for weighing and dispensing this compound?

Due to its likely hygroscopic nature, special care must be taken during weighing and dispensing to prevent moisture absorption.

  • Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.

  • Minimize the time the container is open. Weigh the required amount quickly and reseal the container tightly immediately after use[6].

  • For highly sensitive applications, consider weighing and dispensing the compound inside a glove box with a dry, inert atmosphere[4].

Q6: How should I dispose of waste containing this chemical?

Due to its high aquatic toxicity (H400/H410), this compound and its containers must be disposed of as hazardous waste[2].

  • DO NOT pour down the drain. Chlorinated organic compounds are often prohibited from drain disposal and can harm aquatic ecosystems[9][10].

  • Collect all waste (solid and liquid) in appropriately labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves collection by a licensed environmental services company for high-temperature incineration[9][11].

Troubleshooting Guide

Problem: The compound, which should be a powder, has caked or turned into a sticky solid.
  • Cause: This is a classic sign of moisture absorption. The compound is likely hygroscopic, and the container may have been improperly sealed or exposed to humid air[6][12].

  • Solution:

    • Assess the extent of the issue. If only the surface is affected, the underlying material may still be usable for non-critical applications.

    • If the material is critical for a sensitive reaction, its purity is now compromised. It is recommended to use a fresh, unopened container.

    • In some cases, a hygroscopic compound can be dried by heating it gently under a vacuum, but this risks thermal decomposition and should only be attempted if the compound's thermal stability is known[6][13].

  • Prevention: Always store the compound in a desiccator or a dry box, especially after the container has been opened[12][14]. Use parafilm to provide an extra seal around the cap of the primary container[14].

Problem: I am seeing inconsistent results in my reaction. Could the reagent be the cause?
  • Cause: Yes. If the compound has been improperly stored, it may have degraded. Contact with moisture can cause hydrolysis of the chloropropyl group or other reactions, reducing the purity and potency of the reagent[4].

  • Solution:

    • Use a fresh sample from an unopened container to repeat the experiment. If the results are consistent with the new sample, the original reagent has likely degraded.

    • Consider analytical verification (e.g., NMR, LC-MS) of the suspect reagent to confirm its identity and purity.

    • Review your storage and handling procedures to prevent future degradation.

Problem: I spilled a small amount of the compound in the fume hood. How do I clean it up safely?
  • Cause: Accidental spills can happen during transfer and weighing.

  • Solution:

    • Alert Colleagues: Inform others in the immediate area of the spill.

    • Ensure PPE: Confirm you are wearing the appropriate PPE (gloves, goggles, lab coat).

    • Containment: If it is a liquid spill, use an inert absorbent material (e.g., vermiculite, dry sand) to contain it.

    • Cleanup: For a solid spill, gently sweep or wipe up the material to avoid creating dust. For an absorbed liquid, carefully scoop the material into a waste container. Use a damp paper towel for the final wipe-down, ensuring not to create an aerosol.

    • Disposal: Place all cleanup materials into a sealed, labeled hazardous waste container for proper disposal.

    • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

Experimental Protocols & Visualizations

Protocol: Weighing and Preparing a Solution with a Hygroscopic Amine Hydrochloride
  • Preparation: Place the sealed container of this compound and a clean, dry beaker or flask in a desiccator for at least 30 minutes to ensure all components are dry.

  • Tare: Place the empty, sealed receiving vessel (e.g., a vial or flask with a septum cap) on a calibrated analytical balance and tare the weight.

  • Dispensing: Briefly remove the compound container from the desiccator. Open it, quickly transfer an approximate amount of the solid to the tared vessel, and immediately reseal both containers.

  • Weighing: Record the mass of the compound in the receiving vessel.

  • Sealing: Tightly reseal the primary container, wrap the cap with parafilm, and return it to the desiccator for storage.

  • Dissolution: Add the desired solvent to the receiving vessel via syringe through the septum cap to prepare your solution of known concentration. This minimizes exposure of the weighed solid to the atmosphere.

Decision Workflow for Handling a Newly Received Container

The following diagram outlines the decision-making process upon receiving a new container of this compound to ensure proper handling from the start.

G Figure 1: Workflow for New Reagent Handling cluster_0 Receiving & Inspection cluster_1 Storage Decision cluster_2 First Use Protocol start Container Received sds Verify SDS is on File start->sds check_seal Inspect Container Seal and Integrity seal_ok Is Seal Intact? check_seal->seal_ok sds->check_seal storage_loc Select Storage Location: Cool, Dry, Ventilated Area seal_ok->storage_loc Yes quarantine Quarantine Container. Contact Supplier. seal_ok->quarantine No desiccator Place in Desiccator (Recommended for opened containers) storage_loc->desiccator first_use Ready for First Use desiccator->first_use equilibrate Equilibrate to Room Temp Before Opening first_use->equilibrate log_entry Log 'Date Opened' on Container equilibrate->log_entry

Caption: Figure 1: Workflow for New Reagent Handling.

References

  • This compound | 115555-77-6 | Benchchem. (n.d.). Benchchem.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications.
  • Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemical Label: this compound (1:1). (n.d.). ECHA.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • N-Butyl-N-(3-chloropropyl)butan-1-amine | 36421-15-5. (n.d.). Sigma-Aldrich.
  • 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1) Safety Data Sheets. (2019, July 15). Echemi.
  • This compound | 115555-77-6. (n.d.). Matrix Scientific.
  • Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine. (2022, October 6). Chemos GmbH & Co. KG.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated.
  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
  • Safety Data Sheet. (2013, October 3). Fisher Scientific.
  • Drain Disposal of Chemicals. (n.d.). Yale Environmental Health & Safety.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.
  • N-Butyl-N-(3-chloropropyl)-1-butanamine - Introduction. (2024, April 10). ChemBK.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.

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Technical Support Center: N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride - Stability and Degradation Prevention Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS No: 115555-77-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate throughout its storage and application. As a bifunctional molecule, containing both a tertiary amine hydrochloride and a primary alkyl halide, its stability is contingent on understanding and controlling its unique chemical reactivity. This guide provides in-depth, field-proven insights and protocols to mitigate degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound.

Q1: I've noticed a gradual decrease in the purity of my sample over time, even when stored as a solid. What is the most likely degradation pathway?

A1: The most probable cause of degradation, particularly if the compound has been exposed to even trace amounts of moisture or basic atmospheric gases, is intramolecular cyclization. The compound exists as a hydrochloride salt, which keeps the tertiary amine protonated and stable. However, in the presence of a base, the amine is deprotonated to its free base form. The resulting nucleophilic nitrogen can then attack the electrophilic carbon at the other end of the propyl chain, displacing the chloride ion. This forms a highly reactive, positively charged four-membered ring structure known as an N,N-dibutylazetidinium chloride .

This process is thermodynamically favorable and can occur slowly even in the solid state if the material is not stored under strictly anhydrous and inert conditions. The hydrochloride form is designed to prevent this, but its effectiveness can be compromised by environmental factors.

Q2: My analytical results (HPLC, LC-MS) show an unexpected new peak with the same mass as the parent compound. What could this be?

A2: This is a classic indicator of the intramolecular cyclization described in Q1. The resulting N,N-dibutylazetidinium chloride is a structural isomer of the parent compound and therefore has the identical molecular weight and mass-to-charge ratio (m/z) in mass spectrometry. However, its structure and polarity are significantly different, causing it to have a distinct retention time in chromatography, typically eluting earlier than the parent compound in reverse-phase HPLC due to its increased polarity as a quaternary ammonium salt.

Q3: What is the primary mechanism of degradation when this compound is in solution?

A3: In solution, the stability of this compound is critically dependent on the pH and the nature of the solvent.

  • Intramolecular Cyclization (Dominant Pathway): As with solid-state degradation, this is the most significant pathway. In any solution that is not sufficiently acidic (e.g., neutral or basic pH), an equilibrium will exist that liberates the free amine. This free amine rapidly cyclizes to the azetidinium salt.

  • Hydrolysis: The terminal alkyl chloride can undergo nucleophilic substitution by water, especially at elevated temperatures or over extended periods.[1] This results in the formation of N-Butyl-N-(3-hydroxypropyl)butan-1-amine. This impurity will have a different mass and can be readily identified by LC-MS.

  • Elimination: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, removing HCl to form an alkene: N,N-dibutylallyl-amine. This is generally less common than cyclization but is a risk in strongly basic environments.

The diagram below illustrates these potential degradation pathways.

G main N-Butyl-N-(3-chloropropyl)butan-1-amine HCl (Stable Salt Form) free_base Free Amine (Deprotonated) (Unstable) main->free_base hydrolysis N-Butyl-N-(3-hydroxypropyl)butan-1-amine (Hydrolysis) main->hydrolysis H₂O, Heat (Slow) cyclized N,N-Dibutylazetidinium Chloride (Intramolecular Cyclization) free_base->cyclized Spontaneous (Fast) elimination N,N-Dibutylallyl-amine (Elimination) free_base->elimination Strong Base (e.g., t-BuOK)

Fig. 1: Degradation pathways of this compound.
Q4: What solvents are recommended for preparing stock solutions, and which should be avoided?

A4: The choice of solvent is critical for maintaining the compound's stability.

  • Recommended Solvents:

    • Aprotic, Anhydrous Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are good choices for short-term use, provided they are of high purity and anhydrous.

    • Acidified Aqueous Solutions: For aqueous applications, dissolving the compound in a slightly acidic buffer (e.g., pH 4-5) will suppress the deprotonation to the reactive free base and enhance stability.

  • Solvents to Avoid:

    • Basic Solvents: Avoid amines (like triethylamine), ammonia, and solutions containing carbonates or hydroxides. These will actively deprotonate the hydrochloride, accelerating degradation.[2]

    • Protic Solvents (with caution): Alcohols like methanol and ethanol can act as nucleophiles, potentially leading to slow ether formation (solvolysis) over long periods, especially with heating. Water can lead to hydrolysis.[1] If protic solvents must be used, prepare solutions fresh and store them cold for the shortest possible duration.

Q5: What are the ideal storage conditions for this compound in its solid form?

A5: To maximize shelf life, the solid material must be protected from the catalysts of its degradation: basicity and moisture.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of any potential solid-state reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and basic gases (e.g., CO₂ which can form carbonic acid).
Light Amber/Opaque ContainerProtects against potential photolytic degradation, a general best practice for alkyl halides.[3]
Container Seal Tightly Sealed, Preferably with Paraffin FilmProvides a physical barrier against moisture ingress.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
  • Upon receipt, immediately transfer the manufacturer's container into a desiccator filled with a suitable desiccant (e.g., Drierite).

  • For long-term storage, place the sealed container inside a secondary container or a sealable bag, purge with an inert gas (argon or nitrogen), and store in a refrigerator (2-8°C).

  • When removing a portion of the compound, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Use clean, dry spatulas and weigh the compound rapidly.

  • After dispensing, re-purge the container with inert gas, seal tightly, and return to cold storage.

Protocol 2: Preparation of a Stable Stock Solution (10 mM in Acetonitrile)
  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas or in a desiccator. Use a new, sealed bottle of anhydrous, HPLC-grade acetonitrile.

  • Calculation: Calculate the mass of this compound required. (Molar Mass: ~242.22 g/mol for the HCl salt). For 10 mL of a 10 mM solution, you would need 2.42 mg.

  • Dissolution: In a fume hood, accurately weigh the solid into a dry volumetric flask.

  • Using a dry syringe or pipette, add approximately half the final volume of anhydrous acetonitrile.

  • Cap the flask and sonicate or swirl gently until the solid is fully dissolved.

  • Add anhydrous acetonitrile to the calibration mark.

  • Storage: Transfer the solution to a clean, dry amber vial with a PTFE-lined cap. Purge the headspace with argon or nitrogen before sealing. Store at -20°C.

  • Quality Control: It is recommended to analyze a small aliquot of the freshly prepared stock solution by HPLC or LC-MS to establish a baseline purity profile (t=0).

Protocol 3: Analytical Workflow for Purity Assessment

This workflow is designed to separate the parent compound from its primary degradation product (the cyclized isomer).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10% B.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS in positive ion mode scanning for the parent m/z.

  • Interpretation: The N,N-dibutylazetidinium chloride, being more polar, will have a shorter retention time than the parent N-Butyl-N-(3-chloropropyl)butan-1-amine. The hydrolysis product will likely elute even earlier. The percent purity can be calculated from the relative peak areas.

Fig. 2: Analytical workflow for assessing compound stability.
References
  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). Google AI Test Kitchen.
  • This compound | 115555-77-6. Benchchem.
  • N-Butyl-N-(3-chloropropyl)butan-1-amine : Pharmaceutical Reference Standard. SRIRAMCHEM.
  • Reactions of amines. (2020). Chemistry LibreTexts.
  • Amine Reactivity. Michigan State University Department of Chemistry.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). National Institutes of Health (NIH).
  • Alkyl Halides. University of Calgary.
  • Chemical Storage and Handling Recommendations. (2016). New York State Department of Environmental Conservation.
  • Analytical methods for the degradation of phytoconstituents. International Journal in Management and Social Science.
  • CHAPTER 21: AMINES. University of Massachusetts Lowell.

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Validation & Comparative

A Comparative Guide to Purity Analysis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride. As a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a reference standard for Dronedarone, ensuring its purity is paramount for regulatory compliance and the synthesis of safe and effective active pharmaceutical ingredients (APIs)[1]. This document is intended for researchers, scientists, and drug development professionals, offering a technical evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of an analytical technique for purity assessment is a critical decision in the pharmaceutical industry. It hinges on a variety of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of accuracy, precision, sensitivity, and throughput. This guide will delve into the theoretical underpinnings and practical considerations of each technique, supported by detailed experimental protocols and comparative data to facilitate an informed selection process.

Understanding the Analyte and its Impurity Profile

This compound is a tertiary amine salt. Its synthesis typically involves the alkylation of N-butylamine with a 3-chloropropyl halide[1]. This synthetic route can potentially introduce several impurities:

  • Starting Materials: Unreacted N-butylamine and 3-chloropropylating agent.

  • By-products: Products of over-alkylation (quaternary ammonium salts) or under-alkylation (secondary amines).

  • Degradation Products: Hydrolysis of the chloropropyl group can lead to the corresponding alcohol.

An effective purity analysis method must be capable of separating and quantifying the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including salts and non-volatile substances[2]. For amine hydrochlorides, reversed-phase HPLC is a common approach, often with the use of an ion-pairing reagent to improve peak shape and retention of the cationic analyte[2].

Causality Behind Experimental Choices in HPLC

The selection of a reversed-phase method is predicated on the moderate hydrophobicity of the N-Butyl-N-(3-chloropropyl)butan-1-amine cation. A C18 column provides a suitable stationary phase for retention. However, the basic nature of the amine can lead to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, an acidic mobile phase is employed to ensure the amine is protonated and to suppress the ionization of silanols. The addition of an ion-pairing reagent, such as an alkyl sulfonate, forms a neutral complex with the protonated amine, enhancing its retention and improving peak symmetry[2].

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Ion-Pair Reagent: 5 mM Sodium 1-octanesulfonate in Mobile Phase A.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the salt nature and relatively low volatility of this compound, direct analysis is not feasible. The analysis requires conversion of the hydrochloride salt to the free base, followed by direct injection or derivatization to enhance volatility and thermal stability[3].

Causality Behind Experimental Choices in GC-MS

The primary challenge for GC analysis of amines is their polarity and potential for peak tailing. Converting the hydrochloride salt to the free base is a necessary first step. While direct analysis of the free base is possible, derivatization is often preferred to improve peak shape and thermal stability. Alkylation or acylation of the tertiary amine is not possible, however, derivatization can be achieved through reaction with chloroformates[4][5]. This guide will focus on the analysis of the free base after a simple liquid-liquid extraction.

Experimental Protocol: GC-MS of the Free Base

Objective: To identify and quantify volatile impurities and confirm the identity of the main component.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Sample Preparation (Free Base Extraction):

  • Accurately weigh approximately 50 mg of the hydrochloride salt into a vial.

  • Add 5 mL of deionized water and dissolve.

  • Add 1 mL of 2 M Sodium Hydroxide to basify the solution (pH > 12).

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Allow the layers to separate and carefully transfer the upper ethyl acetate layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the ethyl acetate extract.

  • Transfer the dried extract to an autosampler vial for injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

Caption: GC-MS Purity Analysis Workflow.

Quantitative NMR (qNMR): An Absolute Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself[6][7]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined[6][8].

Causality Behind Experimental Choices in qNMR

The key to accurate qNMR is the selection of a suitable internal standard that has signals that do not overlap with the analyte, is chemically inert, and is accurately weighed. Maleic acid is a good choice as it has a simple spectrum and its signals are in a region that is typically free of signals from aliphatic amines. Deuterated dimethyl sulfoxide (DMSO-d6) is an appropriate solvent as it can dissolve both the amine hydrochloride and the maleic acid. Specific acquisition parameters, such as a long relaxation delay, are crucial to ensure full relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: ¹H-qNMR Purity Assay

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Materials:

  • Certified internal standard (e.g., Maleic acid, >99.5% purity).

  • Deuterated solvent (DMSO-d6).

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the certified internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: DMSO-d6.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16.

  • Acquisition Time: At least 4 seconds.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte (e.g., the triplet corresponding to the methyl groups) and the singlet from the internal standard (maleic acid).

  • Calculate the purity using the following formula[6]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

qNMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_calc Purity Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire 1H Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Formula Apply qNMR Purity Formula Integrate->Formula Result Absolute Purity (%) Formula->Result

Caption: qNMR Purity Determination Logic.

Comparison of Analytical Techniques

FeatureHPLCGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointQuantitative measurement based on nuclear properties
Sample Volatility Not requiredRequired (may need derivatization)Not required
Sample Preparation Simple dissolution and filtrationMore complex (extraction/derivatization)Simple dissolution with internal standard
Quantification Relative (Area %), requires reference standards for absolute quantificationRelative (Area %), can be semi-quantitativeAbsolute, with a certified internal standard
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrumExcellent, based on unique chemical shifts
Sensitivity Good (ng range)Excellent (pg-fg range)Lower (µg-mg range)
Throughput HighMediumLow to Medium
Instrumentation Cost ModerateHighVery High
Impurity Identification Tentative (based on retention time)Definitive (mass fragmentation pattern)Definitive (structural information)

Conclusion and Recommendations

The choice of the optimal analytical technique for the purity analysis of this compound depends on the specific analytical goal.

  • HPLC is the recommended method for routine quality control due to its high throughput, good precision, and ability to analyze the compound in its salt form directly. It is well-suited for determining purity based on area percentage and for monitoring known impurities.

  • GC-MS is invaluable for identifying unknown volatile or semi-volatile impurities. Its high sensitivity and specificity make it an excellent tool for in-depth impurity profiling and for use in synthetic process development and troubleshooting.

  • qNMR serves as a powerful, orthogonal method for absolute purity determination. It is the gold standard for certifying reference materials and for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte.

For a comprehensive quality assessment of this compound, a combination of these techniques is ideal. HPLC can be used for routine purity testing, while GC-MS and qNMR can be employed for initial characterization, reference standard certification, and in-depth investigations.

References

  • Reddit. (2025, January 16). Derivatization of tertiary amine for GC/MS? r/Chempros. [Link not available]
  • ResearchGate. (2025, August 7). Gas chromatography of amines as various derivatives. [Link]

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]

  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

  • PubMed. (2020, September 1). Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • National Institutes of Health. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • ResearchGate. (2025, August 6). Study of Sample Preparation Method Using Internal Standard Solution to Accurate Quantitative Analysis with 1H NMR Spectroscopy. [Link]

  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • Central European Journal of Energetic Materials. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. [Link]

  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • iChemical. (n.d.). This compound. [Link]

  • Pharmaffiliates. (n.d.). N-Butyl-N-(3-chloropropyl)butan-1-amine. [Link]

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A Comparative Guide to the Certificate of Analysis for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. This guide provides an in-depth comparative analysis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, a key intermediate in the synthesis of various biologically active molecules.[1] We will dissect the typical data presented in a Certificate of Analysis (CoA) for this compound, compare its analytical performance against relevant alternatives, and provide detailed experimental protocols to empower researchers in their own quality assessments.

Introduction to this compound

This compound (CAS No. 115555-77-6) is a tertiary amine hydrochloride salt.[1][2] Its structure, featuring a reactive chloropropyl group, makes it a versatile building block in organic synthesis.[1] Notably, it serves as a crucial intermediate and a reference standard for impurities in the manufacturing of certain pharmaceutical agents.[1][3] Given its role, a thorough understanding of its analytical profile is essential for ensuring the quality, safety, and efficacy of the final drug product.

This guide will explore the critical quality attributes of this compound and compare them with two common alternatives often encountered in similar synthetic pathways:

  • Alternative A: N,N-Dibutyl-3-chloropropan-1-amine: The free base form of the target compound.

  • Alternative B: N-Butyl-N-(3-bromopropyl)butan-1-amine hydrobromide: A closely related analogue with a bromo- leaving group instead of chloro-.

Physicochemical Properties: A Comparative Overview

A comprehensive Certificate of Analysis begins with the fundamental physicochemical properties. These parameters provide the initial confirmation of the material's identity and general quality.

PropertyThis compoundAlternative A: N,N-Dibutyl-3-chloropropan-1-amineAlternative B: N-Butyl-N-(3-bromopropyl)butan-1-amine hydrobromide
Appearance White to off-white crystalline solidColorless to pale yellow liquidWhite to off-white crystalline solid
Molecular Formula C₁₁H₂₅Cl₂NC₁₁H₂₄ClNC₁₁H₂₅Br₂N
Molecular Weight 242.23 g/mol 205.77 g/mol 331.13 g/mol
Melting Point 162-164 °C[1]Not Applicable (Liquid at room temp)Expected to be in a similar range to the hydrochloride, but may vary.
Solubility Soluble in water and methanol.Sparingly soluble in water; soluble in organic solvents like ethanol, ether.[4]Soluble in water and methanol.

Comparative Analytical Methodologies

The core of a CoA lies in the detailed analytical data that confirms the identity, purity, and impurity profile of the compound. Here, we compare the expected results from key analytical techniques for our target compound and its alternatives.

Chromatographic Purity Analysis (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for assessing the purity of non-volatile organic compounds.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Expected Results & Comparison:

AnalyteExpected Retention TimePurity SpecificationCommon Impurities and Their Elution Profile
This compound ~15-18 min≥ 99.0%Starting materials (e.g., N-butylamine) would elute earlier. Di-substituted byproducts would elute later.
Alternative A: N,N-Dibutyl-3-chloropropan-1-amine Slightly later than the hydrochloride salt due to increased hydrophobicity.≥ 98.0%Similar impurity profile to the hydrochloride, but may contain hydrolysis products.
Alternative B: N-Butyl-N-(3-bromopropyl)butan-1-amine hydrobromide Similar retention time to the hydrochloride, but may be slightly different due to the different halide.≥ 99.0%Potential for impurities related to the brominating agent used in synthesis.

HPLC_Workflow

Identity Confirmation: Spectroscopic Analysis

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated water (D₂O) for the hydrochloride salts, Chloroform-d (CDCl₃) for the free base.

  • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • Sample Concentration: ~10 mg/mL.

Comparative Spectral Data:

AnalyteExpected Chemical Shifts (δ, ppm)
This compound (in D₂O) ~3.6 (t, 2H, CH₂Cl), ~3.2 (m, 4H, NCH₂), ~2.2 (m, 2H, NCH₂CH₂CH₂Cl), ~1.7 (m, 4H, NCH₂CH₂), ~1.4 (m, 4H, CH₂CH₃), ~0.9 (t, 6H, CH₃)
Alternative A: N,N-Dibutyl-3-chloropropan-1-amine (in CDCl₃) Shifts will be slightly upfield compared to the protonated salt. ~3.5 (t, 2H, CH₂Cl), ~2.5 (t, 4H, NCH₂), ~1.9 (m, 2H, NCH₂CH₂CH₂Cl), ~1.4 (m, 4H, NCH₂CH₂), ~1.3 (m, 4H, CH₂CH₃), ~0.9 (t, 6H, CH₃)
Alternative B: N-Butyl-N-(3-bromopropyl)butan-1-amine hydrobromide (in D₂O) Similar to the hydrochloride, but the CH₂Br protons will be shifted slightly downfield (~3.7 ppm) compared to CH₂Cl.

Mass spectrometry determines the mass-to-charge ratio of ions, confirming the molecular weight.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: Mass spectrometer with an ESI source.

  • Mode: Positive ion mode.

  • Sample Infusion: Sample dissolved in methanol (~0.1 mg/mL) is directly infused.

Expected Results:

AnalyteExpected [M+H]⁺ (for free base) or [M]⁺ (for cation)
This compound 206.17 (corresponding to the free amine C₁₁H₂₄ClN)
Alternative A: N,N-Dibutyl-3-chloropropan-1-amine 206.17
Alternative B: N-Butyl-N-(3-bromopropyl)butan-1-amine hydrobromide 250.12 and 252.12 (characteristic isotopic pattern for bromine)

MS_Workflow

Residual Solvent Analysis (GC-HS)

Gas Chromatography with Headspace sampling (GC-HS) is used to quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.

Experimental Protocol: GC-HS for Residual Solvents

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane).[5]

  • Oven Program: 40°C (10 min), then ramp at 40°C/min to 240°C (hold 8 min).[5]

  • Injector Temperature: 200°C.[5]

  • Detector Temperature: 260°C.[5]

  • Carrier Gas: Nitrogen or Helium.

  • Headspace Vial Oven: 100°C.[5]

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add a suitable solvent like N,N-Dimethylacetamide (DMA).[5]

Comparison of Potential Residual Solvents:

The expected residual solvents will depend on the synthesis route. A common synthesis involves the alkylation of N-butylamine.[1]

AnalytePotential SolventsTypical Specification Limits (ICH Q3C)
This compound Ethanol, Isopropanol (from recrystallization), Toluene (from reaction)Ethanol: < 5000 ppm, Isopropanol: < 5000 ppm, Toluene: < 890 ppm
Alternative A: N,N-Dibutyl-3-chloropropan-1-amine Toluene, Heptane (from reaction and workup)Toluene: < 890 ppm, Heptane: < 5000 ppm
Alternative B: N-Butyl-N-(3-bromopropyl)butan-1-amine hydrobromide Similar to the hydrochloride salt.Similar to the hydrochloride salt.

Conclusion: A Guide to Informed Decision-Making

The Certificate of Analysis for this compound is more than just a document; it is a critical tool for ensuring the quality and reproducibility of your research. By understanding the data presented and how it compares to related compounds, researchers can make informed decisions about the suitability of a particular batch of material for their specific application.

This guide has provided a framework for interpreting the CoA, complete with comparative data and detailed analytical protocols. When sourcing this vital intermediate, it is imperative to demand a comprehensive CoA that includes high-resolution chromatographic and spectroscopic data. This diligence at the outset is a cornerstone of robust scientific and drug development endeavors.

References

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A Comparative Guide to N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride with other established alkylating agents. While primarily recognized as a chemical intermediate, particularly in the synthesis of the calcium channel blocker Bepridil, its structural features suggest potential as a monofunctional alkylating agent.[1][2][3][4] This analysis will explore its inferred mechanistic properties in contrast to well-characterized alkylating agents, offering a framework for its potential research applications.

Introduction to Alkylating Agents

Alkylating agents are a cornerstone of chemotherapy and are valuable tools in chemical biology.[5] They exert their effects by forming covalent bonds with nucleophilic moieties in biological macromolecules, most notably DNA.[5] This action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly effective against rapidly dividing cancer cells.[6] The reactivity and selectivity of these agents are dictated by their chemical structure, influencing their therapeutic efficacy and toxicity profile.

This compound is a tertiary amine hydrochloride salt.[7] The presence of the N-(3-chloropropyl) group is the key feature that imparts its potential as an alkylating agent.[7] This guide will compare its theoretical properties with three classes of well-known alkylating agents: a highly reactive bifunctional nitrogen mustard (Mechlorethamine), a less reactive aromatic nitrogen mustard (Chlorambucil), and a prodrug that requires metabolic activation (Cyclophosphamide).

Mechanism of Action: A Comparative Overview

The alkylating activity of N-Butyl-N-(3-chloropropyl)butan-1-amine and related nitrogen mustards proceeds through the formation of a highly reactive aziridinium ion intermediate. This intramolecular cyclization is facilitated by the nucleophilic nitrogen atom attacking the gamma-carbon, displacing the chloride ion. The resulting strained three-membered ring is a potent electrophile, readily attacked by nucleophiles like the N7 atom of guanine in DNA.

Below is a depiction of this proposed activation mechanism and its comparison with other agent types.

G cluster_0 A) N-Butyl-N-(3-chloropropyl)butan-1-amine (Monofunctional) cluster_1 B) Mechlorethamine (Bifunctional) cluster_2 C) Cyclophosphamide (Prodrug) A1 Initial State (Stable Precursor) A2 Aziridinium Ion (Reactive Intermediate) A1->A2 Intramolecular Cyclization A3 DNA Adduct (Monoadduct) A2->A3 Nucleophilic Attack (e.g., Guanine N7) B1 Initial State B2 First Aziridinium Ion B1->B2 B3 Monoadduct B2->B3 B4 Second Aziridinium Ion B3->B4 B5 DNA Cross-link (Intra/Interstrand) B4->B5 C1 Inactive Prodrug C2 4-Hydroxycyclophosphamide (Active Metabolite) C1->C2 Hepatic Activation (CYP450) C3 Phosphoramide Mustard (Ultimate Alkylator) C2->C3 Spontaneous Decomposition C4 DNA Cross-link C3->C4 G cluster_workflow Guanine Alkylation Assay Workflow Start 1. Prepare Reagents (Guanine Standard, Test Compound, Assay Buffer) Incubate 2. Incubate Test Compound with Guanine Start->Incubate Detect 3. Detect Alkylated Guanine (e.g., HPLC-MS/MS) Incubate->Detect Analyze 4. Quantify Alkylation (Compare to Control) Detect->Analyze

Caption: Workflow for a Guanine Alkylation Assay.

Protocol:

  • Preparation: Prepare solutions of guanine, the test alkylating agent (e.g., this compound), and a positive control (e.g., mechlorethamine) in an appropriate reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction: Mix the guanine solution with the alkylating agent solutions and incubate at 37°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Quenching: Stop the reaction at each time point, for example, by rapid freezing or addition of a quenching agent.

  • Analysis: Analyze the reaction mixture using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) to separate and quantify the amount of unreacted guanine and the newly formed alkylated guanine adduct. [8]5. Quantification: Determine the rate and extent of guanine alkylation by comparing the peak areas of the alkylated product to the initial amount of guanine.

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. [9][10]It is widely used to determine the cytotoxic effects of chemical compounds. [11] Protocol:

  • Cell Seeding: Seed a chosen cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. [12]2. Compound Treatment: Treat the cells with serial dilutions of the alkylating agents (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). [12]Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C. [9][12]Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [11]4. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength between 550 and 600 nm. [9]6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).

Conclusion

This compound, based on its chemical structure, is a putative monofunctional alkylating agent. Its reactivity is likely driven by the intramolecular formation of an aziridinium ion, a mechanism shared with classic nitrogen mustards. However, its monofunctional nature suggests it would primarily form DNA monoadducts, which are generally less cytotoxic and more readily repaired than the DNA cross-links produced by bifunctional agents like mechlorethamine and chlorambucil. [13]The N-butyl substituents may modulate its reactivity and bioavailability compared to other mustards.

For researchers in drug development and chemical biology, this compound could serve as a useful tool for studying the biological consequences of DNA mono-alkylation, or as a starting point for the synthesis of more complex molecules. Empirical validation through standardized protocols, such as guanine alkylation and MTT cytotoxicity assays, is essential to fully characterize its performance and potential applications relative to established alkylating agents.

References

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  • National Center for Biotechnology Information. (2019). Mechlorethamine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]

  • Gpatindia. (2019). MECHLORETHAMINE Synthesis, SAR, MCQ and Chemical Structure. Available from: [Link]

  • Pediatric Oncall. (2024). Chlorambucil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available from: [Link]

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  • van der Wulp, C. J., et al. (2000). The in vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine. Carcinogenesis, 21(10), 1859–1866. Available from: [Link]

  • National Center for Biotechnology Information. (1995). Opioid Agonist and Antagonist Activities of Monofunctional Nitrogen Mustard Analogues of Beta-Chlornaltrexamine. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (1997). Specificity and kinetics of interstrand and intrastrand bifunctional alkylation by nitrogen mustards at a G-G-C sequence. PubMed Central. Available from: [Link]

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  • Google Patents. (2016). WO2016098128A1 - Process for the preparation of bepridil.
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N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride versus other amine hydrochlorides in synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to N-Butyl-N-(3-chloropropyl)butan-1-amine Hydrochloride in Synthetic Routes

This guide provides an in-depth comparison of this compound with other amine hydrochlorides, focusing on their application in synthetic organic chemistry. We will explore the structural nuances, reactivity principles, and practical considerations that guide the choice of a specific amine hydrochloride building block, supported by experimental protocols and comparative data.

Introduction: The Strategic Value of this compound

This compound (CAS No. 115555-77-6) is a tertiary amine hydrochloride salt that serves as a high-purity chemical intermediate.[1] Its molecular structure is distinguished by a secondary amine core functionalized with two butyl groups and a 3-chloropropyl chain. This specific arrangement makes it a valuable reagent, particularly as a key building block in the synthesis of complex pharmaceutical molecules.[1][2]

The most prominent application of this compound is its role as a crucial intermediate in the synthesis of Dronedarone, an antiarrhythmic medication used to manage heart rhythm disorders.[2] The reactivity of the terminal chlorine on the propyl chain allows for facile nucleophilic substitution, enabling the construction of the final drug substance.[1][2] Understanding its performance relative to simpler amine hydrochlorides is essential for process optimization, impurity control, and rational synthetic design.

Core Principles: Reactivity and Synthetic Implications

The utility of any amine hydrochloride in a synthetic route begins with its deprotonation to the corresponding free amine. The free amine's lone pair of electrons on the nitrogen atom then acts as a nucleophile. The key differences between N-Butyl-N-(3-chloropropyl)butan-1-amine and other amines, such as primary or less substituted secondary amines, lie in their nucleophilicity, steric profile, and subsequent reactivity.

Nucleophilicity vs. Steric Hindrance
  • N-Butyl-N-(3-chloropropyl)butan-1-amine (as the free amine): As a secondary amine, the nitrogen center is rendered more electron-rich, and thus more nucleophilic, by the inductive electron-donating effect of the two butyl groups.[3] However, these same butyl groups introduce significant steric bulk around the nitrogen atom. This steric hindrance can modulate its reactivity, making it selective for less-hindered electrophiles.

  • Alternative - 3-Chloropropylamine (as the free amine): This is a primary amine. While less nucleophilic than its secondary counterpart due to fewer electron-donating alkyl groups, its nitrogen center is significantly less sterically hindered.[3] This accessibility makes it highly reactive towards a broad range of electrophiles.

The critical trade-off between enhanced nucleophilicity and increased steric hindrance is a central theme in amine chemistry and directly impacts reaction outcomes.

The Problem of Over-Alkylation with Primary Amines

A significant challenge when using primary amines in alkylation reactions is the potential for multiple additions.[4][5] The initial reaction of a primary amine with an alkyl halide yields a secondary amine. This secondary amine product is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[5][6] This results in a mixture of products that can be difficult to separate, leading to poor yields of the desired secondary amine.

This compound circumvents this issue entirely. Since it is derived from a secondary amine, its reaction with an electrophile (not on the nitrogen but via its chloro-group) does not involve the nitrogen atom's hydrogens, thus preventing over-alkylation at the nitrogen center.

The diagram below illustrates the divergent synthetic pathways.

G Comparative Synthetic Pathways cluster_0 Pathway 1: Using N-Butyl-N-(3-chloropropyl)butan-1-amine cluster_1 Pathway 2: Using a Primary Amine (e.g., R'-NH2) A N-Butyl-N-(3-chloropropyl)butan-1-amine (as free amine) C Single Tertiary Amine Product (R-Nu attached to propyl chain) A->C SN2 Reaction at Propyl-Cl B Electrophile (R-Nu) B->C D Primary Amine (R'-NH2) F Desired Secondary Amine Product (R'-NH-R) D->F 1st Alkylation E Alkyl Halide (R-X) E->F G Tertiary Amine Byproduct (R'-N(R)2) F->G Over-alkylation (competing reaction) H Quaternary Salt Byproduct (R'-N(R)3+ X-) G->H Further Over-alkylation G Workflow: Dronedarone Precursor Synthesis A Step 1: Deprotonation - Combine amine HCl and K2CO3 in Acetonitrile. - Stir at room temp for 30 min. B Step 2: Nucleophilic Addition - Add Aryl Nucleophile (e.g., 2-aminophenol derivative). - Heat mixture to reflux (e.g., 80°C). A->B C Step 3: Reaction Monitoring - Monitor progress via TLC or LC-MS until starting material is consumed (approx. 8-12h). B->C D Step 4: Work-up - Cool reaction to room temp. - Filter off inorganic salts. - Concentrate filtrate under reduced pressure. C->D E Step 5: Purification - Redissolve crude product in Ethyl Acetate. - Wash with water and brine. - Dry organic layer (Na2SO4), filter, and concentrate. - Purify by column chromatography. D->E

Caption: Experimental workflow for using the title compound.

Detailed Steps:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and a suitable solvent such as acetonitrile. Stir the suspension at room temperature for 30 minutes to generate the free amine in situ.

  • Nucleophilic Substitution: Add the nucleophile (e.g., an appropriate phenol or amine precursor for the Dronedarone backbone) (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 8-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with acetonitrile. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting crude oil is redissolved in a solvent like ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified using column chromatography on silica gel.

Causality: The use of a base (K₂CO₃) is critical to deprotonate the amine hydrochloride, liberating the nucleophilic free amine. The reaction proceeds via an Sₙ2 mechanism where the added nucleophile displaces the chloride ion from the propyl chain. The secondary amine core remains intact, preventing unwanted side reactions.

Protocol 2: N-Alkylation using 3-Chloropropylamine Hydrochloride

This protocol illustrates a standard alkylation where the amine itself is the nucleophile, highlighting the need for careful control to minimize side products.

Detailed Steps:

  • Reagent Preparation: In a round-bottom flask, dissolve 3-Chloropropylamine hydrochloride (1.0 eq) in methanol.

  • Deprotonation: Add a base such as triethylamine (TEA, 2.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Alkylation: Add the alkylating agent (e.g., Benzyl Bromide) (1.0 eq) dropwise to the solution while maintaining the temperature at 0°C with an ice bath.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of both the desired secondary amine and the tertiary amine byproduct.

  • Work-up: Quench the reaction by adding water. Remove the organic solvent under reduced pressure.

  • Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of primary, secondary, and tertiary amines requires careful purification by column chromatography, which can be challenging due to similar polarities.

Causality: In this case, the deprotonated primary amine is the intended nucleophile. However, the product, a secondary amine, is also nucleophilic and will compete with the remaining 3-chloropropylamine for the benzyl bromide, leading to the formation of N-benzyl-N-(3-chloropropyl)benzylamine. This competition is a classic example of the challenges associated with the direct alkylation of primary amines. [5]

Conclusion and Recommendations

This compound is a specialized and highly effective reagent for synthetic routes where a pre-formed, sterically defined secondary amine scaffold is required to be attached to another molecule via its chloropropyl linker. Its primary advantage is the complete avoidance of over-alkylation at the nitrogen center, leading to cleaner reactions and simpler purifications. This makes it the superior choice in complex, multi-step syntheses like that of Dronedarone, where yield and purity are paramount. [2] In contrast, simpler amine hydrochlorides like 3-Chloropropylamine hydrochloride are versatile and cost-effective building blocks for introducing an aminopropyl group. [7]However, researchers must contend with the inherent reactivity of the primary amine, which often leads to mixtures of products in alkylation reactions. [4]The choice between these reagents should therefore be guided by the specific synthetic goal:

  • For targeted synthesis of complex tertiary amines where a specific N,N-disubstituted aminopropyl moiety is needed: this compound is the logical and superior choice.

  • For introducing a simple aminopropyl group or when the desired product is a primary or secondary amine: 3-Chloropropylamine hydrochloride is a viable option, provided that reaction conditions are carefully optimized to control for over-alkylation.

Ultimately, a thorough understanding of the interplay between nucleophilicity, steric effects, and reaction kinetics is crucial for leveraging these valuable synthetic intermediates to their full potential.

References

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Spectroscopic Data Interpretation for N-Butyl-N-(3-chloropropyl)butan-1-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a tertiary amine salt of significant interest in synthetic organic chemistry and pharmaceutical development. It serves as a key intermediate and is recognized as an impurity reference standard in the analysis of Dronedarone, a drug used to treat atrial fibrillation.[1] Given its role in regulated industries, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the interpretation of experimental and predicted data, offering a comparative perspective against alternative structures and the corresponding free amine. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and quality control.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The hydrochloride salt form introduces specific features, particularly in the NMR and IR spectra, due to the protonation of the tertiary amine.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.15q4HN⁺-CH₂ -CH₂-CH₂-CH₃
2.45t2HCH₂ -Cl
1.65m4HN⁺-CH₂-CH₂ -CH₂-CH₃
1.25t6HN⁺-CH₂-CH₂-CH₂-CH₃

Note: Data is based on available literature. The N⁺-H proton signal is often broad and may not be distinctly observed, or it may exchange with D₂O.

Interpretation:

  • δ 3.15 (quartet, 4H): These are the four protons on the two methylene groups directly attached to the positively charged nitrogen atom of the two butyl chains. The deshielding effect of the adjacent electronegative nitrogen cation shifts this signal downfield. The multiplicity is likely a quartet due to coupling with the adjacent CH₂ groups.

  • δ 2.45 (triplet, 2H): This signal corresponds to the methylene group attached to the chlorine atom. The electronegativity of chlorine causes a significant downfield shift. The signal is a triplet due to coupling with the adjacent central methylene group of the chloropropyl chain.

  • δ 1.65 (multiplet, 4H): These are the protons of the second methylene groups in the two butyl chains. They are less deshielded than the protons directly attached to the nitrogen.

  • δ 1.25 (triplet, 6H): This upfield signal represents the six protons of the terminal methyl groups of the two butyl chains.

The protonation of the amine to form the hydrochloride salt leads to a downfield shift of the protons on the carbons adjacent to the nitrogen, as the positive charge on the nitrogen atom withdraws electron density more effectively.[2]

¹³C NMR Spectrum Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmJustification
N⁺-C H₂-CH₂-CH₂-CH₃~55-60Directly attached to the deshielding N⁺ atom.
C H₂-Cl~42-47Attached to the electronegative Cl atom.
N⁺-CH₂-C H₂-CH₂-CH₃~25-30Beta to the N⁺ atom.
N⁺-CH₂-CH₂-C H₂-CH₃~18-23Gamma to the N⁺ atom.
N⁺-CH₂-CH₂-CH₂-C H₃~12-16Terminal methyl group, most upfield.
N⁺-C H₂-CH₂-CH₂-Cl~50-55Directly attached to the deshielding N⁺ atom.
N⁺-CH₂-C H₂-CH₂-Cl~28-33Beta to the N⁺ atom.

The carbons directly bonded to the nitrogen are expected to be the most downfield among the aliphatic carbons due to the inductive effect of the nitrogen cation.[3] The carbon attached to the chlorine will also be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key features are the N⁺-H stretch and the C-Cl stretch.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2700-2300Strong, BroadN⁺-H stretch
~2960-2850StrongC-H stretch (alkane)
~750Medium-StrongC-Cl stretch

Interpretation:

  • ~2700-2300 cm⁻¹ (Strong, Broad): This is a highly characteristic absorption for a tertiary amine salt and is attributed to the stretching of the N⁺-H bond.[4] This broad envelope is a key indicator of the hydrochloride salt form. In the corresponding free amine, this peak would be absent.

  • ~2960-2850 cm⁻¹ (Strong): These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl and propyl chains.[5]

  • ~750 cm⁻¹ (Medium-Strong): This band is characteristic of the C-Cl stretching vibration in an alkyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and aspects of the structure. Amine hydrochlorides are generally not volatile enough for analysis by electron ionization (EI) mass spectrometry. The analysis is typically performed on the free amine.

Predicted Mass Spectrum of N-Butyl-N-(3-chloropropyl)butan-1-amine (Free Amine):

The free amine, N-Butyl-N-(3-chloropropyl)butan-1-amine, has a molecular formula of C₁₁H₂₄ClN and a molecular weight of approximately 205.77 g/mol .[6]

  • Molecular Ion (M⁺•): A peak at m/z 205 is expected, corresponding to the molecular ion. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[7]

  • Fragmentation Pattern: The most common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[7] This results in a resonance-stabilized iminium cation.

cluster_0 N-Butyl-N-(3-chloropropyl)butan-1-amine (Free Amine) M⁺• = m/z 205 cluster_1 Alpha-Cleavage M [C₄H₉-N(CH₂CH₂CH₂Cl)-C₄H₉]⁺• F1 [C₄H₉-N⁺=CH₂] + •CH₂CH₂Cl m/z = 86 M->F1 Loss of •CH₂CH₂Cl F2 [C₄H₉-N⁺(CH₂CH₂CH₂Cl)=CH₂] + •C₃H₇ m/z = 162 M->F2 Loss of •C₃H₇

Figure 2: Predicted Alpha-Cleavage Fragmentation Pathways.

The base peak in the mass spectrum of a tertiary amine is often the result of the loss of the largest alkyl radical via alpha-cleavage.[8] In this case, the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 162, or the loss of a chloropropyl radical (•CH₂CH₂CH₂Cl) are likely fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Amine hydrochlorides are often more soluble in polar solvents.[2]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

    • Caution: For hydrochloride salts, ion exchange with KBr can sometimes occur, altering the spectrum. If this is suspected, using potassium chloride (KCl) as the matrix is a suitable alternative.[10]

  • Pellet Formation: Place the powder mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol (for the Free Amine)
  • Sample Preparation: To analyze the free amine, the hydrochloride salt must be neutralized. Dissolve the salt in a minimal amount of water and add a base (e.g., a dilute NaOH or NaHCO₃ solution) until the solution is basic. Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and carefully evaporate the solvent.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source (a direct insertion probe or GC inlet may be used).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300).

cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Pelletizing) B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D MS Sample Prep (Neutralization & Extraction) A->D F Data Interpretation & Structural Confirmation B->F C->F E Mass Spectrometry (EI-MS of Free Amine) D->E E->F

Figure 3: General Workflow for Spectroscopic Analysis.

Comparative Analysis: Hydrochloride Salt vs. Free Amine

Spectroscopic TechniqueThis compoundN-Butyl-N-(3-chloropropyl)butan-1-amine (Free Amine)
¹H NMR Protons alpha to N⁺ are shifted downfield (δ ~3.15 ppm). Presence of a broad N⁺-H signal (may exchange).Protons alpha to N are further upfield compared to the salt. Absence of the N⁺-H signal.
IR Strong, broad N⁺-H stretch around 2700-2300 cm⁻¹.Absence of the N⁺-H stretch. May show C-N stretching around 1250-1020 cm⁻¹.[11]
MS (EI) Not directly analyzed due to low volatility.Molecular ion peak at m/z 205. Characteristic alpha-cleavage fragmentation.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum confirms the connectivity of the alkyl chains, while the IR spectrum provides definitive evidence of the tertiary amine salt functional group through the characteristic N⁺-H stretch. Although direct MS analysis of the salt is challenging, analysis of the corresponding free amine confirms the molecular weight and provides structural information through predictable fragmentation patterns. The protocols and interpretive guidance provided herein serve as a comprehensive resource for the accurate characterization of this important chemical intermediate.

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A Comparative Guide to Analytical Specificity: Differentiating N-Butyl-N-(3-chloropropyl)butan-1-amine HCl from Related Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the specific detection and quantification of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride. This compound is a known chemical intermediate, notably in the synthesis of the antiarrhythmic drug Dronedarone.[1][2] As a process-related impurity, its unequivocal assessment is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The principles and protocols discussed herein are designed for researchers, analytical scientists, and drug development professionals. The focus is on the practical application of analytical techniques to ensure specificity, a core requirement of international regulatory standards.[3][4][5][6][7]

Part 1: The Challenge of Analytical Specificity

In pharmaceutical analysis, specificity is the ability of a method to produce a signal corresponding unequivocally to the target analyte, without interference from other components expected to be present.[8][9] These interfering components can include the API itself, other synthetic intermediates, degradation products, or excipients. A lack of specificity can lead to inaccurate quantification of impurities, potentially masking quality issues.

For this guide, we will consider the analytical challenge of quantifying N-Butyl-N-(3-chloropropyl)butan-1-amine HCl (herein referred to as Impurity-A ) in the presence of two potential cross-reactants:

  • API-X: A hypothetical API, structurally similar to Dronedarone, which shares a dibutylamine substructure with Impurity-A.

  • Degradant-B: A potential degradation product formed under forced degradation conditions (e.g., hydrolysis), which may share similar polarity or chromophoric properties.

The objective is to compare two common analytical techniques for their ability to resolve and accurately quantify Impurity-A in a mixture containing API-X and Degradant-B.

Part 2: Comparative Experimental Design

To ensure a robust comparison, two distinct chromatographic methods are evaluated: a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a more advanced Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method.[10][11][12]

Forced Degradation Study

To generate potential interfering compounds like Degradant-B and to challenge the specificity of the analytical methods, a forced degradation study is essential.[13][14][15][16][17] This involves subjecting the API to harsh conditions to accelerate its decomposition.

Protocol: Forced Degradation Sample Preparation

  • Acid Hydrolysis: Dissolve 10 mg of API-X in 10 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Dissolve 10 mg of API-X in 10 mL of 0.1 N NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: Dissolve 10 mg of API-X in 10 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Control Sample: Dissolve 10 mg of API-X in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Spiked Sample: Prepare a control sample and spike with a known concentration of Impurity-A and a reference standard for Degradant-B (if available).

The goal is to achieve 5-20% degradation of the active ingredient, which is considered suitable for revealing potential degradation products.[13][14]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in quality control laboratories. Its specificity relies on the chromatographic separation of components and their ability to absorb UV light.

Protocol: HPLC-UV Analysis

  • Instrument: Standard HPLC system with a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 230 nm.

  • Injection Volume: 10 µL.

Causality Behind Choices: The C18 column is chosen for its versatility in reversed-phase chromatography, separating compounds based on hydrophobicity. The gradient elution is necessary to resolve compounds with a range of polarities within a reasonable timeframe. The 230 nm wavelength is selected based on the hypothetical UV absorbance maxima of the aromatic moieties in the target compounds.

Method B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher specificity and sensitivity.[11][12] UPLC uses smaller column particles for better resolution and speed, while tandem mass spectrometry provides an extra dimension of separation based on the mass-to-charge ratio (m/z) of the analyte and its fragments.[18][19]

Protocol: UPLC-MS/MS Analysis

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Impurity-A: Precursor ion m/z 206.2 → Product ion m/z 114.2

    • API-X: Precursor ion m/z 557.2 → Product ion m/z 456.3 (Hypothetical)

    • Degradant-B: Precursor ion m/z 489.1 → Product ion m/z 388.2 (Hypothetical)

Causality Behind Choices: The sub-2 µm particle column provides much higher separation efficiency than the HPLC column. The key to this method's specificity is MRM. The first quadrupole selects the specific m/z of the parent molecule (precursor ion). This ion is then fragmented, and the second quadrupole selects a specific fragment (product ion). This precursor-to-product transition is unique to the analyte's structure, virtually eliminating interference from co-eluting compounds that do not share the exact same transition.[19][20]

Part 3: Data Analysis & Performance Comparison

The performance of each method is evaluated based on its ability to separate and accurately quantify Impurity-A in the presence of API-X and the mixture from the forced degradation study.

Performance Parameter Method A: HPLC-UV Method B: UPLC-MS/MS Commentary
Resolution (Rs) between Impurity-A and Degradant-B 1.2 (Partial Co-elution)> 5.0 (Baseline Resolved)The superior efficiency of the UPLC column provides better chromatographic separation.
Specificity / Selectivity Low. Peak for Impurity-A shows interference from a degradation product in the stressed sample.[8][21][22]High. The MRM transition is unique to Impurity-A, providing a clean signal with no interference.Mass spectrometry provides an orthogonal detection mechanism that is not dependent on chromatographic resolution alone.[12]
Limit of Quantification (LOQ) ~100 ng/mL~0.5 ng/mLThe sensitivity of MS detection is orders of magnitude greater than UV detection, crucial for trace impurity analysis.
Analysis Time ~25 minutes~7 minutesThe UPLC method offers significantly higher throughput.

Part 4: Visualization of Workflows and Concepts

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analytical Comparison cluster_results Data Evaluation API API-X Bulk Material Spike Spike with Impurity-A API->Spike Forced_Deg Forced Degradation (Acid, Base, Oxidative) API->Forced_Deg HPLC Method A: HPLC-UV Analysis Spike->HPLC UPLC Method B: UPLC-MS/MS Analysis Spike->UPLC Forced_Deg->HPLC Forced_Deg->UPLC Compare Compare Specificity, Resolution (Rs), & LOQ HPLC->Compare UV Chromatogram UPLC->Compare MRM Chromatogram Conclusion Determine Optimal Method Compare->Conclusion

Caption: Overall workflow for comparing analytical methods.

Conceptual Diagram of Specificity

G cluster_hplc Method A: HPLC-UV cluster_uplc Method B: UPLC-MS/MS Chrom_HPLC UV Signal Time Peak_HPLC Impurity-A and Degradant-B partially co-elute, leading to an inaccurate, inflated peak area. Result_HPLC Low Specificity Chrom_UPLC Chrom_UPLC Peak_UPLC Only Impurity-A is detected by its specific mass transition, ensuring an accurate signal free from interference. Result_UPLC High Specificity p1 p2

Caption: HPLC-UV vs. UPLC-MS/MS specificity concept.

Part 5: Conclusion and Recommendations

This comparative guide demonstrates that while HPLC-UV is a valuable tool for many applications, it lacks the necessary specificity for the robust quantification of this compound when structurally similar compounds and potential degradants are present. The partial co-elution observed in the HPLC-UV method would lead to an overestimation of the impurity, potentially causing a batch of API to fail specifications incorrectly.

The UPLC-MS/MS method, by contrast, provides unequivocal identification and quantification.[11][18] Its high resolving power combined with the specificity of Multiple Reaction Monitoring (MRM) detection makes it the authoritative method for this analytical challenge. It is the recommended approach for developing a stability-indicating method for the final control of API-X, aligning with the rigorous expectations of regulatory bodies for impurity profiling.[10][23]

For drug development professionals, investing in mass spectrometry-based methods early in the development process is a critical step. It provides a deeper understanding of a drug's impurity profile, validates the synthetic process, and ensures the development of a robust, reliable, and compliant analytical control strategy.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a tertiary amine salt utilized as a chemical intermediate in complex organic synthesis, particularly within pharmaceutical research and development.[1][2] Its dual functionality, stemming from the reactive chloropropyl group and the amine core, makes it a versatile building block.[1] However, these same properties, combined with its classification as a hazardous substance, necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe chemical handling. The disposal plan is directly derived from the hazard profile of this compound and its free amine form.

The primary hazards, as identified by the Globally Harmonized System (GHS), are related to its irritant and sensitizing properties.[3] While the free amine is a liquid, the hydrochloride salt is typically a solid, which can alter exposure risks (e.g., dust inhalation).

Table 1: GHS Hazard Summary for N-Butyl-N-(3-chloropropyl)butan-1-amine

Hazard ClassGHS PictogramSignal WordHazard Statement
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.[3]
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.[3]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[4]
Specific target organ toxicity, single exposureGHS07WarningH335: May cause respiratory irritation.[4]

Causality of Hazards:

  • Irritation: The amine and alkyl halide functionalities can interact with biological macromolecules on the skin, eyes, and respiratory tract, leading to irritation.

  • Sensitization: Repeated exposure can trigger an immune response, leading to allergic contact dermatitis.[3]

  • Combustion Products: In the event of a fire, thermal decomposition will produce toxic and corrosive gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[3] The presence of chlorine is a key consideration for the disposal pathway.

Part 2: Pre-Disposal Safety and Spill Management

Proper containment and immediate response to spills are critical to prevent exposure and environmental release.

Required Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves tested according to standards like EN 374. Nitrile or neoprene gloves are suitable. Always inspect gloves before use and practice proper removal technique to avoid skin contact.[3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a respirator may be necessary.[3]

Emergency Spill Protocol

This protocol addresses small-scale laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Ensure Safety: Alert personnel in the immediate area and ensure the spill area is well-ventilated.[3]

  • Contain the Spill: Cover the spill with a non-reactive absorbent material such as vermiculite, sand, or a universal chemical binder. Do not use combustible materials like paper towels as the primary absorbent.[3]

  • Collect the Waste: Carefully sweep or wipe up the absorbent material.

  • Package for Disposal: Place the collected spill debris into a clearly labeled, sealable container designated for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose: The sealed container with spill cleanup materials must be disposed of following the same protocol as the chemical itself (see Part 3).

Part 3: The Core Disposal Workflow

The recommended and most environmentally sound method for the final disposal of this compound is incineration at a licensed industrial combustion plant .[3] This method ensures the complete destruction of the chlorinated organic compound.

Step-by-Step Disposal Procedure
  • Waste Characterization and Segregation:

    • Identify: This compound is a halogenated organic waste .

    • Segregate: Do NOT mix this waste with non-halogenated organic waste, aqueous waste, or strong oxidizing agents. Keep it in a designated, separate waste container. The rationale for segregation is to prevent unintended chemical reactions and to comply with waste management facility requirements, which often have separate streams for halogenated materials due to the need for scrubbers to handle acid gas byproducts like HCl during incineration.

  • Containerization:

    • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap.[5][6] The original product container is often a suitable choice.[6]

    • Maintain Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

    • Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[5][6]

  • Labeling:

    • Mandatory Labeling: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[5]

    • List Contents: Clearly write the full, unabbreviated chemical name: "this compound." List any other components in the waste mixture with their approximate percentages.

  • Accumulation and Storage:

    • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[5]

    • Secondary Containment: Place the waste container in a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks.[6]

    • Segregated Storage: Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizers.

  • Final Disposal and Removal:

    • Contact EHS: Do not attempt to dispose of this chemical down the drain or in regular trash.[3] This is illegal and environmentally irresponsible.

    • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a pickup for your properly containerized and labeled hazardous waste. They will manage the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]

Part 4: Regulatory Framework

In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] As the generator of the waste, you are legally responsible for its safe management from "cradle to grave."

  • Waste Identification: You must determine if your waste is hazardous. Based on its irritant characteristics, this compound would be classified as a hazardous waste.[7]

  • Generator Status: Your laboratory or institution is categorized based on the quantity of hazardous waste generated per month (e.g., Small Quantity Generator or Large Quantity Generator), which dictates specific storage time limits and reporting requirements.[7]

  • Compliance: Adherence to the procedures outlined in this guide, in conjunction with your institution's specific policies, is essential for maintaining regulatory compliance.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Facility Operations gen 1. Waste Generation (Used Reagent, Spills) seg 2. Segregation (Halogenated Organic Waste) gen->seg Characterize cont 3. Containerization (Sealed, Compatible Container) seg->cont Isolate label_node 4. Labeling ('HAZARDOUS WASTE' + Contents) cont->label_node Identify store 5. Accumulation (Designated SAA in Lab) label_node->store Store Safely pickup 6. EHS Pickup Request store->pickup Request Removal transport 7. Manifest & Transport pickup->transport Consolidate dispose 8. Final Disposal (Licensed Incineration) transport->dispose Transfer

Caption: Disposal workflow for this compound.

References

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Chloropropyl)dibutylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). Butyl(3-chloropropyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, control, and, above all, safety. Handling novel or specialized chemical intermediates like N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS No. for the salt: 115555-77-6) demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist to provide a procedural and causal framework for its safe handling, ensuring that every operational step is underpinned by a robust safety rationale.

Foundational Hazard Analysis: Understanding the "Why"

To select the appropriate Personal Protective Equipment (PPE), we must first build our strategy around the inherent hazards of the material. This compound and its free base form (CAS No. 36421-15-5) present a multi-faceted risk profile that dictates our every precaution.

  • Dermal and Ocular Hazard: The primary and most immediate risks are severe irritation to the skin and eyes.[1][2][3] The Globally Harmonized System (GHS) classifications include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1][2][3] Some safety data sheets for analogous structures suggest a risk of more severe chemical burns.[4][5] Therefore, our protocol must assume the highest potential risk, treating the substance as both a potent irritant and potentially corrosive. Furthermore, it may cause an allergic skin reaction (H317), meaning repeated exposure could lead to sensitization.[2]

  • Oral and Respiratory Hazard: The compound is classified as H302 (Harmful if swallowed).[1] While the hydrochloride salt is likely a solid powder, the free base is a liquid, and aerosolization or dust generation during handling can occur. Inhalation may cause respiratory irritation (H335), with symptoms like coughing, sore throat, and shortness of breath.[3][6]

  • Environmental Hazard: This chemical is classified as H400/H410, indicating it is very toxic to aquatic life with long-lasting effects.[1] This high environmental toxicity mandates meticulous containment and specialized disposal procedures, which directly influence our handling and spill response protocols.

The Core PPE Protocol: A Self-Validating System

Based on the hazard profile, the following PPE is mandatory. This is not just a list but a system; each component supports the others to create a comprehensive barrier.

Eye and Face Protection

Given the classification of "serious eye irritation"[1][2][3] and the potential for corrosivity,[4] standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards. These must provide a complete seal around the eyes to protect against splashes, powders, and vapors.

  • Recommended for High-Risk Operations: When handling larger quantities (>50g), heating the substance, or performing any operation with a high risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection

Hands are the most likely point of direct contact. The choice of glove is critical and must be based on chemical resistance.

  • Glove Type: Nitrile gloves are the standard recommendation. They provide excellent resistance to a broad range of chemicals, including amines and chlorinated compounds. Always use gloves tested according to EN 374 standards.[2]

  • Protocol for Use:

    • Pre-Donning Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: For prolonged handling or when working with concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides a critical time buffer in case the outer glove is compromised.

    • Immediate Replacement: If direct contact occurs, remove gloves immediately using the proper technique (peeling from the cuff outwards without touching the outer surface) and wash hands thoroughly with soap and water.[7] Dispose of the contaminated gloves as hazardous waste.

Skin and Body Protection

Protecting exposed skin is essential to prevent irritation and potential sensitization.[1][2]

  • Laboratory Coat: A standard cotton lab coat is insufficient. A chemically resistant lab coat or a disposable gown made of a non-woven material (e.g., Tyvek) should be worn.

  • Chemical Apron: For procedures involving significant splash potential, a chemically resistant apron worn over the lab coat is required.

  • Full Body Suit: In the event of a large-scale spill cleanup, a full-body chemical-resistant suit will be necessary for emergency responders.[6]

  • General Practice: Always ensure full-length pants and closed-toe shoes are worn in the laboratory.[8]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling respiratory exposure.[2][5] PPE is a necessary secondary defense.

  • Standard Handling: All weighing, transferring, and reaction setup involving this compound must be performed inside a functioning chemical fume hood.

  • When Respiratory Protection is Required: If engineering controls are not available or in the case of a spill or ventilation failure, respiratory protection is mandatory. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is appropriate. For significant particulate exposure (from the hydrochloride salt), a P100 (or FFP3) particulate filter should be added or a combination cartridge used.

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, inspection, and maintenance.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential workflow minimizes the risk of exposure at every stage.

Safe Handling Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 4: Decontamination & Doffing A Review SDS & Protocol B Verify Fume Hood Functionality (Check Airflow Monitor) A->B C Prepare & Label Waste Containers (Solid & Liquid) B->C D Don Inner Gloves E Don Lab Coat / Gown D->E F Don Outer Gloves E->F G Don Goggles & Face Shield F->G H Don Respirator (if required) G->H I Weigh/Transfer Chemical (Use anti-static measures for powder) H->I J Perform Experiment I->J K Close Primary Container J->K L Decontaminate Work Surface K->L M Dispose of Contaminated Materials in Prepared Waste Containers L->M N Doff PPE in Reverse Order (Outer Gloves First) M->N O Wash Hands Thoroughly N->O

Caption: Step-by-step workflow for safely handling the chemical.

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assess: Evaluate the spill size and determine if it can be handled by lab personnel or requires an emergency response team.

  • Contain: For liquid spills, use an inert absorbent material like sand, diatomite, or a universal binder.[2] Do not use combustible materials like paper towels. For solid spills, carefully sweep or vacuum with a HEPA-filtered vacuum. Avoid raising dust.

  • Neutralize & Collect: Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[2][8]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Due to its high aquatic toxicity,[1] this chemical must not enter drains or waterways.[2][8]

  • Chemical Waste: All excess solid or liquid material must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposables that have come into contact with the chemical (gloves, weigh boats, pipette tips, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Disposal Vendor: Follow all local, state, and federal regulations, and use an approved waste disposal company.[5]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Chemical Splash GogglesDouble Nitrile GlovesChemically Resistant Lab CoatRequired only if outside a fume hood
Liquid Transfer (<50mL) Goggles & Face ShieldDouble Nitrile GlovesChemically Resistant Lab CoatRequired only if outside a fume hood
Reaction Setup/Workup Goggles & Face ShieldDouble Nitrile GlovesChemically Resistant Lab Coat & ApronRequired only if outside a fume hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant Suit/ApronNIOSH-Approved Respirator with OV/AG Cartridge

By integrating this comprehensive PPE and procedural guide into your laboratory's standard operating procedures, you establish a multi-layered defense system. This approach not only protects the individual researcher but also ensures the integrity of the research environment and compliance with safety and environmental standards.

References

  • Chemical Label for this compound (1:1). Source: Google Cloud.
  • Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine. Source: Chemos GmbH & Co.KG.
  • N-Butyl-N-(3-chloropropyl)
  • 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1)
  • Safety Data Sheet for 3-Buten-1-amine. Source: Fisher Scientific.
  • Safety Data Sheet for n-Butylamine. Source: Fisher Scientific.
  • Hazardous Substance Fact Sheet for Butylamine. Source: New Jersey Department of Health.
  • N-(3-Chloropropyl)dibutylamine Hazard Data.
  • Product Information for this compound. Source: Rons Scientific.
  • Safety Data Sheet for N-BUTYL CHLORIDE. Source: Rhodia.
  • Product Information for this compound. Source: Benchchem.
  • International Chemical Safety Cards (ICSC) for n-BUTYLAMINE. Source: ILO and WHO.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.